molecular formula C14H21B B1266205 1-Bromo-4-octylbenzene CAS No. 51554-93-9

1-Bromo-4-octylbenzene

Cat. No.: B1266205
CAS No.: 51554-93-9
M. Wt: 269.22 g/mol
InChI Key: OOZQSVXPBCINJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-octylbenzene is a useful research compound. Its molecular formula is C14H21Br and its molecular weight is 269.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-octylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Br/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZQSVXPBCINJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199514
Record name p-Bromophenyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51554-93-9
Record name p-Bromophenyloctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051554939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Bromophenyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-n-octylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-octylbenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-octylbenzene is a versatile synthetic intermediate that holds significant importance in the fields of materials science and pharmaceutical development. Its unique molecular architecture, featuring a brominated aromatic ring and a long alkyl chain, provides a valuable scaffold for the construction of complex molecular targets. The bromine atom serves as a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. The octyl group, on the other hand, imparts lipophilicity and can influence the self-assembly and liquid crystalline properties of the resulting molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its relevance to drug discovery and materials science.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 51554-93-9[2]
Molecular Formula C₁₄H₂₁Br[2]
Molecular Weight 269.22 g/mol [2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 125 °C at 1 mmHg
Density 1.13 g/cm³[3]
Refractive Index 1.512

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from bromobenzene: a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This approach allows for the introduction of the octyl chain at the para position with good selectivity.

Step 1: Friedel-Crafts Acylation of Bromobenzene

The first step is the Friedel-Crafts acylation of bromobenzene with octanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The bromine atom is an ortho-, para-director, and due to steric hindrance, the para-substituted product, 4-bromo-1-octanoylbenzene, is the major product.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_products Products bromobenzene Bromobenzene intermediate 4-Bromo-1-octanoylbenzene bromobenzene->intermediate Friedel-Crafts Acylation octanoyl_chloride Octanoyl Chloride octanoyl_chloride->intermediate alcl3 AlCl₃ alcl3->intermediate hcl HCl

Caption: Friedel-Crafts acylation of bromobenzene.

Experimental Protocol: Synthesis of 4-Bromo-1-octanoylbenzene

  • To a stirred solution of bromobenzene (1 equivalent) in a suitable solvent such as dichloromethane or carbon disulfide, add anhydrous aluminum chloride (1.1 equivalents) at 0 °C under an inert atmosphere.

  • Slowly add octanoyl chloride (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography or distillation to yield 4-bromo-1-octanoylbenzene.

Step 2: Reduction of 4-Bromo-1-octanoylbenzene

The second step involves the reduction of the carbonyl group of 4-bromo-1-octanoylbenzene to a methylene group. This can be achieved through several methods, with the Clemmensen and Wolff-Kishner reductions being the most common.[4][5]

  • Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.[1]

  • Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at elevated temperatures.[4]

Reduction_Step cluster_reactant Starting Material cluster_product Final Product intermediate 4-Bromo-1-octanoylbenzene product This compound intermediate->product Reduction reagents Clemmensen or Wolff-Kishner Reduction reagents->product

Caption: Reduction to form this compound.

Experimental Protocol: Clemmensen Reduction of 4-Bromo-1-octanoylbenzene

  • Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.

  • Add the amalgamated zinc, concentrated hydrochloric acid, and 4-bromo-1-octanoylbenzene to a round-bottom flask.

  • Heat the mixture under reflux for several hours.

  • After cooling, separate the organic layer, wash with water and sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Remove the solvent and purify the product by vacuum distillation to obtain this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of similar compounds.[6][7][8]

TechniqueExpected Features
¹H NMR - Aromatic protons: Two doublets in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. - Benzylic protons (-CH₂-Ar): A triplet around δ 2.5-2.6 ppm. - Alkyl chain protons: Multiplets between δ 0.8-1.6 ppm. - Terminal methyl protons (-CH₃): A triplet around δ 0.8-0.9 ppm.
¹³C NMR - Aromatic carbons: Signals in the range of δ 120-145 ppm. The carbon attached to bromine will be shifted upfield. - Alkyl chain carbons: Signals in the aliphatic region (δ 14-36 ppm).
IR Spectroscopy - C-H stretching (aromatic): Peaks just above 3000 cm⁻¹. - C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹. - C=C stretching (aromatic): Peaks around 1600 and 1480 cm⁻¹. - C-Br stretching: A strong absorption in the fingerprint region (around 500-600 cm⁻¹).
Mass Spectrometry - Molecular ion peaks (M⁺ and M+2) with approximately equal intensity, characteristic of a bromine-containing compound. - A prominent fragment ion corresponding to the loss of the octyl chain (benzylic cleavage).

Applications in Research and Development

Intermediate in Organic Synthesis

The bromine atom in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[9] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simple precursors.

Coupling_Reactions start This compound suzuki Suzuki Coupling (with Boronic Acids) start->suzuki heck Heck Coupling (with Alkenes) start->heck sonogashira Sonogashira Coupling (with Alkynes) start->sonogashira product Functionalized 4-Octylbenzene Derivatives suzuki->product heck->product sonogashira->product

Caption: Cross-coupling reactions of this compound.

Building Block for Liquid Crystals

The elongated, rod-like structure of molecules derived from this compound makes them suitable candidates for liquid crystal materials.[10] The octyl chain contributes to the necessary anisotropic properties, while the aromatic core can be extended and functionalized through reactions at the bromine position. These liquid crystals are essential components in display technologies, such as liquid crystal displays (LCDs).

Precursor in Drug Discovery

In the pharmaceutical industry, aryl halides are crucial intermediates for the synthesis of active pharmaceutical ingredients (APIs).[9] While specific examples of drugs derived directly from this compound are not widely reported, its structural motif is present in various classes of therapeutic agents. The 4-alkoxyphenyl group is a common feature in many biologically active molecules. The ability to introduce diverse substituents onto the aromatic ring via the bromo group allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the synthesis of novel antihypertensive agents has been a significant area of research in medicinal chemistry.[6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both materials science and as a potential building block in drug discovery. Its synthesis is well-established, and its reactivity, particularly in cross-coupling reactions, allows for the creation of a wide range of functionalized molecules. For researchers and scientists, a thorough understanding of the properties and reactivity of this compound is essential for its effective utilization in the development of novel materials and therapeutic agents.

References

1-Bromo-4-octylbenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Bromo-4-octylbenzene: Synthesis, Reactions, and Applications

Introduction

This compound is an alkylated aryl halide that serves as a versatile and valuable intermediate in organic synthesis. Its unique structure, featuring a reactive bromine atom on an aromatic ring and a long, lipophilic octyl chain, makes it a key building block in the development of liquid crystals, specialized surfactants, and complex molecular architectures for pharmaceutical and agrochemical research.[1] The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the precise construction of carbon-carbon and carbon-heteroatom bonds.[2][3][4] Simultaneously, the C8 alkyl chain imparts significant nonpolar character, which can be leveraged to modulate physical properties such as solubility, melting point, and self-assembly behavior in target molecules.

This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the core physicochemical properties of this compound, robust protocols for its synthesis and purification, and its application in cornerstone synthetic transformations. The methodologies are presented with an emphasis on the underlying chemical principles to ensure both technical accuracy and practical utility.

Core Physicochemical Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and purification. These are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₁Br[2][5][6]
Molecular Weight 269.23 g/mol [2][7]
IUPAC Name This compound[3][5]
CAS Number 51554-93-9[6]
Appearance Colorless to light yellow clear liquid[7][8]
Boiling Point 313.7 °C at 760 mmHg; 125 °C at 1 mmHg[6][7]
Density 1.133 g/cm³[6]
Refractive Index 1.512 - 1.52[6][7]
Flash Point 176.5 °C[6]

Synthesis of this compound

The most common and direct route to synthesizing this compound is through the Friedel-Crafts acylation of bromobenzene, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone. This two-step process is reliable and scalable.

Diagram: Synthesis Pathway

G Bromobenzene Bromobenzene Ketone 1-(4-Bromophenyl)octan-1-one Bromobenzene->Ketone Friedel-Crafts Acylation OctanoylChloride Octanoyl Chloride + AlCl₃ FinalProduct This compound Ketone->FinalProduct Reduction Reduction Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner)

Caption: Synthesis of this compound via Friedel-Crafts acylation and subsequent reduction.

Part 1: Friedel-Crafts Acylation of Bromobenzene

Principle: This reaction is a classic electrophilic aromatic substitution where an acyl group is introduced onto the benzene ring.[9] The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with the acyl halide (octanoyl chloride), generating a highly electrophilic acylium ion.[7][10] The electron-rich bromobenzene ring then attacks this electrophile. Bromine is a deactivating but ortho, para-directing group; due to steric hindrance, the para-substituted product, 1-(4-bromophenyl)octan-1-one, is predominantly formed. Stoichiometric amounts of AlCl₃ are required because the catalyst complexes with the product ketone.[11]

Experimental Protocol:

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a funnel inverted over a beaker of dilute NaOH) to absorb the evolving HCl gas.[1]

  • Reagents: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 eq.) and a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide. Cool the flask to 0 °C in an ice bath.

  • Addition: Add bromobenzene (1.0 eq.) to the flask. Slowly add octanoyl chloride (1.0 eq.) dropwise from the addition funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of starting material.

  • Workup: Cautiously pour the reaction mixture onto crushed ice containing concentrated HCl.[1] This hydrolyzes the aluminum complexes and quenches the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 2M NaOH solution, water, and finally with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(4-bromophenyl)octan-1-one.

Part 2: Clemmensen Reduction of 1-(4-Bromophenyl)octan-1-one

Principle: The Clemmensen reduction is a classic method for deoxygenating ketones to their corresponding alkanes using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. It is particularly effective for aryl-alkyl ketones that are stable to strong acids.

Experimental Protocol:

  • Catalyst Preparation: Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution and wash the solid with water.

  • Setup: In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and a co-solvent like toluene.

  • Reaction: Add the crude 1-(4-bromophenyl)octan-1-one from the previous step to the flask. Heat the mixture to reflux with vigorous stirring for 4-8 hours. Add additional portions of concentrated HCl periodically to maintain the acidic conditions.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully decant the liquid from the remaining zinc.

  • Extraction: Transfer the liquid to a separatory funnel and separate the organic (toluene) layer. Extract the aqueous layer with toluene.

  • Washing and Concentration: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification and Characterization

Principle (Trustworthiness): A self-validating protocol requires rigorous purification and characterization to confirm product identity and purity. For a non-polar liquid like this compound, vacuum distillation or column chromatography are the methods of choice. Purity is typically assessed by Gas Chromatography (GC) and identity is confirmed by NMR spectroscopy.

Purification Protocol: Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of hexane. In a separate beaker, prepare a slurry of silica gel in hexane.

  • Column Packing: Pack a chromatography column with the silica slurry. Allow the silica to settle into a uniform bed, draining the excess solvent until it is just above the silica surface.

  • Loading: Carefully load the dissolved crude product onto the top of the silica bed.

  • Elution: Elute the column with pure hexane. This compound is non-polar and should elute quickly. More polar impurities will remain on the column.[5]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the hexane using a rotary evaporator to yield the purified liquid product.

Characterization
  • ¹H NMR Spectroscopy: The identity of the compound can be confirmed by ¹H NMR. The expected spectrum would show two doublets in the aromatic region (7.0-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring. The aliphatic region would contain a triplet corresponding to the benzylic CH₂ protons (around 2.6 ppm), a series of multiplets for the internal (CH₂)₆ chain (1.2-1.6 ppm), and a triplet for the terminal CH₃ group (around 0.9 ppm).[12]

  • Gas Chromatography (GC): The purity of the final product should be assessed by GC. A high-purity sample (>98%) will show a single major peak.[13]

Application in Synthesis: The Suzuki-Miyaura Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond.[4] This reaction is a cornerstone of modern organic synthesis, particularly in drug discovery for constructing biaryl scaffolds.[14]

Diagram: Suzuki Coupling Workflow

G cluster_reagents Reagent Assembly cluster_reaction Reaction cluster_workup Workup & Purification ArylBromide This compound (1.0 eq) Degas Degas Solvent (e.g., Toluene/H₂O) ArylBromide->Degas BoronicAcid Arylboronic Acid (1.2 eq) BoronicAcid->Degas Base Base (e.g., K₂CO₃) (2.0 eq) Base->Degas Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%) Catalyst->Degas Heat Heat under Inert Atmosphere (e.g., 80-100 °C) Degas->Heat Quench Cool & Dilute (e.g., Ethyl Acetate) Heat->Quench Extract Aqueous Wash & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 4-Octyl-1,1'-biphenyl Product Purify->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Principle (Expertise & Experience):

The Suzuki reaction mechanism involves a catalytic cycle with a Pd(0) species.[15]

  • Oxidative Addition: The aryl bromide (this compound) reacts with the Pd(0) catalyst to form a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Na₂CO₃), transfers its organic group to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex of the boronic acid, facilitating this step.[16][17]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[14]

The choice of catalyst, base, and solvent is critical and depends on the specific substrates. A mixture of an organic solvent (like toluene or dioxane) and an aqueous base solution is common.[15]

Experimental Protocol: Synthesis of a 4-Octyl-1,1'-biphenyl Derivative
  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).[15]

  • Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove all oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[15]

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure biaryl product.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-octylbenzene is a substituted aromatic hydrocarbon featuring a bromine atom and an octyl group attached to a benzene ring at the para position. This unique structure, combining a reactive halogen with a long, lipophilic alkyl chain, makes it a valuable intermediate in various fields of chemical synthesis, from materials science to medicinal chemistry. In the context of drug discovery and development, the presence of the bromine atom allows for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the long octyl chain can significantly influence the pharmacokinetic profile of a molecule by increasing its lipophilicity, which can enhance membrane permeability and affect drug distribution and metabolism.

This technical guide provides a comprehensive overview of the core physical properties of this compound, methodologies for their determination, and an exploration of its potential applications in the pharmaceutical industry.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development. These properties dictate the conditions required for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₁Br[1][2]
Molecular Weight 269.22 g/mol [1][2]
Appearance Colorless to light yellow clear liquid
Boiling Point 199-201 °C at 760 mmHg; 125 °C at 1 mmHg
Density 1.13 g/mL
Refractive Index 1.512 - 1.52
CAS Number 51554-93-9[2][3]

Structural Elucidation and Characterization: A Spectroscopic Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide clear signals corresponding to the aromatic and aliphatic protons.

  • Aromatic Protons (δ ≈ 7.0-7.5 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, likely appearing as two distinct doublets. The protons ortho to the bromine atom will be shifted slightly downfield compared to those ortho to the alkyl group.

  • Benzylic Protons (δ ≈ 2.6 ppm): The methylene group of the octyl chain directly attached to the benzene ring will appear as a triplet, deshielded by the aromatic ring.

  • Alkyl Chain Protons (δ ≈ 0.8-1.6 ppm): The remaining protons of the octyl chain will resonate in the upfield region, with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.

  • Aromatic Carbons (δ ≈ 120-145 ppm): Four signals are expected for the aromatic carbons due to symmetry. The carbon atom bonded to the bromine (ipso-carbon) will be significantly influenced by the "heavy atom effect," causing an upfield shift compared to what would be expected based on electronegativity alone[4].

  • Alkyl Chain Carbons (δ ≈ 14-35 ppm): The eight carbons of the octyl chain will give rise to a series of signals in the aliphatic region.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring and the alkyl chain.

  • C-H Stretching (Aromatic): A band just above 3000 cm⁻¹ is indicative of the C-H bonds on the benzene ring.

  • C-H Stretching (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H bonds of the octyl group.

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the benzene ring.

  • C-Br Stretching: A moderate to strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, can be attributed to the C-Br bond.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will display a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio).

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed for the molecular ion.

  • Fragmentation: Common fragmentation pathways would include the loss of the bromine atom and cleavage of the octyl chain, leading to a prominent benzylic cation.

Experimental Methodologies for Physical Property Determination

The accurate determination of the physical properties of this compound is crucial for its application. The following are standard, field-proven protocols for these measurements.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and reliable technique for determining the boiling point of a small quantity of a liquid.

Protocol:

  • Sample Preparation: Place a small amount of this compound into a small test tube.

  • Capillary Insertion: Invert a sealed-end capillary tube and place it into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer and place the assembly into a Thiele tube containing a high-boiling point oil.

  • Heating: Gently heat the side arm of the Thiele tube.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Boiling Point Determination: Remove the heat source and observe the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.

Boiling_Point_Determination cluster_prep Preparation cluster_measurement Measurement prep1 Sample in Test Tube prep2 Inverted Capillary prep1->prep2 Insert meas1 Assemble in Thiele Tube prep2->meas1 Assemble meas2 Heat Gently meas1->meas2 meas3 Observe Bubbles meas2->meas3 meas4 Cool and Record Temperature meas3->meas4 result Boiling Point meas4->result Result

Caption: Workflow for Boiling Point Determination.

Refractive Index Measurement (Abbé Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a valuable parameter for identifying and assessing the purity of a liquid.

Protocol:

  • Instrument Calibration: Ensure the Abbé refractometer is properly calibrated using a standard of known refractive index.

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature.

  • Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Data Recording: Read the refractive index value from the scale and record the temperature.

Refractive_Index_Measurement start Start calibrate Calibrate Refractometer start->calibrate apply_sample Apply Sample to Prism calibrate->apply_sample equilibrate Allow Temperature Equilibration apply_sample->equilibrate adjust Adjust for Sharp Dividing Line equilibrate->adjust read_value Read Refractive Index and Temperature adjust->read_value end_process End read_value->end_process Drug_Discovery_Applications cluster_applications Medicinal Chemistry Applications cluster_outcomes Therapeutic Outcomes main This compound app1 Cross-Coupling Reactions (Suzuki, Heck, etc.) main->app1 Reactive Bromine app2 Lipophilicity Modification main->app2 Octyl Chain app3 Analogue Synthesis app1->app3 out1 Improved Potency & Selectivity app1->out1 out2 Enhanced ADME Properties app2->out2 out3 Novel Bioactive Compounds app3->out3

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-octylbenzene: Boiling Point and Density

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of two critical physical properties of 1-bromo-4-octylbenzene: its boiling point and density. Primarily targeting researchers, scientists, and professionals in drug development and material science, this document delves into the theoretical underpinnings and practical methodologies for the precise determination of these characteristics. The accurate assessment of such fundamental properties is paramount for ensuring the purity, safety, and efficacy of chemical compounds in research and development.

Introduction to this compound

This compound is an aromatic compound with the chemical formula C₁₄H₂₁Br.[1][2] It is characterized by a benzene ring substituted with a bromine atom and an octyl group at positions 1 and 4, respectively. This structure imparts specific physicochemical properties that are crucial for its application in various fields, including as an intermediate in the synthesis of liquid crystals and other specialty chemicals.[1] Understanding its boiling point and density is essential for its purification, handling, and application in synthetic chemistry.

Core Physicochemical Data

A compilation of the key physical and chemical properties of this compound is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₁Br[1][2][3][4]
Molecular Weight 269.22 g/mol [1][3][5]
Boiling Point 199-201°C[1][5]
313.7°C at 760 mmHg[3]
125°C at 1 mmHg[6]
Density 1.13 g/mL (or g/cm³)[1][3][5]
Appearance Colorless to light yellow clear liquid
CAS Number 51554-93-9[1][2][3][4]

Note: Boiling points can vary significantly with pressure. The provided values reflect this dependency.

Section 1: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[7] For a pure substance, the boiling point is a characteristic physical property that can be used for identification and as an indicator of purity.[7]

Theoretical Principles

A liquid boils when the kinetic energy of its molecules is sufficient to overcome the intermolecular forces holding them in the liquid phase, allowing them to escape into the gaseous phase. The temperature at which this occurs is dependent on the atmospheric pressure; a lower external pressure results in a lower boiling point, and vice versa.[7] This is a critical consideration for researchers working at different altitudes or under vacuum conditions.

Experimental Methodologies

Several methods can be employed to determine the boiling point of a liquid. The choice of method often depends on the quantity of the substance available.

Simple distillation is a common and effective method for both purifying liquids and determining their boiling points when a sufficient volume of the sample is available.[8]

Experimental Protocol: Boiling Point Determination by Simple Distillation

  • Apparatus Setup: Assemble a simple distillation apparatus in a fume hood. This consists of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place a measured volume of this compound and a few boiling chips into the round-bottom flask to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

  • Heating: Gently heat the flask. As the liquid boils, the vapor will rise, and its temperature will be recorded by the thermometer.

  • Data Collection: Record the temperature at which the vapor temperature stabilizes while the liquid is distilling at a steady rate. This stable temperature is the boiling point of the liquid.[8]

When only a small amount of the substance is available, the micro-boiling point or capillary method is a suitable alternative.[9]

Experimental Protocol: Micro-Boiling Point Determination

  • Sample Preparation: Place a small amount (a few milliliters) of this compound into a small test tube.

  • Capillary Insertion: Invert a sealed-end capillary tube into the test tube containing the liquid.

  • Heating: Attach the test tube to a thermometer and immerse the setup in a heating bath (e.g., paraffin oil). Heat the bath slowly and stir to ensure uniform temperature distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]

  • Cooling and Data Collection: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.[7]

Boiling_Point_Workflow cluster_distillation Distillation Method cluster_micro Micro-Boiling Point Method d1 Assemble Distillation Apparatus d2 Add Sample & Boiling Chips d1->d2 d3 Position Thermometer d2->d3 d4 Heat Gently d3->d4 d5 Record Stable Vapor Temperature d4->d5 m1 Place Sample in Test Tube m2 Invert Capillary Tube m1->m2 m3 Heat in Bath m2->m3 m4 Observe Bubbles m3->m4 m5 Record Temperature as Liquid Enters Capillary on Cooling m4->m5 start Choose Method cluster_distillation cluster_distillation start->cluster_distillation Large Volume cluster_micro cluster_micro start->cluster_micro Small Volume

Caption: Experimental workflows for boiling point determination.

Section 2: Density Determination

Density is an intrinsic physical property of a substance, defined as its mass per unit volume.[10][11] For liquids, density is influenced by temperature, with most liquids becoming less dense as the temperature increases.[10]

Theoretical Principles

The density (ρ) of a substance is calculated using the formula:

ρ = m / V

where 'm' is the mass and 'V' is the volume.[11] The standard units for the density of liquids are typically grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

Experimental Methodology

The direct measurement of mass and volume is a straightforward and accurate method for determining the density of a liquid like this compound.

Experimental Protocol: Density Determination

  • Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record its mass.[10][12]

  • Volume Measurement: Add a specific volume of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus to minimize parallax error.[11][12]

  • Mass of Container with Liquid: Weigh the graduated cylinder containing the liquid and record the combined mass.[10][12]

  • Temperature Measurement: Measure and record the temperature of the liquid, as density is temperature-dependent.[10]

  • Calculation:

    • Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.[12]

    • Calculate the density by dividing the mass of the liquid by its measured volume.[10]

  • Repeat for Accuracy: Repeat the measurement multiple times and calculate the average density to improve precision and accuracy.[12]

Density_Determination_Workflow start Start weigh_empty Weigh Empty Graduated Cylinder start->weigh_empty add_liquid Add Known Volume of Liquid weigh_empty->add_liquid weigh_full Weigh Graduated Cylinder with Liquid add_liquid->weigh_full measure_temp Measure Liquid Temperature weigh_full->measure_temp calculate_mass Calculate Mass of Liquid measure_temp->calculate_mass calculate_density Calculate Density (Mass/Volume) calculate_mass->calculate_density end End calculate_density->end

Caption: Workflow for the experimental determination of density.

Safety and Handling

This compound is a chemical that requires careful handling. Based on available safety data, it can cause skin and serious eye irritation. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.[13] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[13] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[13]

Conclusion

The boiling point and density of this compound are fundamental physicochemical properties that are critical for its use in scientific research and industrial applications. The methodologies outlined in this guide provide a robust framework for their accurate and reliable determination. Adherence to these protocols, coupled with a strong understanding of the underlying scientific principles, will ensure the generation of high-quality, reproducible data essential for advancing scientific discovery and development.

References

An In-depth Technical Guide to 1-Bromo-4-octylbenzene: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This whitepaper provides a comprehensive technical overview of 1-Bromo-4-octylbenzene, a key intermediate in the synthesis of advanced materials and complex organic molecules. This guide delves into its chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines a robust synthetic protocol and explores its significant applications, particularly in the field of liquid crystal technology and as a versatile building block in cross-coupling reactions for drug discovery and materials science.

Introduction: The Versatility of a Substituted Aromatic

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom and an octyl group at the para position. This unique structure, featuring a reactive bromo-substituent and a long alkyl chain, makes it a valuable precursor in organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The octyl chain, on the other hand, imparts lipophilicity and influences the material properties of its derivatives, such as solubility and mesomorphic behavior in liquid crystals. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound, facilitating its effective utilization in their respective fields.

Chemical Structure and Identification

The fundamental architecture of this compound is a para-disubstituted benzene ring. The systematic IUPAC name for this compound is this compound.[1] It is also commonly referred to by synonyms such as 4-n-octylbromobenzene and p-octylbromobenzene.[2]

IdentifierValue
IUPAC Name This compound[1]
CAS Number 51554-93-9[2]
Molecular Formula C14H21Br[2][3]
Molecular Weight 269.22 g/mol
InChI Key OOZQSVXPBCINJF-UHFFFAOYSA-N[1]
SMILES CCCCCCCCC1=CC=C(Br)C=C1

graph "this compound" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
a [label="Br"];
b [label="C"];
c [label="C"];
d [label="C"];
e [label="C"];
f [label="C"];
g [label="C"];
h [label="C"];
i [label="C"];
j [label="C"];
k [label="C"];
l [label="C"];
m [label="C"];
n [label="C"];
o [label="H3C"];

a -- b [len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- g [len=1.5]; g -- b [style=dashed]; b -- h [len=1.5]; h -- i [len=1.5]; i -- j [len=1.5]; j -- k [len=1.5]; k -- l [len=1.5]; l -- m [len=1.5]; m -- n [len=1.5]; n -- o [len=1.5]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[2] Its physical properties are summarized in the table below.

PropertyValue
Appearance Colorless to light yellow liquid[2]
Boiling Point 125 °C at 1 mmHg[2]
Density 1.13 g/cm³[2]
Refractive Index 1.52[2]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most commonly achieved through a Friedel-Crafts reaction, a cornerstone of aromatic chemistry. This can be approached via two primary routes: Friedel-Crafts alkylation or acylation followed by reduction.

Friedel-Crafts Alkylation

A direct approach involves the Friedel-Crafts alkylation of bromobenzene with an octylating agent such as 1-octene or 1-chlorooctane in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).

Friedel_Crafts_Alkylation Bromobenzene Bromobenzene Intermediate Carbocation Intermediate Bromobenzene->Intermediate Electrophilic Attack Octene 1-Octene Octene->Intermediate Activation LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Octene Product This compound Intermediate->Product Deprotonation

Caption: Friedel-Crafts alkylation pathway for this compound.

A significant challenge in Friedel-Crafts alkylation is the potential for polysubstitution and carbocation rearrangements, which can lead to a mixture of isomers and reduced yield of the desired para-product. The activating nature of the newly introduced alkyl group makes the product more reactive than the starting material.

Friedel-Crafts Acylation followed by Reduction (Recommended Protocol)

To circumvent the issues of polysubstitution and rearrangement, a more reliable and widely used method is the Friedel-Crafts acylation of bromobenzene with octanoyl chloride, followed by the reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation

This reaction introduces the acyl group at the para position with high selectivity due to the deactivating nature of the bromo and the acyl groups.

Experimental Protocol:

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add octanoyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add bromobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 1-(4-bromophenyl)octan-1-one.

Step 2: Clemmensen or Wolff-Kishner Reduction

The carbonyl group of the resulting ketone is then reduced to a methylene group to yield the final product, this compound.

  • Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

  • Wolff-Kishner Reduction: This involves the reaction of the ketone with hydrazine hydrate in the presence of a strong base (e.g., potassium hydroxide) at elevated temperatures.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Bromobenzene Bromobenzene Ketone 1-(4-bromophenyl)octan-1-one Bromobenzene->Ketone OctanoylChloride Octanoyl Chloride OctanoylChloride->Ketone AlCl3 AlCl3 AlCl3->OctanoylChloride Activation Reduction Clemmensen or Wolff-Kishner Reduction Ketone->Reduction Product This compound Reduction->Product

Caption: Two-step synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

  • Aromatic Region (δ 7.0-7.5 ppm): Two doublets are anticipated, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will appear as a doublet, and the protons ortho to the octyl group will appear as another doublet.

  • Aliphatic Region (δ 0.8-2.6 ppm):

    • A triplet at approximately 2.6 ppm corresponding to the benzylic protons (-CH₂-Ar).

    • A series of multiplets between 1.2 and 1.6 ppm for the six methylene groups of the octyl chain.

    • A triplet at approximately 0.9 ppm for the terminal methyl group (-CH₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the structure.

  • Aromatic Region (δ 120-145 ppm): Four signals are expected for the aromatic carbons due to symmetry.

  • Aliphatic Region (δ 14-36 ppm): Signals corresponding to the eight carbons of the octyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern will likely involve the loss of alkyl fragments from the octyl chain.

Applications in Research and Development

Liquid Crystal Synthesis

A primary application of this compound is in the synthesis of liquid crystals.[2] The rigid bromophenyl group and the flexible octyl chain are key structural motifs in many calamitic (rod-shaped) liquid crystals. The bromine atom can be readily converted to other functional groups or used in cross-coupling reactions to elongate the molecular structure, a critical factor in achieving desired mesophase behavior.

Intermediate in Cross-Coupling Reactions

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis and drug discovery.

  • Suzuki Coupling: Reaction with an arylboronic acid to form a biaryl structure.

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.

  • Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.

Cross_Coupling Substrate This compound Suzuki Suzuki (Ar-B(OH)2) Substrate->Suzuki Heck Heck (Alkene) Substrate->Heck Sonogashira Sonogashira (Alkyne) Substrate->Sonogashira Buchwald Buchwald-Hartwig (Amine) Substrate->Buchwald Biaryl Biaryl Product Suzuki->Biaryl Styrene Styrene Derivative Heck->Styrene ArylAlkyne Aryl Alkyne Sonogashira->ArylAlkyne ArylAmine Aryl Amine Buchwald->ArylAmine

Caption: Cross-coupling reactions of this compound.

These reactions enable the construction of complex molecular architectures from readily available starting materials, making this compound a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified with the following hazard statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[1]

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in materials science and organic synthesis. Its unique combination of a reactive bromine atom and a long alkyl chain provides a powerful platform for the construction of complex molecules, particularly in the development of liquid crystals and as a key building block in a wide array of cross-coupling reactions. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, offering a valuable resource for researchers and professionals in the chemical sciences.

References

A Technical Guide to 1-Bromo-4-octylbenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 1-Bromo-4-octylbenzene is a substituted aromatic hydrocarbon that serves as a pivotal intermediate in various fields of chemical synthesis. Its unique structure, featuring a reactive bromine atom and a lipophilic octyl chain on a benzene ring, makes it a versatile building block for the synthesis of liquid crystals, pharmaceutical compounds, and advanced organic materials. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and key reactions, and a discussion of its primary applications for researchers, scientists, and professionals in drug development and materials science.

Section 1: Introduction and Nomenclature

This compound is an organic compound valued for its role as a precursor in complex molecular syntheses. The strategic placement of the bromo and octyl groups at the para positions of the benzene ring dictates its reactivity and physical properties, making it an ideal substrate for a range of chemical transformations.

IUPAC Name and Synonyms
  • Preferred IUPAC Name: this compound[1][2]

  • Synonyms: 1-Bromo-4-n-octylbenzene, 1-(4-Bromophenyl)octane, 4-Bromooctylbenzene, 4-n-Octylbromobenzene[1]

  • CAS Registry Number: 51554-93-9[1][2]

Chemical Identifiers
  • Molecular Formula: C₁₄H₂₁Br[1][2]

  • InChI Key: OOZQSVXPBCINJF-UHFFFAOYSA-N[2]

  • SMILES: CCCCCCCCC1=CC=C(Br)C=C1[1]

Overview of Significance

The utility of this compound lies in its bifunctional nature. The C-Br bond is highly susceptible to metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The long alkyl (octyl) chain imparts solubility in organic solvents and influences the physical properties, such as mesophase behavior, of derivative molecules. This makes it a crucial intermediate in the synthesis of liquid crystals for display technologies, specialized polymers, and as a hydrophobic scaffold in the development of pharmaceutical agents.[3]

Section 2: Physicochemical and Safety Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis and for ensuring safe laboratory handling.

Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 269.22 g/mol [1]
Appearance Colorless to light yellow clear liquid
Boiling Point 199-201 °C
Density ~1.13 g/cm³
Flash Point 176.5 °C
Refractive Index ~1.512
Purity Typically >95-98%[2]
Spectral Data

While full spectral data requires experimental acquisition, the expected signatures are as follows:

  • ¹H NMR: Aromatic protons would appear as two doublets in the ~7.0-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring. The aliphatic protons of the octyl chain would appear as a series of multiplets between ~0.8-2.6 ppm, with the benzylic protons being the most downfield and the terminal methyl group being the most upfield triplet.

  • ¹³C NMR: Aromatic carbons would show four distinct signals, two for the substituted carbons and two for the unsubstituted carbons. The octyl chain would display eight unique signals.

  • IR Spectroscopy: Characteristic peaks would include C-H stretching for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) protons, C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), and a C-Br stretching band in the fingerprint region.

Safety and Handling

This compound must be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard ClassGHS Statement(s)Precautionary MeasuresSource(s)
Health Hazards H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationP261: Avoid breathing vaporsP280: Wear protective gloves/eye protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Storage -Store in a cool, dry, well-ventilated area in a tightly sealed container.[2]

Section 3: Synthesis of this compound

The most common and efficient synthesis of this compound is achieved through the electrophilic aromatic substitution of octylbenzene.

Synthetic Strategy: Electrophilic Bromination

The alkyl group of octylbenzene is an ortho, para-directing activator for electrophilic aromatic substitution. Due to the significant steric hindrance imposed by the bulky octyl chain, the incoming electrophile (Br⁺) will preferentially substitute at the less hindered para position. This regioselectivity makes the direct bromination of octylbenzene a highly effective method for producing the desired this compound isomer with high purity. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is required to polarize the bromine molecule (Br₂), generating a sufficiently strong electrophile to react with the aromatic ring.[4][5][6]

Detailed Experimental Protocol

Materials:

  • Octylbenzene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Dichloromethane (DCM, anhydrous)

  • Sodium thiosulfate solution (10% aqueous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas).

  • Dissolve octylbenzene (1.0 eq) in anhydrous DCM and add it to the flask.

  • Add a catalytic amount of FeBr₃ (or iron filings, which will react with Br₂ to form FeBr₃ in situ).

  • Cool the reaction mixture in an ice bath to 0 °C.

  • Slowly add a solution of bromine (1.05 eq) in DCM to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Work-up: a. Carefully quench the reaction by slowly adding it to a beaker containing an ice-cold 10% sodium thiosulfate solution to neutralize any unreacted bromine. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1. Dissolve Octylbenzene in anhydrous DCM B 2. Add FeBr3 catalyst A->B C 3. Cool to 0°C B->C D 4. Add Br2/DCM dropwise C->D E 5. Stir at room temp D->E F 6. Quench with Na2S2O3 E->F Proceed to Work-up G 7. Sequential Washes (NaHCO3, H2O, Brine) F->G H 8. Dry with MgSO4 G->H I 9. Concentrate in vacuo H->I J 10. Purify by Vacuum Distillation I->J Product Pure this compound J->Product

Caption: Workflow for the synthesis of this compound.

Section 4: Chemical Reactivity and Key Transformations

The primary site of reactivity in this compound is the carbon-bromine bond, which serves as a handle for forming new bonds, particularly through organometallic intermediates and transition-metal-catalyzed reactions.

Grignard Reagent Formation

Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) converts the aryl bromide into the corresponding Grignard reagent, (4-octylphenyl)magnesium bromide. This transforms the electrophilic aromatic carbon into a potent nucleophile and a strong base.[7][8]

Protocol Outline:

  • All glassware must be rigorously flame-dried to exclude moisture.

  • Magnesium turnings are placed in a flask with anhydrous ether under an inert atmosphere (N₂ or Ar).

  • A small amount of this compound is added. The reaction is often initiated with a crystal of iodine or gentle heating.[7]

  • Once the reaction begins (indicated by bubbling and turbidity), the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.[8][9]

  • The resulting Grignard reagent is a gray, cloudy solution and must be used immediately in subsequent reactions.

Caption: Formation of the Grignard reagent from this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.

The Suzuki reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) to form a new C-C bond, producing biaryl compounds.[10][11][12] This reaction is fundamental for synthesizing the core structures of many liquid crystals and pharmaceutical molecules. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the activated boronic acid and reductive elimination to yield the product.[10][11]

  • Sonogashira Coupling: Reacts with a terminal alkyne to form an aryl-alkyne C-C bond.

  • Buchwald-Hartwig Amination: Reacts with an amine to form an aryl-amine C-N bond, a common linkage in pharmaceuticals.

  • Heck Reaction: Couples with an alkene to form a substituted alkene.

SuzukiCycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L2-R (Transmetalation Complex) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArPdR->Product ArBr Ar-Br (this compound) ArBr->ArPdBr Boronic R-B(OH)2 (Boronic Acid) Boronic->ArPdR Base Base Base->ArPdR

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Section 5: Applications in Research and Industry

The versatility of this compound makes it a valuable starting material across several high-tech industries.

  • Liquid Crystal Synthesis: The compound is a fundamental building block for calamitic (rod-shaped) liquid crystals. The rigid phenyl core and the flexible octyl chain are essential for forming the nematic and smectic mesophases required for liquid crystal displays (LCDs). The bromine atom allows for the coupling of different aromatic cores to build more complex, high-performance liquid crystal molecules.[3]

  • Pharmaceutical Intermediates: In drug discovery, the 4-octylphenyl moiety can be incorporated into lead compounds to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. The C-Br bond serves as a versatile anchor point for introducing diverse functional groups via cross-coupling to explore structure-activity relationships (SAR).

  • Materials Science: It is used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to construct well-defined conjugated systems through reactions at the bromine site is critical for tuning the electronic and optical properties of these materials.[3]

  • Surfactants and Specialty Chemicals: The structure, containing both a hydrophobic tail (octyl group) and a functionalizable aromatic head, makes it a precursor for certain classes of specialty surfactants and functional chemicals.[3]

Section 6: Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in science and technology. Its well-defined reactivity, particularly in modern cross-coupling chemistry, combined with the physical influence of its alkyl chain, provides chemists with a reliable and versatile platform for molecular construction. From the vibrant displays in our electronic devices to the development of next-generation pharmaceuticals and materials, the synthetic pathways originating from this compound underscore its critical importance in contemporary chemical research and development.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] This guide offers a detailed examination of the ¹H NMR spectrum of 1-bromo-4-octylbenzene, a molecule of interest in various fields, including materials science and as a building block in organic synthesis.[2] Understanding its spectral features is crucial for confirming its identity, assessing its purity, and predicting its reactivity. This whitepaper will dissect the spectrum, explaining the underlying principles of chemical shifts, coupling constants, and integration, thereby providing a comprehensive framework for its analysis.

The structure of this compound, with its distinct aromatic and aliphatic regions, presents an excellent case study for applying fundamental NMR concepts. The para-substituted benzene ring gives rise to a characteristic splitting pattern, while the long octyl chain provides a series of signals that require careful assignment.[3][4] This guide will delve into the causal relationships between the electronic environment of each proton and its corresponding resonance frequency.

I. Principles of ¹H NMR Spectroscopy: A Refresher

Before dissecting the spectrum of this compound, it is essential to revisit the core principles of ¹H NMR spectroscopy. The spectrum provides four key pieces of information for structure elucidation:

  • Number of Signals: Indicates the number of chemically non-equivalent sets of protons in the molecule.[5]

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reflects the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.[3][6]

  • Integration: The area under each signal is proportional to the number of protons it represents.[4][6]

  • Splitting Pattern (Multiplicity): This arises from spin-spin coupling between neighboring, non-equivalent protons. The (n+1) rule is a useful guide, where 'n' is the number of adjacent, equivalent protons.[4]

II. Predicted ¹H NMR Spectrum of this compound

A detailed analysis of the molecular structure of this compound allows for a robust prediction of its ¹H NMR spectrum. The molecule possesses a plane of symmetry through the C1-C4 axis of the benzene ring, which simplifies the aromatic region.

Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with proton labeling.

Detailed Spectral Analysis
Proton Label Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration Rationale for Chemical Shift and Splitting
Hₐ ~7.4Doublet2HThese protons are ortho to the electron-withdrawing bromine atom, leading to significant deshielding and a downfield shift. They are split by the adjacent Hᵦ protons.[3]
Hᵦ ~7.0Doublet2HThese protons are ortho to the electron-donating octyl group, which shields them relative to the Hₐ protons, causing an upfield shift. They are split by the adjacent Hₐ protons.[3]
Benzylic CH₂ ~2.5Triplet2HThe proximity to the aromatic ring causes a downfield shift compared to other methylene groups. The signal is split into a triplet by the adjacent two protons of the next methylene group in the chain.
(CH₂)₆ ~1.6 - 1.2Multiplet12HThese methylene groups are in the aliphatic chain and are shielded, resulting in signals in the upfield region. The signals overlap to form a complex multiplet.
Terminal CH₃ ~0.9Triplet3HThis terminal methyl group is the most shielded in the molecule, appearing furthest upfield. It is split into a triplet by the adjacent two protons of the neighboring methylene group.

III. Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-quality ¹H NMR spectrum is contingent on meticulous sample preparation and proper instrument setup.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.[7]

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.[8][9] The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[8][9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1][8]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.[1]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Setup and Data Acquisition Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard filter Filter into NMR Tube standard->filter instrument Place Sample in NMR Spectrometer filter->instrument lock Lock on Deuterated Solvent Signal instrument->lock shim Shim Magnetic Field for Homogeneity lock->shim acquire Acquire Spectrum (e.g., 30° pulse, 1-2s delay) shim->acquire fourier Fourier Transform acquire->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate reference Reference to TMS (0 ppm) integrate->reference

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Standard acquisition parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]

IV. Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how fundamental NMR principles can be applied to elucidate molecular structure. The distinct signals for the aromatic and aliphatic protons, with their characteristic chemical shifts and splitting patterns, provide a unique fingerprint of the molecule. By following a rigorous experimental protocol, a high-resolution spectrum can be obtained, allowing for confident structural assignment and purity assessment. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the analysis of this compound and similar para-substituted alkylbenzenes.

References

1-Bromo-4-octylbenzene: An In-Depth Technical Guide on Safety, Handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

<-33>

This guide provides a comprehensive overview of the safety protocols, handling procedures, and Material Safety Data Sheet (MSDS) information for 1-Bromo-4-octylbenzene (CAS No. 51554-93-9). It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of experimental outcomes.

Section 1: Core Compound Information and Hazard Identification

This compound is a substituted aromatic compound frequently used as a building block in organic synthesis, particularly in the fields of materials science and liquid crystal development. Its safe handling is predicated on a thorough understanding of its potential hazards.

Globally Harmonized System (GHS) Classification

The GHS provides a universal framework for classifying chemical hazards. According to available safety data, this compound is classified as follows:

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory system)H335: May cause respiratory irritation.[1]

These classifications indicate that the primary hazards are associated with direct contact and inhalation.

Primary Exposure Routes and Health Effects
  • Inhalation: Inhaling vapors or mists may lead to irritation of the respiratory tract.[2][3]

  • Skin Contact: Direct contact with the liquid can cause skin irritation.[1] It is recommended to wash the affected area with plenty of water and remove contaminated clothing.

  • Eye Contact: The compound poses a risk of serious eye irritation.[1] Immediate and thorough rinsing with water is critical in the event of eye contact.[2]

  • Ingestion: While less common in a laboratory setting, accidental ingestion may cause gastrointestinal irritation.[3]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Mitigating exposure is achieved through a combination of engineering controls and the consistent use of appropriate PPE.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[3]

  • Fume Hood: For procedures that may generate vapors or aerosols, a chemical fume hood is mandatory.

Personal Protective Equipment (PPE) Protocol

A risk-based approach should be taken when selecting PPE. The following diagram outlines a decision-making workflow for appropriate PPE selection.

PPE_Workflow cluster_ppe Mandatory PPE for All Handling cluster_additional_ppe Additional PPE Based on Risk Start Handling this compound Eye_Protection Eye Protection: Chemical safety goggles or glasses (EN166 or 29 CFR 1910.133 compliant) Start->Eye_Protection Hand_Protection Hand Protection: Wear appropriate gloves Start->Hand_Protection Body_Protection Body Protection: Lab coat and appropriate clothing Start->Body_Protection Risk_Assessment Assess Risk of Splash or Aerosol Generation Body_Protection->Risk_Assessment Face_Shield Face Shield Risk_Assessment->Face_Shield High Splash Risk Respirator Respiratory Protection: (Use in poor ventilation or for spills) NIOSH-approved respirator Risk_Assessment->Respirator Aerosol/Vapor Risk

Caption: PPE Selection Workflow for this compound.

Section 3: Safe Handling and Storage

Proper handling and storage are essential to prevent accidents and maintain the chemical's integrity.

Handling
  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[2][4]

  • Keep away from heat, sparks, and open flames.[3]

  • Use in a well-ventilated area and avoid breathing vapor or mist.[2][3]

Storage
  • Store in a cool, dry, and well-ventilated place away from incompatible substances.[3][5]

  • Keep the container tightly closed when not in use.[2][3]

  • The recommended storage condition is at room temperature, sealed in a dry environment.[1]

  • Avoid strong oxidizing agents, as they are incompatible.[3][6]

Section 4: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First-Aid Measures
ExposureProcedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2][7]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[4][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][7]
Ingestion Do NOT induce vomiting. Clean mouth with water and seek medical attention.[4]
Spill and Leak Procedures
  • Small Spills: For small spills, use an inert absorbent material to soak up the chemical. Place the material in a suitable container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area. Wear appropriate personal protective equipment, including respiratory protection. Prevent the spill from entering drains or waterways. Contain and collect the spillage for disposal.

Spill_Response cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small_Spill_Steps 1. Wear appropriate PPE. 2. Contain with absorbent material. 3. Collect into a sealed container for disposal. Assess->Small_Spill_Steps Small Large_Spill_Steps 1. Evacuate the area. 2. Alert safety personnel. 3. Wear full protective gear, including respirator. 4. Contain the spill and prevent entry into drains. 5. Collect for hazardous waste disposal. Assess->Large_Spill_Steps Large

Caption: Decision Flowchart for Spill Response.

Section 5: Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₄H₂₁Br[5][8][9]
Molecular Weight 269.23 g/mol [5][8]
Appearance Colorless to light yellow clear liquid
Boiling Point 125 °C at 1 mmHg
Density ~1.13 g/cm³[9]
Flash Point >176.5 °C[9]

Section 6: Stability and Reactivity

  • Reactivity: Generally stable, but can form explosive mixtures with air upon intense heating.

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

  • Conditions to Avoid: Heat, flames, sparks, and incompatible materials.[3]

  • Incompatible Materials: Strong oxidizing agents.[3][6]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[3][6]

Section 7: Toxicological Information

  • Acute Toxicity: The toxicological properties have not been fully investigated.[2][3]

  • Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.

  • Reproductive Toxicity: No information available.[2]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[1][2]

Section 8: Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

References

An In-depth Technical Guide to 1-Bromo-4-octylbenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 1-Bromo-4-octylbenzene, a key intermediate in the synthesis of advanced materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and critical applications of this versatile molecule, with a focus on imparting practical, field-proven insights.

Introduction: The Strategic Importance of this compound

This compound (4-octylbromobenzene) is a strategically important building block in organic synthesis, primarily recognized for its utility in creating complex molecular architectures. Its structure, featuring a brominated aromatic ring and a long alkyl chain, offers a unique combination of reactivity and lipophilicity. The bromo-substituent serves as a versatile handle for a multitude of cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the octyl chain imparts solubility in organic solvents and influences the self-assembly and liquid crystalline properties of the resulting materials. These characteristics make this compound an indispensable precursor in the development of liquid crystals, organic semiconductors, and other functional organic materials.[1][2]

Physicochemical Properties and Commercial Availability

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and material fabrication. The following table summarizes its key properties, compiled from leading commercial suppliers.

PropertyValueReference
CAS Number 51554-93-9[3][4]
Molecular Formula C₁₄H₂₁Br[3][4]
Molecular Weight 269.22 g/mol [3][4]
Appearance Colorless to light yellow liquid
Boiling Point 313.7 °C at 760 mmHg[3]
Density 1.133 g/cm³[3]
Refractive Index ~1.512[3]
Purity (Typical) >97% (GC)[5][6]

Commercial Suppliers: this compound is readily available from several major chemical suppliers, ensuring a reliable supply chain for research and development purposes. Notable suppliers include:

  • Sigma-Aldrich (MilliporeSigma): Offers various grades for research applications.[7]

  • Tokyo Chemical Industry (TCI): Provides high-purity grades suitable for materials science research.

  • Fisher Scientific (Thermo Scientific Chemicals): Distributes this compound, often under the Alfa Aesar brand.[5][6][8]

  • Synscale Tech Inc.: Supplies bulk quantities for larger scale applications.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common and reliable synthetic pathways are detailed below.

Pathway 1: Friedel-Crafts Acylation followed by Wolff-Kishner or Clemmensen Reduction

This two-step approach offers a high degree of regioselectivity, yielding the desired para-substituted product. The causality behind this choice is the ability to control the position of the alkyl chain introduction via the acylation reaction, which is then followed by a robust reduction of the ketone.

Workflow Diagram:

G Bromobenzene Bromobenzene Acylation Friedel-Crafts Acylation Bromobenzene->Acylation OctanoylChloride Octanoyl Chloride AlCl₃ OctanoylChloride->Acylation Intermediate 4-Bromo-1-octanoylbenzene Acylation->Intermediate Formation of acylium ion Electrophilic Aromatic Substitution Reduction Wolff-Kishner or Clemmensen Reduction Intermediate->Reduction Product This compound Reduction->Product Reduction of ketone to alkane

Caption: Synthetic workflow for this compound via Friedel-Crafts acylation and subsequent reduction.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylation of aryl halides.[9]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) to anhydrous dichloromethane (DCM).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add bromobenzene (1.0 eq.) to the stirred suspension. From the dropping funnel, add octanoyl chloride (1.1 eq.) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude 4-bromo-1-octanoylbenzene can be purified by column chromatography on silica gel or by recrystallization.

Experimental Protocol: Wolff-Kishner Reduction

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the purified 4-bromo-1-octanoylbenzene (1.0 eq.), diethylene glycol, and hydrazine hydrate (4-5 eq.).

  • Reaction Progression: Add potassium hydroxide (KOH, 4-5 eq.) pellets and heat the mixture to 180-200 °C. Water and excess hydrazine will distill off. Maintain the temperature for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture, add water, and extract with diethyl ether or hexane. Wash the combined organic layers with dilute HCl and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the crude this compound by vacuum distillation.

Pathway 2: Direct Bromination of Octylbenzene

This method is more direct but may yield a mixture of ortho and para isomers, necessitating careful purification. The selectivity for the para isomer can be enhanced by using a suitable brominating agent and catalyst.

Experimental Protocol: Electrophilic Bromination

  • Reaction Setup: In a flask protected from light, dissolve octylbenzene (1.0 eq.) in a suitable solvent such as carbon tetrachloride or dichloromethane.

  • Addition of Bromine: Add a catalytic amount of iron filings or anhydrous ferric bromide (FeBr₃). Cool the mixture in an ice bath and add a solution of bromine (1.05 eq.) in the same solvent dropwise.

  • Reaction and Work-up: Stir the reaction at room temperature until the bromine color disappears. Quench the reaction with an aqueous solution of sodium bisulfite.

  • Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride. The isomeric mixture is then separated by fractional distillation under reduced pressure to isolate the para-isomer.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. Based on data for structurally similar compounds, the predicted chemical shifts are as follows:[10][11]

    • Aromatic protons: Two doublets in the range of δ 7.2-7.5 ppm and δ 6.9-7.1 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Benzylic protons (-CH₂-Ar): A triplet around δ 2.5-2.6 ppm.

    • Alkyl chain protons: Multiplets between δ 1.2-1.6 ppm.

    • Terminal methyl protons (-CH₃): A triplet around δ 0.8-0.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide further structural confirmation:

    • Aromatic carbons: Signals in the range of δ 120-145 ppm, with the carbon attached to bromine appearing around δ 120 ppm and the carbon attached to the octyl group around δ 142 ppm.

    • Alkyl carbons: Signals in the aliphatic region (δ 14-36 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential tool for assessing the purity and confirming the molecular weight of this compound. The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 268 and a characteristic isotopic pattern for the presence of a bromine atom (M⁺+2 peak at m/z 270 with approximately equal intensity).[12] The fragmentation pattern will likely involve the loss of the octyl chain and other characteristic fragments.

Key Synthetic Applications and Protocols

This compound is a cornerstone for the synthesis of advanced organic materials. Its utility in Suzuki-Miyaura coupling and Grignard reactions is particularly noteworthy.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, and this compound is an excellent substrate for these reactions, particularly in the synthesis of liquid crystals and conjugated polymers.[13][14]

Workflow Diagram:

G Substrate This compound Catalyst Pd Catalyst Base Substrate->Catalyst BoronicAcid Arylboronic Acid BoronicAcid->Catalyst Product 4-Octyl-1,1'-biphenyl Derivative Catalyst->Product Oxidative Addition Transmetalation Reductive Elimination

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of 4'-Octyl-[1,1'-biphenyl]-4-carbonitrile

This protocol is based on established methods for the synthesis of cyanobiphenyl liquid crystals.[15][16]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), (4-cyanophenyl)boronic acid (1.2 eq.), palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.03 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition and Reaction: Add a degassed mixture of toluene and water (e.g., 4:1). Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired liquid crystalline compound.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound opens up a plethora of synthetic possibilities for introducing the 4-octylphenyl moiety into various molecules.

Workflow Diagram:

G Substrate This compound GrignardFormation Grignard Reagent Formation Substrate->GrignardFormation Mg Mg turnings Dry Ether/THF Mg->GrignardFormation GrignardReagent 4-Octylphenylmagnesium bromide GrignardFormation->GrignardReagent Reaction Nucleophilic Addition GrignardReagent->Reaction Electrophile Electrophile (e.g., Aldehyde, Ketone, CO₂) Electrophile->Reaction Product Functionalized Product Reaction->Product

Caption: Formation and reaction of the Grignard reagent from this compound.

Experimental Protocol: Reaction with an Aldehyde

  • Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq.) and a crystal of iodine. Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF dropwise to initiate the reaction. Reflux the mixture until the magnesium is consumed.

  • Reaction with Electrophile: Cool the Grignard reagent to 0 °C and add a solution of the desired aldehyde (e.g., cyclohexanecarboxaldehyde, 0.9 eq.) in the same anhydrous solvent dropwise.

  • Work-up and Purification: After the reaction is complete, quench by slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. Purify the resulting secondary alcohol by column chromatography.

Applications in Organic Electronics

The unique molecular structure of this compound makes it a valuable precursor for the synthesis of organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The octyl chain enhances solubility and promotes favorable thin-film morphology, which is critical for device performance.[1][17] For instance, it can be used to synthesize hole-transporting materials where the 4-octylphenyl group acts as a solubilizing and electron-donating unit.

Safety and Handling

This compound, like other organobromine compounds, should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses.[7] Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and commercially available building block with significant applications in materials science, particularly in the synthesis of liquid crystals and organic semiconductors. Its well-defined reactivity in key cross-coupling and organometallic reactions, combined with the beneficial properties imparted by the octyl chain, makes it an invaluable tool for researchers and scientists. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering researchers to leverage this important molecule in their advanced research endeavors.

References

An In-depth Technical Guide to 4-n-Octylbromobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-n-Octylbromobenzene is a versatile halogenated aromatic compound that serves as a crucial building block in various fields of chemical synthesis. Its unique structure, featuring a long alkyl chain and a reactive bromine atom on a benzene ring, makes it an ideal precursor for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the key characteristics of 4-n-Octylbromobenzene, including its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in materials science and as an intermediate in the development of pharmaceuticals.

Physicochemical Properties of 4-n-Octylbromobenzene

4-n-Octylbromobenzene is a colorless to light yellow clear liquid at room temperature.[1] The presence of the n-octyl group imparts significant lipophilicity to the molecule, while the bromo-substituent provides a reactive site for a multitude of chemical transformations. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-n-Octylbromobenzene

PropertyValueReference(s)
Molecular Formula C₁₄H₂₁Br[2]
Molecular Weight 269.22 g/mol [2]
CAS Number 51554-93-9[1][2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 125 °C at 1 mmHg; 199-201 °C (at atmospheric pressure)[1][3]
Density 1.13 g/cm³[3]
Refractive Index 1.5130-1.5160[1][3]
Purity >98.0% (GC)[1]
Synonyms 1-Bromo-4-octylbenzene, p-Octylbromobenzene[2][3]

Synthesis of 4-n-Octylbromobenzene

The synthesis of 4-n-Octylbromobenzene is typically achieved through the electrophilic bromination of n-octylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where a bromine atom is introduced onto the benzene ring. The para-substituted product is generally favored due to the steric hindrance of the octyl group directing the incoming electrophile to the less hindered para position. A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS), which is considered safer and easier to handle than liquid bromine.[4]

Experimental Protocol: Synthesis via Bromination of n-Octylbenzene
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve n-octylbenzene in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) to the reaction mixture. The reaction is typically carried out under inert atmosphere (e.g., nitrogen or argon) and may require gentle heating to initiate.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 4-n-Octylbromobenzene.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Final Product Octylbenzene n-Octylbenzene Reaction Electrophilic Bromination Octylbenzene->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent Solvent (e.g., CCl4) Solvent->Reaction Initiator Initiator (AIBN) Initiator->Reaction Workup Aqueous Work-up Reaction->Workup 1. Quench 2. Wash Purification Purification (Distillation/Chromatography) Workup->Purification Dry & Concentrate FinalProduct 4-n-Octylbromobenzene Purification->FinalProduct

Caption: Synthesis workflow for 4-n-Octylbromobenzene.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 4-n-Octylbromobenzene stems from the reactivity of the carbon-bromine bond. This bond can be readily transformed through various metal-catalyzed cross-coupling reactions, making it a valuable building block for the construction of more complex molecular architectures.

Key Reactions:
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of 4-n-Octylbromobenzene with an organoboron compound (e.g., a boronic acid or ester). It is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.[5]

  • Heck Coupling: In the Heck reaction, 4-n-Octylbromobenzene is coupled with an alkene in the presence of a palladium catalyst. This reaction is instrumental in forming substituted alkenes and is used in the synthesis of conjugated systems for organic electronics.[5]

  • Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between 4-n-Octylbromobenzene and a terminal alkyne, catalyzed by palladium and copper complexes. It is a key method for synthesizing substituted alkynes.

  • Grignard Reagent Formation: 4-n-Octylbromobenzene can react with magnesium metal to form the corresponding Grignard reagent, 4-n-octylphenylmagnesium bromide. This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters.

SuzukiCoupling OctylBr 4-n-Octylbromobenzene Product 4-n-Octylbiphenyl Derivative OctylBr->Product BoronicAcid Aryl Boronic Acid (Ar-B(OH)2) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product catalyzes Base Base (e.g., Na2CO3) Base->Product activates

Caption: Suzuki-Miyaura cross-coupling reaction pathway.

Applications in Drug Development and Materials Science

The unique combination of a long alkyl chain and a reactive aryl bromide makes 4-n-Octylbromobenzene a valuable intermediate in several high-value applications.

  • Pharmaceutical Synthesis: Aryl bromides are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The octyl group can be used to tune the lipophilicity of a drug molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties. The bromo-substituent provides a handle for introducing further chemical diversity through cross-coupling reactions.

  • Liquid Crystals: The rigid aromatic core combined with the flexible alkyl chain is a common structural feature in liquid crystal molecules. 4-n-Octylbromobenzene serves as a precursor for the synthesis of various liquid crystalline materials used in display technologies.[5]

  • Organic Electronics: This compound is used in the synthesis of organic semiconductors and conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to form extended conjugated systems through cross-coupling reactions is crucial for these applications.[5]

Safety and Handling

4-n-Octylbromobenzene is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Hazards: May cause skin and serious eye irritation. It is important to avoid contact with skin and eyes.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6] Safety glasses with side shields or goggles are recommended.[6]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing vapors or mists.[7] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6][8]

  • Fire Safety: The compound is combustible. Keep away from heat, sparks, open flames, and other ignition sources.[9] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[9]

Conclusion

4-n-Octylbromobenzene is a cornerstone intermediate in modern organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an indispensable tool for chemists in academia and industry. The ability to leverage its structure for the creation of novel pharmaceuticals, advanced liquid crystals, and high-performance organic electronic materials underscores its continued importance in scientific research and development.

References

An In-depth Technical Guide to the Initial Characterization of 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the initial characterization of 1-Bromo-4-octylbenzene (CAS No. 51554-93-9), a key intermediate in the synthesis of materials for organic electronics and other advanced applications. This document is intended for researchers, chemists, and quality control professionals. It outlines a systematic, multi-technique approach to unequivocally confirm the identity, purity, and key physical properties of the compound. The protocols described herein are designed to be self-validating, integrating spectroscopic and chromatographic data to build a cohesive and trustworthy analytical profile. We detail methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), explaining the causal logic behind experimental parameters and data interpretation.

Introduction to this compound

This compound is an aromatic halide comprised of a benzene ring substituted with a bromine atom and an n-octyl group at the para position. Its bifunctional nature—possessing a reactive aryl bromide handle for cross-coupling reactions and a long alkyl chain for solubility and morphological control—makes it a valuable building block in organic synthesis.

Key Identifiers:

  • Chemical Name: this compound[1]

  • Synonyms: 4-n-Octylbromobenzene, p-Octylbromobenzene[2][3]

  • CAS Number: 51554-93-9[1][2][4]

  • Molecular Formula: C₁₄H₂₁Br[1][2][4]

  • Molecular Weight: 269.22 g/mol [1][2]

The primary utility of this compound lies in its role as a precursor for more complex molecules, particularly in the development of liquid crystals and organic semiconductors. The precise confirmation of its structure and purity is paramount, as even minor impurities can significantly impact the performance and properties of downstream materials.

Synthesis and Purification Context

While this guide focuses on characterization, understanding the synthetic origin of this compound is crucial for anticipating potential impurities. Common synthetic routes include:

  • Friedel-Crafts Acylation/Alkylation: Reaction of bromobenzene with octanoyl chloride or 1-octene under Lewis acid catalysis, which may be followed by a reduction step.

  • Direct Bromination: Electrophilic bromination of octylbenzene. This can sometimes lead to isomers (ortho, meta) if not perfectly selective.

  • Grignard-based Routes: Coupling reactions involving appropriate Grignard reagents and brominated precursors.[5]

Purification is typically achieved via vacuum distillation or column chromatography. Incomplete removal of starting materials, solvents, or isomeric byproducts are the primary impurities to screen for during characterization.

Core Characterization Workflow

A logical and sequential workflow ensures that a comprehensive and accurate profile of the compound is established. The proposed workflow prioritizes non-destructive, information-rich techniques first, followed by purity assessment.

G cluster_preliminary Preliminary Assessment cluster_structure Structural Elucidation (Non-Destructive) cluster_mass Molecular Weight Confirmation cluster_purity Purity & Final Confirmation A Sample Receipt B Visual Inspection (Color, State) A->B C Solubility Test (e.g., CDCl₃, Hexanes) B->C D ¹H & ¹³C NMR C->D E FT-IR Spectroscopy D->E F Mass Spectrometry (GC-MS or Direct Infusion) E->F G Gas Chromatography (GC-FID) F->G H Data Consolidation & Final Report G->H

Caption: A typical workflow for the initial characterization of this compound.

Methodologies for Structural Elucidation

The cornerstone of characterization lies in spectroscopic analysis, where each technique provides a unique piece of the structural puzzle.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of hydrogen and carbon atoms in an organic molecule.[6]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing power for non-polar compounds and its well-defined residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.

Data Interpretation: The combined NMR data should be consistent with a 1,4-disubstituted (para) benzene ring attached to an n-octyl chain.

G Struct This compound C₁₄H₂₁Br H_NMR ¹H NMR Aromatic Region AA'BB' System δ ≈ 7.4 (d) & 7.0 (d) ppm Integration: 2H each Aliphatic Region δ ≈ 2.5 ppm (t, Ar-CH₂) δ ≈ 1.6-1.2 ppm (m, 6x CH₂) δ ≈ 0.9 ppm (t, CH₃) Struct->H_NMR predicts C_NMR ¹³C NMR Aromatic Region 4 distinct signals δ ≈ 141, 131, 130, 120 ppm Aliphatic Region 8 distinct signals δ ≈ 35, 32, 31, 29, 23, 14 ppm Struct->C_NMR predicts Confirmation Structure Confirmed H_NMR->Confirmation corroborates C_NMR->Confirmation corroborates

Caption: Logical relationship between expected NMR data and structural confirmation.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] For this compound, this technique confirms the presence of aromatic and aliphatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a single drop of the liquid this compound directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

  • ~3050-3080 cm⁻¹: Aromatic C-H stretching.

  • 2850-2960 cm⁻¹: Aliphatic C-H stretching from the octyl chain (symmetric and asymmetric).

  • ~1590, 1485 cm⁻¹: C=C stretching within the aromatic ring.

  • ~820 cm⁻¹: A strong C-H out-of-plane bending band, characteristic of 1,4-disubstitution.

  • ~1010-1075 cm⁻¹: C-Br stretching may be observed in this region, though it can be weak.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[6] The presence of bromine is uniquely identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • GC Setup: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program would be: hold at 100 °C for 1 min, then ramp at 15 °C/min to 280 °C.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Analysis: Inject a dilute solution of the sample (e.g., in dichloromethane).

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 268 and m/z 270 , corresponding to [C₁₄H₂₁⁷⁹Br]⁺ and [C₁₄H₂₁⁸¹Br]⁺.

  • Major Fragment: A prominent peak at m/z 155/157 , resulting from the loss of the octyl chain via benzylic cleavage ([C₆H₄Br]⁺).

  • Other Fragments: A peak at m/z 183 , corresponding to the loss of the C₆H₅Br fragment.

Purity Assessment via Gas Chromatography (GC)

While GC-MS is excellent for identification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the preferred method for quantitative purity analysis due to the detector's wide linear range and uniform response for hydrocarbons.[7][8]

Experimental Protocol: GC-FID

  • System: A GC system equipped with an FID detector.

  • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl methylpolysiloxane stationary phase (or similar).

  • Carrier Gas: Helium or Hydrogen with a constant flow rate (e.g., 1.5 mL/min).

  • Temperatures:

    • Inlet: 250 °C

    • Detector: 300 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 20 °C/min to 280 °C, and hold for 5 minutes.

  • Sample: Prepare a ~1 mg/mL solution in a high-purity solvent like hexane or dichloromethane. Inject 1 µL.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity sample (>98%), the chromatogram should show one major peak with only minor peaks for impurities.

Summary of Key Characterization Data

The following table summarizes the expected analytical data for a high-purity sample of this compound.

Technique Parameter Expected Value / Observation
Appearance Physical StateColorless to light yellow liquid[3]
¹H NMR (CDCl₃)Aromatic Protons~7.4 ppm (d, 2H), ~7.0 ppm (d, 2H)
Benzylic Protons (Ar-CH₂)~2.5 ppm (t, 2H)
Alkyl Protons (CH₃)~0.9 ppm (t, 3H)
¹³C NMR (CDCl₃)Aromatic Carbons4 signals (~120-142 ppm)
Aliphatic Carbons8 signals (~14-36 ppm)
FT-IR (ATR)Aromatic C-H Stretch~3050-3080 cm⁻¹
Aliphatic C-H Stretch2850-2960 cm⁻¹
para-Substitution Bend~820 cm⁻¹ (strong)
Mass Spec. (EI)Molecular Ion (M⁺)m/z 268 & 270 (approx. 1:1 ratio)
GC-FID Purity>98% (typical for commercial grade)[3]
Physical Prop. Boiling Point~313.7 °C at 760 mmHg[9]
Refractive Index~1.512[9]

Safety, Handling, and Storage

Professionals handling this compound must be familiar with its safety profile.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Precautions: Avoid breathing vapors.[4] Use in a well-ventilated area.[10] Wear protective gloves, safety glasses, and a lab coat.[11]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[12]

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Avoid discharge into drains or waterways.[10]

References

Solubility profile of 1-Bromo-4-octylbenzene in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility Profile of 1-Bromo-4-octylbenzene

This guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 51554-93-9), a key intermediate in the synthesis of materials such as liquid crystals and specialty surfactants.[1] Designed for researchers, chemists, and formulation scientists, this document synthesizes theoretical principles with practical experimental protocols to offer a robust understanding of the compound's behavior in common organic solvents.

Introduction to this compound

This compound is an organobromine compound featuring a benzene ring substituted with a bromine atom and a linear eight-carbon alkyl chain. At standard conditions, it is a colorless to light yellow, clear liquid.[2] The molecule's structure is fundamentally amphipathic, though heavily weighted towards non-polarity. The long octyl chain imparts significant lipophilic (oil-loving) character, while the bromobenzene moiety introduces a degree of polarity and specific intermolecular interactions (e.g., van der Waals forces, dipole-dipole interactions). This dual nature dictates its solubility profile.

Key Physicochemical Properties:

  • Molecular Formula: C₁₄H₂₁Br[3]

  • Molecular Weight: 269.22 g/mol [3][4]

  • Appearance: Colorless to Light yellow clear liquid

  • Density: ~1.13 g/mL[3][5]

  • Boiling Point: 125 °C at 1 mmHg, ~313.7 °C at 760 mmHg[3]

  • Refractive Index: ~1.51-1.52[5]

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6] The structure of this compound—a large nonpolar alkyl tail attached to a moderately polar aromatic head—allows us to predict its solubility across a spectrum of common laboratory solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The dominant feature of this compound is its C₈H₁₇ alkyl chain. This long hydrocarbon tail makes the molecule overwhelmingly nonpolar. Therefore, it is expected to be highly soluble, likely miscible, in nonpolar solvents. The primary intermolecular forces at play (London dispersion forces) are similar between the solute and these solvents, leading to favorable mixing.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents possess a significant dipole moment but lack acidic protons for hydrogen bonding. The bromobenzene portion of the molecule contributes some polarity, which allows for favorable dipole-dipole interactions with solvents like acetone and DCM. While the nonpolar tail is less compatible, the overall molecule is expected to exhibit good to excellent solubility in this class of solvents. THF and DCM, in particular, are excellent "grease-cutter" solvents that can accommodate both nonpolar and moderately polar moieties.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to form strong hydrogen bonds. This compound cannot act as a hydrogen bond donor and is a very weak acceptor. The energy required to disrupt the strong hydrogen-bonding network of solvents like water or even methanol to accommodate the large, nonpolar molecule is energetically unfavorable. Consequently, this compound is expected to be virtually insoluble in water and sparingly soluble at best in lower-chain alcohols like methanol and ethanol. As the alkyl chain of the alcohol solvent increases (e.g., propanol, butanol), solubility will likely improve due to the increasing nonpolar character of the solvent itself.

Experimental Protocol for Solubility Determination

To empirically validate the theoretical profile, a systematic solubility test should be performed. The following protocol is a robust, self-validating method for qualitative and semi-quantitative assessment.[7][8][9]

Objective: To determine the solubility of this compound in a panel of representative organic solvents at ambient temperature.

Materials:

  • This compound (solute)

  • Solvent Panel: Hexane, Toluene, Dichloromethane, Tetrahydrofuran, Acetone, Ethanol, Methanol, Deionized Water

  • Small test tubes (e.g., 13x100 mm) or vials

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Safety glasses, gloves, and lab coat

Procedure:

  • Sample Preparation: In a series of eight labeled test tubes, add a precise volume of this compound (e.g., 100 µL) to each.

  • Initial Solvent Addition: To the first test tube (e.g., containing Hexane), add the solvent in small, measured portions (e.g., 0.25 mL).

  • Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds to ensure thorough mixing.[8]

  • Observation: Allow the mixture to stand for 1-2 minutes and observe closely. Look for a single, clear, homogeneous phase (soluble/miscible) or the presence of two distinct layers, cloudiness (turbidity), or undissolved droplets (insoluble/immiscible).[8]

  • Incremental Solvent Addition: Continue adding the solvent in 0.25 mL increments, vortexing and observing after each addition, up to a total volume of 3.0 mL. This incremental approach helps identify the point of saturation for sparingly soluble compounds.

  • Classification: Record the results based on the total amount of solvent required to dissolve the solute. A common classification scheme is:

    • Miscible/Very Soluble: Dissolves completely in the first few portions.

    • Soluble: Dissolves completely by the end of the additions.

    • Sparingly Soluble: Some dissolution occurs, but the solute does not completely dissolve.

    • Insoluble: No visible sign of dissolution.

  • Repeat for All Solvents: Repeat steps 2-6 for each solvent in the panel. Perform all tests in duplicate to ensure reproducibility.[9]

Safety Precautions:

  • Handle this compound in a well-ventilated area or chemical fume hood.

  • The compound is a combustible liquid; keep away from heat, sparks, and open flames.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • In case of skin contact, wash immediately with plenty of water.

Predicted Solubility Data Summary

The following table summarizes the expected solubility of this compound based on the theoretical principles outlined above. This table should be populated with empirical data from the protocol described in Section 3.

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar HexaneMiscibleStrong London dispersion forces compatibility.
TolueneMiscibleAromatic ring interaction and nonpolar character.
Polar Aprotic Dichloromethane (DCM)MiscibleEffective at dissolving large, moderately polar molecules.
Tetrahydrofuran (THF)MiscibleBalances polarity and ability to solvate nonpolar chains.
AcetoneSolubleGood polarity match, but less effective with long alkyl chains.
Polar Protic EthanolSparingly SolubleSome nonpolar character, but H-bonding network is dominant.
MethanolSparingly Soluble / InsolubleStrong H-bonding network resists disruption.
WaterInsolubleHighly unfavorable energetics due to hydrophobic effect.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow Workflow for Solubility Determination cluster_prep Preparation cluster_test Iterative Testing Cycle cluster_results Classification start Start prep_solute Aliquot 100 µL of This compound into a labeled test tube start->prep_solute add_solvent Add 0.25 mL of Solvent prep_solute->add_solvent mix Vortex for 30-60 seconds add_solvent->mix observe Observe for Homogeneity mix->observe decision Is the solution clear and homogeneous? observe->decision soluble Classify as Soluble/Miscible decision->soluble Yes check_volume Total solvent added < 3.0 mL? decision->check_volume end_test End Test for this Solvent soluble->end_test check_volume->add_solvent Yes insoluble Classify as Sparingly Soluble or Insoluble check_volume->insoluble No insoluble->end_test

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to performing the Suzuki-Miyaura cross-coupling reaction using 1-Bromo-4-octylbenzene as the aryl halide substrate. The protocol herein is designed to be a robust starting point for the synthesis of 4-octyl-1,1'-biphenyl and its derivatives, which are common structural motifs in materials science and medicinal chemistry.[1][2][3][4] This guide goes beyond a simple recitation of steps, offering insights into the rationale behind reagent selection and reaction conditions to empower researchers to adapt and troubleshoot their experiments effectively.

Introduction: The Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon single bond by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[5][6] Discovered by Akira Suzuki, this reaction was recognized with the 2010 Nobel Prize in Chemistry for its profound impact on the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[7] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[8][9]

In the context of this compound, the Suzuki reaction provides a direct and efficient route to synthesize substituted 4-octylbiphenyls. The long alkyl chain of the octyl group can impart desirable properties such as solubility in organic solvents and influence the self-assembly of molecules in materials applications.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][10]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate.[6][7] The reactivity of the halide in this step generally follows the order I > Br > OTf >> Cl.[9] Aryl bromides, like our substrate, typically undergo oxidative addition more readily than aryl chlorides.[7]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species (e.g., a phenylboronic acid) to the palladium(II) complex.[5][6] The presence of a base is critical for this step. The base activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the ligand exchange on the palladium center.[8][11][12]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated, forming the desired biaryl product (4-octyl-1,1'-biphenyl) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]

Below is a visual representation of the catalytic cycle:

Suzuki_Miyaura_Cycle ArX This compound (Ar-X) OxAdd OxAdd ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)2) Transmetalation Transmetalation ArBOH2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Product 4-Octyl-1,1'-biphenyl (Ar-Ar') RedElim RedElim RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available---
Arylboronic Acid≥97%Commercially Availablee.g., Phenylboronic acid
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst, reduced in situ to Pd(0)
Triphenylphosphine (PPh₃)≥99%Commercially AvailableLigand to stabilize the Pd catalyst
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableBase
TolueneAnhydrousCommercially AvailableSolvent
Ethanol200 ProofCommercially AvailableCo-solvent
Deionized Water---Laboratory Supply---
Ethyl AcetateACS GradeCommercially AvailableFor workup
Brine (sat. aq. NaCl)---Laboratory PreparedFor workup
Anhydrous Magnesium Sulfate (MgSO₄)---Commercially AvailableDrying agent
Celite®---Commercially AvailableFor filtration
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Step-by-Step Procedure

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

    • Scientist's Note: Palladium acetate is a common and relatively inexpensive pre-catalyst.[9] Triphenylphosphine is a standard ligand that stabilizes the palladium species. The ratio of ligand to palladium can be crucial and may require optimization.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.

Reaction Execution:

  • To the flask, add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.

    • Expert Insight: The choice of solvent is critical. Toluene is a common organic solvent for Suzuki reactions. The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[7] Ethanol can act as a co-solvent to improve the solubility of all components. A variety of other solvents such as dioxane, THF, and DMF can also be used.[7]

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.

    • Pro Tip: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of completion.

Workup and Purification:

  • Once the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture through a pad of Celite® to remove the drying agent and any precipitated palladium black.[13]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 4-octyl-1,1'-biphenyl derivative.[13][14]

Causality and Experimental Choices: A Deeper Dive

  • Choice of Catalyst and Ligand: While Pd(OAc)₂/PPh₃ is a workhorse catalyst system, for more challenging couplings (e.g., with sterically hindered substrates), more advanced catalyst systems may be required.[15] These can include pre-formed Pd(PPh₃)₄ or catalyst systems employing more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[8][16]

  • The Role of the Base: The base plays multiple crucial roles in the Suzuki reaction. It facilitates the formation of the active palladium complex, promotes the formation of the reactive boronate species, and accelerates the final reductive elimination step.[5] The choice of base can influence the reaction rate and yield. While potassium carbonate is a common and effective choice, other bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or organic bases can also be employed.[7][17]

  • Solvent System: The solvent system must be chosen to ensure adequate solubility of all reactants. The use of aqueous solvent mixtures is common and often beneficial.[7][18][19] In some cases, "ligandless" Suzuki reactions can be performed in water, which is an environmentally benign solvent.[20] For industrial applications, the selection of greener solvents is also an important consideration.[17][21][22]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient heating, poor quality reagents.Ensure proper inert atmosphere technique, check reaction temperature, use freshly opened or purified reagents. Consider a different catalyst/ligand system.
Formation of Homocoupling Product (Ar-Ar) Presence of oxygen, side reactions of the boronic acid.Thoroughly degas solvents and maintain a strict inert atmosphere. Use a slight excess of the boronic acid.
Decomposition of Boronic Acid Instability of the boronic acid under reaction conditions.Use a milder base or lower reaction temperature. Consider using a more stable boronic ester derivative.[7]
Difficult Purification Close polarity of product and starting material/byproducts.Optimize the eluent system for column chromatography. Recrystallization may be an alternative purification method if the product is a solid.[14]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 4-octylbiphenyl derivatives from this compound. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively implement and adapt this protocol to achieve their synthetic goals. The procedure outlined in this document provides a solid foundation for further exploration and optimization in the fields of drug discovery and materials science.

References

Application of 1-Bromo-4-octylbenzene as a Liquid Crystal Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 1-Bromo-4-octylbenzene in Liquid Crystal Synthesis

In the landscape of materials science, particularly in the development of liquid crystal displays (LCDs) and other optoelectronic devices, the molecular architecture of the constituent liquid crystals is paramount. This compound serves as a pivotal intermediate in the synthesis of calamitic (rod-shaped) liquid crystals, prized for their unique electro-optical properties. The strategic placement of the octyl chain imparts a favorable aspect ratio and influences the mesophase behavior, while the bromo functional group provides a reactive site for the construction of the rigid liquid crystalline core. This technical guide elucidates the synthesis of this compound and its subsequent application in the preparation of a representative nematic liquid crystal, 4-octyl-4'-cyanobiphenyl (8CB), a compound foundational to many liquid crystal mixtures. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing in-depth protocols and the scientific rationale behind the experimental procedures.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number 51554-93-9[1][2][3]
Molecular Formula C₁₄H₂₁Br[4]
Molecular Weight 269.22 g/mol [4]
Appearance Colorless to light yellow clear liquid
Boiling Point 199-201 °C[4]
Density 1.13 g/mL[4]
Purity >98.0% (GC)
Storage Room temperature, in a dry, sealed container[1]

Synthesis of the Intermediate: this compound

The synthesis of this compound is typically achieved through a two-step process involving an initial Friedel-Crafts acylation of bromobenzene with octanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone. The Friedel-Crafts acylation introduces the eight-carbon acyl chain to the para position of the bromobenzene ring, driven by the directing effect of the bromine atom. The subsequent reduction of the carbonyl group to a methylene group yields the desired alkyl chain.

Experimental Protocol: Synthesis of this compound

Part A: Friedel-Crafts Acylation of Bromobenzene

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 eq). The flask should be under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Add bromobenzene (1.0 eq) to the flask. Cool the mixture to 0-5 °C using an ice bath.

  • Acylation: Add octanoyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether.

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-bromo-1-octanoylbenzene.

Part B: Clemmensen Reduction of 4-bromo-1-octanoylbenzene

  • Preparation of Amalgamated Zinc: Prepare amalgamated zinc by stirring zinc dust (4 eq) with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and the crude 4-bromo-1-octanoylbenzene from Part A.

  • Reduction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of hydrochloric acid may be required to maintain the reaction.

  • Work-up: After cooling, decant the aqueous layer.

  • Extraction: Extract the product from the zinc residue with toluene or a similar solvent.

  • Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a colorless to light yellow liquid.

Application in Liquid Crystal Synthesis: Preparation of 4-octyl-4'-cyanobiphenyl (8CB)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is extensively used in the synthesis of biphenyl-based liquid crystals.[5] In this protocol, this compound is coupled with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base to form the biphenyl core of 8CB.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).

  • Addition of Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or gas chromatography (GC).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 4-octyl-4'-cyanobiphenyl (8CB) as a white solid.

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway from bromobenzene to the final liquid crystal product, 4-octyl-4'-cyanobiphenyl.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 4-octyl-4'-cyanobiphenyl (8CB) Bromobenzene Bromobenzene Friedel-Crafts Acylation Friedel-Crafts Acylation Bromobenzene->Friedel-Crafts Acylation Octanoyl chloride Octanoyl chloride Octanoyl chloride->Friedel-Crafts Acylation 4-bromo-1-octanoylbenzene 4-bromo-1-octanoylbenzene Friedel-Crafts Acylation->4-bromo-1-octanoylbenzene Clemmensen Reduction Clemmensen Reduction 4-bromo-1-octanoylbenzene->Clemmensen Reduction This compound This compound Clemmensen Reduction->this compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling 4-cyanophenylboronic acid 4-cyanophenylboronic acid 4-cyanophenylboronic acid->Suzuki-Miyaura Coupling 4-octyl-4'-cyanobiphenyl (8CB) 4-octyl-4'-cyanobiphenyl (8CB) Suzuki-Miyaura Coupling->4-octyl-4'-cyanobiphenyl (8CB)

Caption: Synthetic pathway for 4-octyl-4'-cyanobiphenyl (8CB).

Characterization of the Intermediate and Final Product

Thorough characterization of both the intermediate and the final liquid crystal product is crucial to confirm their identity, purity, and physical properties.

TechniqueThis compound (Intermediate)4-octyl-4'-cyanobiphenyl (Final Product)
¹H NMR Aromatic protons in the range of 7.0-7.5 ppm; aliphatic protons of the octyl chain at 0.8-2.6 ppm.Aromatic protons of the biphenyl core in the range of 7.3-7.8 ppm; aliphatic protons of the octyl chain at 0.8-2.7 ppm.
¹³C NMR Signals corresponding to the brominated aromatic carbons and the aliphatic carbons of the octyl chain.Signals for the biphenyl carbons, the cyano carbon, and the octyl chain carbons.
FT-IR (cm⁻¹) C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-Br stretching.[6]C-H stretching, C≡N stretching (around 2230 cm⁻¹), and C=C stretching.
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight.Molecular ion peak confirming the molecular weight of the final product.
DSC Not applicable (liquid at room temperature).Used to determine the phase transition temperatures (e.g., crystal to smectic, smectic to nematic, and nematic to isotropic).[7]
POM Not applicable.Used to identify the liquid crystalline phases (e.g., nematic, smectic) by observing their characteristic textures.[7]

Conclusion

This compound is a versatile and indispensable intermediate in the synthesis of a wide array of liquid crystalline materials. The synthetic route detailed herein, employing a Friedel-Crafts acylation followed by reduction and a subsequent Suzuki-Miyaura coupling, represents a robust and scalable pathway to high-purity liquid crystals. The precise control over the molecular structure afforded by this intermediate allows for the fine-tuning of the mesomorphic and electro-optical properties of the final materials, making it a cornerstone for innovation in display technologies and other advanced applications. The protocols and characterization data provided in this guide serve as a comprehensive resource for researchers in the field.

References

Application Notes & Protocols: The Utility of 1-Bromo-4-octylbenzene in the Synthesis of High-Performance Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic use of 1-bromo-4-octylbenzene as a critical building block in the synthesis of advanced organic electronic materials. This document outlines the rationale behind its selection, its key physical and chemical properties, and detailed protocols for its application in creating conjugated polymers for devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The Strategic Importance of this compound in Organic Electronics

The field of organic electronics hinges on the precise molecular engineering of semiconducting materials to achieve desired electronic properties and processability. This compound has emerged as a valuable synthon for several key reasons:

  • Versatile Reactive Site: The bromo-functional group provides a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of conjugated polymer synthesis.[1][2][3] This allows for the facile formation of carbon-carbon bonds, enabling the construction of extended π-conjugated systems.

  • Enhanced Solubility and Processability: The presence of the n-octyl chain is crucial for imparting solubility to the resulting polymers in common organic solvents.[4][5][6] This is a critical factor for solution-based fabrication techniques like spin-coating and inkjet printing, which are essential for creating large-area and flexible electronic devices.[7][8]

  • Control over Morphology and Molecular Packing: The length and branching of alkyl side chains significantly influence the solid-state morphology and intermolecular packing of organic semiconductors.[4][5][6][9] The linear octyl chain of this compound promotes favorable π-π stacking in many polymer systems, which is essential for efficient charge transport.[5][9]

  • Tunable Optoelectronic Properties: By incorporating this compound into different polymer backbones, the electronic energy levels and optical absorption properties of the resulting materials can be fine-tuned. This is particularly important for optimizing the performance of devices like OLEDs and OPVs.[10]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueSource(s)
CAS Number 51554-93-9[11][12]
Molecular Formula C₁₄H₂₁Br[12][13][14]
Molecular Weight 269.22 g/mol [12][13]
Appearance Colorless to light yellow liquid[11][13]
Boiling Point 125 °C at 1 mmHg; 199-201 °C at atmospheric pressure[11][13]
Density 1.13 g/mL[13][14]
Refractive Index ~1.52[11][14]
Purity Typically >97%[11][15]
Storage Room temperature, in a dry, well-ventilated area[13]

Core Application: Synthesis of Polyfluorene Derivatives via Suzuki-Miyaura Coupling

Polyfluorenes are a prominent class of blue-emitting conjugated polymers used in OLEDs and as the donor material in OPVs.[10] The following protocol details the synthesis of a polyfluorene derivative using this compound as a side-chain precursor.

Rationale for the Protocol

This protocol employs the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation.[3] The choice of a palladium catalyst, ligand, and base is critical for achieving high molecular weight and desirable polymer properties.[16][17] The reaction conditions are optimized to ensure complete reaction while minimizing side reactions.

Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents Monomer_A 2,7-Dibromo-9,9-dioctylfluorene Reaction Suzuki-Miyaura Coupling Monomer_A->Reaction Monomer_B 1,4-Benzenediboronic acid Monomer_B->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Toluene/H₂O Solvent->Reaction Product Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(1,4-phenylene)] Reaction->Product OFET_Fabrication cluster_substrate Substrate Preparation cluster_deposition Active Layer Deposition cluster_electrodes Electrode Deposition Substrate Si/SiO₂ Wafer Cleaning Sonication in Acetone & IPA Substrate->Cleaning Surface_Treatment UV-Ozone or OTS Treatment Cleaning->Surface_Treatment Solution Polymer Solution in Toluene Surface_Treatment->Solution Spin_Coating Spin-Coating Solution->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Shadow_Mask Shadow Mask Patterning Annealing->Shadow_Mask Evaporation Thermal Evaporation of Au Electrodes Shadow_Mask->Evaporation Characterization Electrical Characterization Evaporation->Characterization

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Synthetic Versatility of 1-Bromo-4-octylbenzene

This compound serves as a pivotal building block in the synthesis of advanced materials and biologically active molecules. Its structure, featuring a reactive aryl bromide handle and a lipophilic octyl chain, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[1][2] This guide provides in-depth technical protocols and expert insights for four key palladium-catalyzed transformations utilizing this compound: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

PART 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a robust method for constructing C(sp²)-C(sp²) bonds, pairing an organoboron species with an organohalide.[3][4] For this compound, this reaction is instrumental in synthesizing 4-octylbiphenyl derivatives, which are common scaffolds in liquid crystals and organic electronics.

Causality of Experimental Design

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The choice of catalyst, ligand, base, and solvent system is critical for ensuring an efficient reaction.

  • Catalyst System : A palladium(0) species is the active catalyst.[6] While Pd(PPh₃)₄ can be used directly, in situ generation from a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands is often more practical and efficient.[7] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the rate-limiting oxidative addition and the final reductive elimination step.

  • Base : A base is required to activate the organoboron reagent, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[3][7] The choice of base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), can significantly impact the reaction rate and yield.

  • Solvent System : A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly employed to dissolve both the organic and inorganic reagents.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)BrL2 Oxidative Addition (Ar-Br) ArPd(II)R'L2 Ar-Pd(II)(R')L₂ ArPd(II)BrL2->ArPd(II)R'L2 Transmetalation (R'-B(OR)₂ + Base) ArPd(II)R'L2->Pd(0)L2 Reductive Elimination (Ar-R') Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)BrL2 Oxidative Addition (Ar-Br) AlkeneComplex [Ar-Pd(II)(Alkene)L₂]⁺Br⁻ ArPd(II)BrL2->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)BrL₂ AlkeneComplex->InsertionProduct Migratory Insertion InsertionProduct->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (+ Base) Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)BrL2 Oxidative Addition (Ar-Br) ArPd(II)CCR'L2 Ar-Pd(II)(C≡CR')L₂ ArPd(II)BrL2->ArPd(II)CCR'L2 Transmetalation ArPd(II)CCR'L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR') Cu(I)X Cu(I)X Cu(I)CCR' Cu(I)C≡CR' Cu(I)X->Cu(I)CCR' Alkyne Activation (R'C≡CH + Base) Cu(I)CCR'->ArPd(II)BrL2 Cu(I)CCR'->Cu(I)X Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)BrL2 Oxidative Addition (Ar-Br) AmidoComplex [Ar-Pd(II)(NR₂')L₂] ArPd(II)BrL2->AmidoComplex Amine Coordination & Deprotonation (R'₂NH + Base) AmidoComplex->Pd(0)L2 Reductive Elimination (Ar-NR₂')

References

Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First reported in 1975 by Kenkichi Sonogashira, this palladium- and copper-cocatalyzed reaction has become indispensable for the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3] Its value lies in its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1]

This guide provides a detailed examination of the Sonogashira coupling conditions specifically tailored for 1-Bromo-4-octylbenzene, a substrate representative of nonpolar, electron-rich aryl bromides. Understanding the nuances of this reaction with such substrates is critical for researchers aiming to synthesize functionalized aromatic compounds with applications in materials science and medicinal chemistry.

Mechanistic Insights: The "Why" Behind the Reaction Conditions

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira coupling typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

The Dual Catalytic Cycle

The currently accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (this compound) to form a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl bromides.[1]

  • Formation of Copper Acetylide: Concurrently, the terminal alkyne reacts with a copper(I) salt, in the presence of a base, to form a copper acetylide species.[4]

  • Transmetalation: The copper acetylide transfers the acetylide group to the Pd(II) complex, regenerating the copper(I) catalyst.[4]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Mechanism Figure 1: The dual catalytic cycle of the Sonogashira reaction. cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Ar-C≡C-R Product Ar-Pd(II)L2-C≡CR->Ar-C≡C-R Reductive Elimination Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)L2-X Cu(I)-C≡CR->Cu(I)X H-C≡C-R Alkyne H-C≡C-R->Cu(I)-C≡CR Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Optimizing Reaction Conditions for this compound

The presence of the electron-donating octyl group makes this compound an "electron-rich" aryl bromide. These substrates can be more challenging to couple than their electron-deficient counterparts due to a slower rate of oxidative addition.[3] Careful selection of the catalyst system, solvent, and base is therefore crucial for achieving high yields.

Catalyst and Ligand Selection

The choice of palladium source and its associated ligands is a critical parameter. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often used, more specialized systems can offer significant advantages for challenging substrates.[2]

  • Phosphine Ligands: For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often beneficial.[2] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and Buchwald-type biaryl phosphines can enhance the rate of oxidative addition and improve catalytic activity.[5]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines.[6] They form highly stable and active palladium complexes that are effective for the coupling of aryl bromides, often at lower catalyst loadings.[7][8]

Catalyst SystemLigand TypeKey Advantages for this compoundTypical Loading (mol%)
Pd(PPh₃)₄PhosphineCommercially available, well-established1-5
PdCl₂(PPh₃)₂ / PPh₃PhosphineMore stable than Pd(PPh₃)₄, generates active catalyst in situ1-5
(AllylPdCl)₂ / P(t-Bu)₃PhosphineHighly active for aryl bromides at room temperature0.5-2
Pd(OAc)₂ / NHC ligandNHCHigh stability and activity, effective at low loadings0.01-1

Table 1: Comparison of common catalyst systems for the Sonogashira coupling of aryl bromides.

The Role of the Copper Co-catalyst

Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[3] However, the presence of copper can also lead to the undesirable homocoupling of the alkyne (Glaser coupling).[9]

Copper-Free Sonogashira Coupling: To circumvent the issue of Glaser coupling, copper-free protocols have been developed. These reactions typically require a stronger base or more specialized ligand systems to facilitate the direct reaction of the alkyne with the palladium center.[1][2] For valuable or sensitive alkynes, a copper-free approach is often preferred.

Solvent and Base Considerations

The choice of solvent and base can significantly impact reaction efficiency, particularly for nonpolar substrates like this compound.

  • Solvents: A range of solvents can be used, from polar aprotic solvents like DMF and THF to nonpolar solvents like toluene. For nonpolar substrates, toluene or THF are often good starting points to ensure solubility of all reaction components.[10] The use of amine bases as the solvent (e.g., triethylamine or diisopropylamine) is also common.[4]

  • Bases: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used to neutralize the HBr generated during the reaction and to facilitate the deprotonation of the terminal alkyne.[11] For more challenging couplings, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, particularly in copper-free systems.[6]

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be thoroughly dried before use.

Experimental Workflow

Workflow Figure 2: General workflow for Sonogashira coupling. cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents & Dry Glassware setup Assemble Reaction Under Inert Gas reagents->setup addition Add Solvents, Base, and Reactants setup->addition heating Heat and Stir addition->heating monitoring Monitor by TLC/GC-MS heating->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A streamlined workflow for performing the Sonogashira coupling reaction.

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol is a reliable starting point for the coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Terminal alkyne (1.2 mmol, 1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Anhydrous triethylamine (TEA) (5 mL)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg), CuI (7.6 mg), and PPh₃ (10.5 mg).

  • Add this compound (269 mg) followed by anhydrous toluene (5 mL) and anhydrous triethylamine (5 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 70 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Copper-Free Sonogashira Coupling with an NHC Catalyst

This protocol is advantageous when alkyne homocoupling is a concern or when using sensitive alkyne substrates.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Terminal alkyne (1.5 mmol, 1.5 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride) (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry, argon-flushed Schlenk flask, add Pd(OAc)₂ (2.2 mg), IMes·HCl (6.8 mg), and Cs₂CO₃ (652 mg).

  • Add this compound (269 mg) and anhydrous DMF (5 mL).

  • Add the terminal alkyne (1.5 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst; insufficient inert atmosphere; impure reagents.Use fresh catalyst and high-purity, anhydrous reagents; ensure proper degassing of solvents and a robust inert atmosphere.[9]
Alkyne Homocoupling Presence of oxygen with copper co-catalyst.Ensure rigorous exclusion of air; reduce CuI loading; consider switching to a copper-free protocol.[9]
Formation of Palladium Black Catalyst decomposition due to oxygen or impurities.Improve inert atmosphere techniques; purify reagents.[9]
Reaction Stalls Deactivation of the catalyst; low reactivity of the aryl bromide.Increase catalyst loading; switch to a more active ligand (e.g., a bulky phosphine or NHC); increase reaction temperature.[12]

Table 2: Common issues and troubleshooting strategies for the Sonogashira coupling.

Conclusion

The Sonogashira coupling of this compound is a highly effective transformation that can be optimized through the careful selection of reaction parameters. For this electron-rich aryl bromide, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes often provide superior results. Both traditional copper-cocatalyzed and modern copper-free protocols can be successfully applied, with the latter offering a distinct advantage in preventing alkyne homocoupling. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can confidently apply and adapt these protocols to achieve their synthetic goals.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, agrochemicals, and functional materials. Arylamines, in particular, are prevalent structural motifs in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these crucial compounds.[1][2] Its broad substrate scope and functional group tolerance represent a significant advancement over traditional methods, which often require harsh reaction conditions and exhibit limited applicability.[1] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 1-Bromo-4-octylbenzene, an electron-rich and sterically accessible aryl bromide, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0)/palladium(II) redox couple. Understanding this mechanism is paramount for rational catalyst selection and reaction optimization.

The generally accepted catalytic cycle comprises three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[3]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then facilitates the deprotonation of the amine, yielding a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, which regenerates the active Pd(0) catalyst and releases the desired N-aryl amine product.[2]

Bulky, electron-rich phosphine ligands are crucial for the efficiency of this cycle, as they promote both the oxidative addition and the final reductive elimination steps.[4]

Buchwald_Hartwig_Catalytic_Cycle cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-NHR'R'' Amine Coordination (HNR'R'') Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NHR'R''->Ar-Pd(II)(L2)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L2)-NR'R''->Pd(0)L2 Reductive Elimination Product Ar-NR'R'' Ar-Pd(II)(L2)-NR'R''->Product

Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Design and Rationale: A Field-Proven Approach

The successful execution of a Buchwald-Hartwig amination hinges on the judicious selection of the palladium precursor, ligand, base, and solvent. For an electron-rich substrate like this compound, the choice of a highly active catalyst system is crucial to ensure efficient coupling.

Catalyst and Ligand Selection: The Heart of the Reaction

Several generations of phosphine ligands have been developed for the Buchwald-Hartwig amination, with each offering distinct advantages.[1] For electron-rich aryl bromides, bulky and electron-donating biaryl phosphine ligands are generally preferred. Ligands such as XPhos, SPhos, and RuPhos have demonstrated exceptional performance in the coupling of a wide range of substrates, including challenging, unactivated aryl chlorides.[5][6]

In this protocol, we recommend the use of a pre-formed palladium precatalyst, such as (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) [2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (RuPhos Palladacycle), or the in-situ generation of the active catalyst from a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a suitable ligand like XPhos. The use of these advanced catalyst systems often leads to higher yields and shorter reaction times.

Base Selection: A Critical Parameter

The choice of base is critical and can significantly impact the reaction outcome.[7][8] Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a commonly employed base that is highly effective in many Buchwald-Hartwig aminations.[9] However, for substrates that may be sensitive to strong bases, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be viable alternatives, though they may require higher reaction temperatures or longer reaction times. For the coupling of this compound, NaOtBu is generally a reliable choice.

Solvent Considerations

The choice of solvent is primarily dictated by the solubility of the reactants and the desired reaction temperature. Aprotic, non-polar to moderately polar solvents are typically used. Toluene and 1,4-dioxane are common choices for Buchwald-Hartwig aminations. It is imperative to use anhydrous solvents to prevent catalyst deactivation and competing side reactions.

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware (Schlenk tube or oven-dried round-bottom flask)

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.024 mmol, 2.4 mol%).

  • Addition of Base: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Addition of Amine and Solvent: Add the amine (1.2 mmol, 1.2 equiv) via syringe, followed by the addition of anhydrous toluene (5 mL).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl amine.

Data Presentation: Key Reaction Parameters

The following table summarizes the key parameters for the Buchwald-Hartwig amination of this compound.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃A stable and commonly used source of Pd(0).
Ligand XPhosA bulky, electron-rich biaryl phosphine ligand that promotes efficient coupling of electron-rich aryl bromides.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that effectively deprotonates a wide range of amines.[9]
Solvent Anhydrous TolueneA common, non-polar solvent that provides good solubility for the reactants and allows for heating to the required temperature.
Temperature 100 °CA typical temperature to ensure a reasonable reaction rate for the coupling of an unactivated aryl bromide.
Stoichiometry Aryl Bromide:Amine:Base = 1:1.2:1.4A slight excess of the amine and base is used to drive the reaction to completion.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk tube with: This compound Pd2(dba)3 XPhos NaOtBu B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Amine and Anhydrous Toluene B->C D Heat to 100 °C with Stirring C->D E Monitor Reaction Progress (TLC or GC-MS) D->E F Cool to Room Temperature and Quench E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Purification by Column Chromatography H->I Final Product Final Product I->Final Product

Figure 2. Experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of N-aryl amines. The protocol detailed in this application note provides a reliable starting point for the successful coupling of this compound with a variety of primary and secondary amines. By understanding the underlying mechanism and the rationale behind the choice of reagents, researchers can confidently apply and adapt this powerful transformation to their specific synthetic needs, accelerating the discovery and development of novel molecules in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Synthesis of Substituted Biphenyls from 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Substituted Biphenyls

Substituted biphenyls are a cornerstone of modern chemical sciences, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1][2] Their synthesis is a critical endeavor in academic and industrial research, driving innovation in drug discovery and materials science. This guide provides a comprehensive overview and detailed protocols for the synthesis of substituted biphenyls using 1-bromo-4-octylbenzene as a versatile starting material. The presence of the octyl group provides significant lipophilicity, a desirable trait in many drug candidates for improved membrane permeability, and also influences the physical properties of materials, for instance, in the formation of liquid crystalline phases.[1][2]

We will explore three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Stille, and Negishi couplings. Each method offers a unique set of advantages and is suited to different synthetic strategies and substrate scopes. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific principles to empower rational experimental design and troubleshooting.

Comparative Overview of Cross-Coupling Methodologies

The choice of cross-coupling reaction is a critical decision in the synthesis of substituted biphenyls. The Suzuki, Stille, and Negishi reactions all achieve the same fundamental transformation—the formation of a carbon-carbon bond between two aryl groups—but they differ significantly in their reagents, reaction conditions, and functional group tolerance.

Reaction Organometallic Reagent Key Advantages Key Disadvantages
Suzuki-Miyaura Coupling Organoboron compounds (boronic acids, boronate esters)Low toxicity of boron reagents; high functional group tolerance; commercially available reagents.[3]Requires a base, which can be detrimental to sensitive substrates.
Stille Coupling Organotin compounds (organostannanes)Air and moisture stable reagents; neutral reaction conditions; broad functional group tolerance.[3][4]High toxicity of organotin compounds; purification can be challenging.[4]
Negishi Coupling Organozinc compoundsHigh reactivity of organozinc reagents; excellent for challenging couplings.[5][6]Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.[6]

Catalytic Cycle: A Unified Mechanistic Framework

All three cross-coupling reactions proceed through a similar catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to comprehending the role of each reaction component and for troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Cross-Coupling Catalytic Cycle cluster_start Reaction Inputs pd0 Pd(0)L_n (Active Catalyst) pd2_complex R¹-Pd(II)L_n-X (Oxidative Adduct) pd0->pd2_complex Oxidative Addition pd2_transmetal R¹-Pd(II)L_n-R² pd2_complex->pd2_transmetal Transmetalation pd2_transmetal->pd0 Regeneration of Pd(0) Catalyst product R¹-R² (Biphenyl Product) pd2_transmetal->product Reductive Elimination aryl_halide This compound (R¹-X) organometallic Organometallic Reagent (R²-M)

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[7]

  • Transmetalation: The organic group from the organometallic reagent (boron, tin, or zinc) is transferred to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Part 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity and the low toxicity of the boron-containing reagents.[3] The reaction is highly tolerant of a wide variety of functional groups on both coupling partners.

Causality of Experimental Choices
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species. The use of a pre-formed Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective.

  • Ligand: Triphenylphosphine (PPh₃) is a standard ligand that stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle. More electron-rich and bulky phosphine ligands can sometimes improve reaction rates and yields, especially for less reactive aryl chlorides.[8]

  • Base: A base is crucial for the transmetalation step. It activates the organoboron species, making it more nucleophilic.[3] Sodium carbonate is a common and effective base, often used in an aqueous solution.

  • Solvent: A mixture of an organic solvent (like 1-propanol or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[9]

Detailed Experimental Protocol: Synthesis of 4-Octyl-4'-methoxybiphenyl

This protocol describes the synthesis of 4-octyl-4'-methoxybiphenyl from this compound and 4-methoxyphenylboronic acid.

Suzuki_Workflow start Combine Reagents reagents This compound 4-Methoxyphenylboronic Acid Pd(OAc)₂ PPh₃ Na₂CO₃ solution 1-Propanol/Water reflux Heat to Reflux (e.g., 80-90 °C) reagents->reflux monitor Monitor by TLC/GC-MS reflux->monitor workup Aqueous Workup (Water & Ethyl Acetate) monitor->workup purify Column Chromatography workup->purify product 4-Octyl-4'-methoxybiphenyl purify->product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)

  • Triphenylphosphine (PPh₃) (0.03 eq)

  • 2 M Sodium carbonate (Na₂CO₃) solution (1.5 eq)

  • 1-Propanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).

  • Add 1-propanol to dissolve the starting materials.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.01 eq) and triphenylphosphine (0.03 eq) in a small amount of 1-propanol.

  • Add the catalyst solution to the reaction flask, followed by the 2 M sodium carbonate solution (1.5 eq) and a small amount of deionized water.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and add deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-octyl-4'-methoxybiphenyl.

Part 2: The Stille Coupling

The Stille coupling is a highly versatile reaction that utilizes organostannanes as the coupling partners. A key advantage is the stability of organostannanes to air and moisture, making them easier to handle than other organometallic reagents.[3] However, the high toxicity of tin compounds necessitates careful handling and waste disposal.[10][11]

Causality of Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for Stille couplings. It is a pre-formed Pd(0) complex, ready to enter the catalytic cycle directly.

  • Solvent: Anhydrous and degassed solvents such as toluene or dioxane are typically used to prevent side reactions and ensure the stability of the catalyst.

  • Additives: In some cases, additives like copper(I) iodide (CuI) can accelerate the transmetalation step.

  • Work-up: A key step in the Stille coupling work-up is the removal of tin byproducts. This is often achieved by washing the reaction mixture with an aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble fluorides.[12]

Detailed Experimental Protocol: Synthesis of 4-Octyl-4'-vinylbiphenyl

This protocol outlines the synthesis of 4-octyl-4'-vinylbiphenyl from this compound and tributyl(vinyl)stannane.

Stille_Workflow start Combine Reagents (Inert Atmosphere) reagents This compound Tributyl(vinyl)stannane Pd(PPh₃)₄ Anhydrous Toluene reflux Heat to Reflux (e.g., 110 °C) reagents->reflux monitor Monitor by TLC/GC-MS reflux->monitor quench Quench with aq. KF monitor->quench filter Filter through Celite quench->filter workup Aqueous Workup filter->workup purify Column Chromatography workup->purify product 4-Octyl-4'-vinylbiphenyl purify->product

Figure 3: Experimental workflow for the Stille coupling.

Materials:

  • This compound (1.0 eq)

  • Tributyl(vinyl)stannane (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq)

  • Anhydrous, degassed toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Ethyl acetate

  • Celite

  • Silica gel

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Add this compound (1.0 eq) followed by tributyl(vinyl)stannane (1.1 eq) via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours.

  • Filter the mixture through a pad of Celite to remove the precipitated tin salts, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-octyl-4'-vinylbiphenyl.

Part 3: The Negishi Coupling

The Negishi coupling employs highly reactive organozinc reagents, making it particularly effective for the coupling of sterically hindered or electronically challenging substrates.[13] The main drawback is the sensitivity of organozinc compounds to air and moisture, which necessitates the use of anhydrous solvents and inert atmosphere techniques.[6]

Causality of Experimental Choices
  • Organozinc Reagent Preparation: Organozinc reagents are typically prepared in situ from the corresponding organohalide and activated zinc metal. This "freshness" is key to their high reactivity.

  • Catalyst: As with the other couplings, a palladium(0) catalyst such as Pd(PPh₃)₄ is commonly used. Nickel catalysts can also be employed.[13]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are standard for Negishi couplings as they are compatible with the organozinc reagents.

  • Reaction Conditions: The high reactivity of the organozinc reagent often allows for milder reaction conditions (e.g., room temperature to gentle heating) compared to Suzuki or Stille couplings.

Detailed Experimental Protocol: Synthesis of 4,4'-Dioctylbiphenyl

This protocol describes a two-step, one-pot procedure for the synthesis of 4,4'-dioctylbiphenyl, involving the in situ preparation of 4-octylphenylzinc bromide followed by its coupling with this compound.

Negishi_Workflow cluster_A Part A: Organozinc Formation cluster_B Part B: Cross-Coupling zinc_activation Activate Zinc Dust organozinc_formation Add this compound to activated Zinc in THF zinc_activation->organozinc_formation add_catalyst Add Pd(PPh₃)₄ and This compound organozinc_formation->add_catalyst react Stir at RT to 50 °C monitor Monitor by TLC/GC-MS react->monitor quench Quench with aq. NH₄Cl monitor->quench workup Aqueous Workup quench->workup purify Column Chromatography workup->purify product 4,4'-Dioctylbiphenyl purify->product

Figure 4: Experimental workflow for the Negishi coupling.

Materials:

  • This compound (2.0 eq total)

  • Activated zinc dust (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Silica gel

Procedure:

Part A: Preparation of 4-Octylphenylzinc Bromide

  • To a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust (1.5 eq).

  • Add a small amount of anhydrous THF.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the zinc suspension. The reaction may be initiated by gentle heating.

  • Stir the mixture at room temperature or with gentle heating until the zinc has been consumed (the solution may become cloudy).

Part B: Cross-Coupling Reaction

  • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve tetrakis(triphenylphosphine)palladium(0) (0.02 eq) in anhydrous THF.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the catalyst solution.

  • Transfer the freshly prepared 4-octylphenylzinc bromide solution from Part A to the second flask via cannula.

  • Stir the reaction mixture at room temperature to 50 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 4,4'-dioctylbiphenyl.

Safety and Handling Precautions

  • Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric. Handle in an inert atmosphere where possible. Avoid inhalation of dust.

  • Organotin Compounds: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste containing organotin compounds must be disposed of according to institutional guidelines for hazardous waste.[10]

  • Organozinc Compounds: Organozinc reagents are air and moisture-sensitive. All reactions involving these reagents must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use. Perform all reactions in a well-ventilated fume hood.

Conclusion

The synthesis of substituted biphenyls from this compound is readily achievable through a variety of powerful palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Stille, and Negishi couplings each offer a distinct set of advantages, allowing the synthetic chemist to choose the most appropriate method based on the desired substitution pattern, functional group tolerance, and available resources. By understanding the underlying mechanisms and carefully considering the experimental parameters, researchers can efficiently and reliably access a diverse range of valuable biphenyl compounds for applications in drug discovery and materials science.

References

1-Bromo-4-octylbenzene: A Versatile Lipophilic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Bromo-4-octylbenzene is a key synthetic intermediate that offers medicinal chemists a unique combination of functionalities. Its structure comprises an aromatic bromide, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions, and a long C8 alkyl chain, which imparts significant lipophilicity. This dual-feature design allows for its incorporation into complex molecular architectures while systematically modulating the physicochemical properties of the target compound, such as solubility, membrane permeability, and engagement with hydrophobic protein pockets. This guide provides an in-depth analysis of this compound's properties, its primary synthetic applications, and detailed, field-proven protocols for its use in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions—staples of modern drug discovery.[1]

Physicochemical Properties and Safety Considerations

A thorough understanding of a building block's properties and handling requirements is paramount for its effective and safe implementation in any synthetic workflow. This compound is a colorless to light yellow liquid at room temperature.[2][3]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₂₁Br[4][5]
Molecular Weight 269.22 g/mol [4][6]
CAS Number 51554-93-9[2][7]
Appearance Colorless to Light yellow clear liquid[2][3]
Boiling Point 199-201 °C (at 760 mmHg)[4][7]
Density 1.13 g/mL[4][7]
Purity Typically >98.0% (GC)[2]

1.1. Safety, Handling, and Storage

As with any aryl bromide, proper safety protocols must be strictly followed.

  • Hazard Identification : this compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6][8]

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles conforming to EN166 standards, nitrile gloves, and a lab coat.[9][10][11]

  • Handling : Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.[12]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][10]

  • Disposal : All waste must be handled in accordance with local, state, and federal regulations.[9] Do not discharge into sewers or waterways.[9]

Core Synthetic Applications in Medicinal Chemistry

The synthetic utility of this compound is anchored in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reliable reaction site for the formation of new carbon-carbon and carbon-heteroatom bonds, making it an ideal scaffold for molecular diversification.

G cluster_input Core Building Block cluster_reactions Key Cross-Coupling Reactions cluster_output Scaffolds for Medicinal Chemistry A This compound B Suzuki-Miyaura (Aryl-Aryl/Vinyl) A->B + R-B(OH)₂ [Pd Catalyst] C Sonogashira (Aryl-Alkyne) A->C + Terminal Alkyne [Pd/Cu Catalysis] D Heck (Aryl-Alkene) A->D + Alkene [Pd Catalyst] E Biaryl Structures (e.g., for Kinase Inhibitors) B->E F Aryl-Alkynes (Rigid Linkers, Probes) C->F G Stilbene Analogs (e.g., for Receptor Modulators) D->G

Caption: Synthetic pathways from this compound.

2.1. Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming C(sp²)-C(sp²) bonds in drug discovery.[13][14] It allows for the coupling of this compound with a diverse range of aryl or vinyl boronic acids (or their esters) under relatively mild conditions, tolerating a wide variety of functional groups.[15] The resulting 4-octyl-biphenyl and related structures are prevalent in many classes of therapeutic agents, where the octyl group can be tailored to occupy hydrophobic pockets in target proteins.

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L)₂ Ar-Pd(II)-Br(L)₂ Pd(0)L₂->Ar-Pd(II)-Br(L)₂ Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L)₂ Ar-Pd(II)-R(L)₂ Ar-Pd(II)-Br(L)₂->Ar-Pd(II)-R(L)₂ Transmetalation (+ [R-B(OR)₂]⁻) Ar-R Ar-R Ar-Pd(II)-R(L)₂->Ar-R Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point based on established methodologies for aryl bromides.[13][16]

  • Reaction Setup : To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), the chosen base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a magnetic stir bar.

  • Inert Atmosphere : Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition : Under a positive pressure of inert gas, add this compound (1.0 equiv.) via syringe, followed by the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction Execution : Immerse the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

2.2. Sonogashira Coupling: Introducing Rigid Alkynyl Linkers

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[17] This reaction is invaluable for synthesizing rigid, linear scaffolds that can act as linkers or probes in medicinal chemistry. The reaction is co-catalyzed by palladium and a copper(I) salt, typically in the presence of an amine base.[17][18]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L₂ B Ar-Pd(II)-Br(L)₂ A->B Oxidative Addition (Ar-Br) B->A Reductive Elimination (Ar-C≡C-R) D Cu(I)-C≡C-R B->D Transmetalation C Cu(I)Br C->D Deprotonation (R-C≡CH + Base) D->C Transmetalation

Caption: Simplified catalytic cycles for Sonogashira coupling.

Protocol 2.2.1: General Procedure for Sonogashira Coupling

This procedure is adapted from standard Sonogashira conditions.[17]

  • Reaction Setup : To a dry Schlenk flask containing a stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere : Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition : Under inert atmosphere, add this compound (1.0 equiv.) and the terminal alkyne (1.1 equiv.). Add a suitable solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as required.

  • Monitoring : Monitor the reaction by TLC for the disappearance of the starting materials. The reaction is often complete within 2-6 hours.

  • Work-up : Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.

  • Purification : Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

2.3. Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction provides a method to form a C(sp²)-C(sp²) bond by coupling this compound with an alkene, such as an acrylate or styrene derivative.[19][20] This reaction is instrumental in creating stilbene-like structures and other vinyl-aromatic systems, which are important pharmacophores. The electron-rich nature of the 4-octylphenyl group makes it a suitable substrate for the oxidative addition step in the catalytic cycle.[21]

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L)₂ Ar-Pd(II)-Br(L)₂ Pd(0)L₂->Ar-Pd(II)-Br(L)₂ Oxidative Addition Insertion Complex [Ar-Pd(II)-Br(L)₂(alkene)] Ar-Pd(II)-Br(L)₂->Insertion Complex Alkene Coordination H-Pd(II)-Br(L)₂ H-Pd(II)-Br(L)₂ Insertion Complex->H-Pd(II)-Br(L)₂ Migratory Insertion & β-Hydride Elimination Product Ar-Alkene H-Pd(II)-Br(L)₂->Pd(0)L₂ Reductive Elimination (+ Base)

Caption: Key steps in the Heck reaction catalytic cycle.

Protocol 2.3.1: General Procedure for the Heck Reaction

This protocol is based on well-established conditions for aryl bromides.[20][22]

  • Reaction Setup : In a round-bottom flask or sealed tube, combine this compound (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., tri(o-tolyl)phosphine, 4 mol%).

  • Inert Atmosphere : Purge the vessel with an inert gas (Argon or Nitrogen).

  • Reagent Addition : Add a polar aprotic solvent such as DMF or NMP, followed by the alkene (1.2-1.5 equiv.) and a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 equiv.).

  • Reaction Execution : Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring : Monitor the reaction's progress via TLC or GC-MS. Reactions typically run for 8-24 hours.

  • Work-up : After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and filter through Celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Strategic Application in Drug Design: The Role of the 4-Octylphenyl Moiety

Beyond its synthetic versatility, the true value of this compound in medicinal chemistry lies in the strategic incorporation of the 4-octylphenyl group. This moiety acts as a powerful "lipophilicity handle."

  • Modulating Pharmacokinetics : The long, flexible octyl chain significantly increases the lipophilicity (LogP) of a molecule. This can be strategically employed to enhance membrane permeability, improve oral absorption, or increase volume of distribution.

  • Target Engagement : Many protein targets, such as kinases, nuclear receptors, and enzymes, possess deep hydrophobic pockets within their active sites. The 4-octylphenyl group is ideally sized to occupy these pockets, leading to enhanced binding affinity and potency through favorable van der Waals interactions.

  • Liquid Crystal Analogy : The extensive use of this compound in the synthesis of liquid crystals demonstrates its propensity to form ordered molecular assemblies.[4][23][24] This behavior provides insight into how its derivatives might interact with and organize within the highly structured environment of a lipid bilayer, influencing drug-membrane interactions.

While direct biological data on this compound is limited, the activities of structurally related compounds suggest that its derivatives could be explored for applications in oncology and neuroprotection, where modulation of lipophilicity is often a key optimization parameter.[25]

Conclusion

This compound is more than a simple intermediate; it is a strategic building block for medicinal chemists. Its robust performance in cornerstone synthetic reactions like the Suzuki, Sonogashira, and Heck couplings provides reliable access to a vast chemical space. Concurrently, the integral 4-octylphenyl moiety offers a proven method for fine-tuning the physicochemical properties of drug candidates to optimize both pharmacokinetic profiles and target engagement. The detailed protocols and mechanistic insights provided herein serve as a comprehensive resource for researchers aiming to leverage this versatile compound in their drug discovery programs.

References

Application Notes and Protocols for the Cross-Coupling of 1-Bromo-4-octylbenzene: A Guide to Catalyst and Ligand Selection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 1-Bromo-4-octylbenzene in Synthesis

This compound is a key intermediate in the synthesis of a variety of functional organic materials, liquid crystals, and pharmaceutical compounds. The presence of the long, hydrophobic octyl chain imparts unique solubility and self-assembly properties, while the bromo-functionalized aromatic ring provides a versatile handle for the construction of more complex molecular architectures through palladium-catalyzed cross-coupling reactions. The selection of an appropriate catalyst and ligand system is paramount to achieving high efficiency, selectivity, and yield in these transformations. This guide provides a detailed technical overview and field-proven protocols for the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions of this compound, designed for researchers and professionals in drug development and materials science.

Mechanistic Considerations: The Interplay of Catalyst, Ligand, and Substrate

The success of a palladium-catalyzed cross-coupling reaction hinges on the delicate balance of steric and electronic properties of the catalyst, ligand, and substrate. The octyl group in this compound is an electron-donating group, which can make the oxidative addition of the aryl bromide to the palladium(0) center, the initial and often rate-limiting step of the catalytic cycle, more challenging compared to electron-deficient aryl bromides. Therefore, the choice of a suitable ligand is crucial to facilitate this key step.

Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are often the ligands of choice for such substrates.[1][2] These ligands promote the formation of a coordinatively unsaturated, electron-rich palladium(0) species, which is more reactive towards oxidative addition. Furthermore, their steric bulk can facilitate the final reductive elimination step, leading to faster catalyst turnover.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For a substrate like this compound, the choice of a catalyst system that can efficiently couple an electron-rich aryl bromide is critical.

Catalyst and Ligand Selection Rationale

While a variety of palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts. The key to success lies in the choice of ligand. For electron-rich aryl bromides, bulky and electron-donating phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands are highly effective.[3] These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle. A study on the Suzuki coupling of the structurally similar 1-bromo-4-(1-octynyl)benzene demonstrated high yields using a palladium-NHC precatalyst, highlighting the efficacy of this ligand class for substrates with long alkyl chains.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from a procedure for a structurally similar substrate and is expected to provide a high yield of 4-octyl-1,1'-biphenyl.[4]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the tube via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford the desired 4-octyl-1,1'-biphenyl.

Data Presentation: Expected Outcome
Catalyst/LigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-24>90

II. Mizoroki-Heck Reaction: Olefination of the Aryl Ring

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds via the coupling of an aryl halide with an alkene.[5] The electron-donating nature of the octyl group in this compound can render the substrate less reactive in the oxidative addition step. Therefore, judicious selection of the catalyst, ligand, and reaction conditions is crucial.

Catalyst and Ligand Selection Rationale

For electron-rich aryl bromides, catalyst systems that are highly active are required. Palladium(II) acetate is a common and effective palladium source. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or tri(o-tolyl)phosphine (P(o-tolyl)₃) often providing excellent results.[6] These ligands facilitate the oxidative addition and subsequent steps of the catalytic cycle. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for the Heck reaction of aryl bromides.

Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol is a generalized procedure for the Heck reaction of electron-rich aryl bromides and is expected to be effective for this compound.[6]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe to dissolve the solids.

  • Add styrene (1.2 mmol, 1.2 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.) via syringe.

  • Immerse the flask in a preheated oil bath set to 120 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 8-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL) to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired (E)-1-octyl-4-styrylbenzene.

Data Presentation: Expected Outcome
Catalyst/LigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF1208-2480-95

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and organic electronic materials.[1][7] The hydrophobic nature of this compound may require careful solvent selection to ensure adequate solubility of all reaction components.

Catalyst and Ligand Selection Rationale

Similar to the Suzuki and Heck reactions, the choice of a bulky and electron-rich ligand is key for the successful amination of the electron-rich this compound. Ligands such as XPhos and RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are known to be highly effective for the amination of a wide range of aryl bromides.[1] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol provides a general and robust method for the amination of aryl bromides.[1]

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add aniline (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient) to afford the desired N-(4-octylphenyl)aniline.

Data Presentation: Expected Outcome
Catalyst/LigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene10012-24>85

Visualizing the Catalytic Cycles

To provide a clearer understanding of the reaction mechanisms, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Br Ar-Br Ar'B(OH)2 Ar'B(OH)2 Ar-Ar' Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Heck_Reaction_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-alkene-Pd(II)(Br)L2 Ar-alkene-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2->Ar-alkene-Pd(II)(Br)L2 Alkene Insertion HPd(II)(Br)L2 HPd(II)(Br)L2 Ar-alkene-Pd(II)(Br)L2->HPd(II)(Br)L2 β-Hydride Elimination HPd(II)(Br)L2->Pd(0)L2 Reductive Elimination (Base) Ar-Br Ar-Br Alkene Alkene Ar-Alkene Ar-Alkene

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Ar-Pd(II)(NHR')L2] [Ar-Pd(II)(NHR')L2] Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NHR')L2] Amine Coordination Ar-Pd(II)(NR')L2 Ar-Pd(II)(NR')L2 [Ar-Pd(II)(NHR')L2]->Ar-Pd(II)(NR')L2 Deprotonation (Base) Ar-Pd(II)(NR')L2->Pd(0)L2 Reductive Elimination (Ar-NR') Ar-Br Ar-Br R'NH2 R'NH2 Ar-NHR' Ar-NHR'

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The cross-coupling reactions of this compound are essential transformations for the synthesis of advanced organic materials and complex molecules. The selection of bulky, electron-rich phosphine or N-heterocyclic carbene ligands is critical to overcoming the inherent challenges associated with this electron-rich aryl bromide. The protocols provided in this guide offer robust starting points for researchers to achieve high yields and efficient conversions. Further optimization of reaction parameters, such as temperature, solvent, and base, may be necessary for specific coupling partners. The continued development of more active and versatile catalyst systems will undoubtedly expand the synthetic utility of this compound and related long-chain alkyl-substituted aryl halides.

References

Application Note: Optimizing Solvent Systems for the Suzuki-Miyaura Coupling of 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the reaction's success is profoundly influenced by the choice of solvent, especially when dealing with nonpolar, lipophilic substrates such as 1-Bromo-4-octylbenzene. The long alkyl chain in this substrate presents unique solubility challenges that must be addressed to achieve high yields and reaction efficiency. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of selecting and optimizing solvent systems for the Suzuki coupling of hydrophobic aryl bromides. We delve into the mechanistic role of the solvent, compare common solvent systems, and provide detailed, field-proven protocols to guide experimental design and troubleshooting.

Introduction: The Solvent's Pivotal Role

The palladium-catalyzed Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid) with an organic halide or triflate in the presence of a base.[1][2] While the catalyst, ligand, and base are often the primary focus of optimization, the solvent system is a critical, non-innocuous component that dictates the solubility of all reactants and influences the kinetics of the catalytic cycle itself.[3][4]

For a substrate like this compound, the challenge is to create an environment where the highly nonpolar aryl bromide, the more polar boronic acid, the palladium catalyst, and the inorganic base can all interact effectively. A poorly chosen solvent can lead to a heterogeneous slurry with minimal contact between reactants, resulting in low conversion rates and inconsistent results. The optimal solvent system must therefore achieve a delicate balance:

  • Solubilize Hydrophobic Substrates: Effectively dissolve the long-chain alkylbenzene starting material.

  • Accommodate the Inorganic Base: Allow for the dissolution and activation of the base, which is often an inorganic salt like K₂CO₃ or K₃PO₄.[5]

  • Facilitate the Catalytic Cycle: Stabilize intermediates and transition states throughout the oxidative addition, transmetalation, and reductive elimination steps.[6]

Biphasic systems, typically comprising an organic solvent and water, are frequently employed to meet these conflicting requirements.[7][8] The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the base and facilitates the formation of the reactive boronate species essential for the transmetalation step.[5][8]

Mechanistic Insight: How Solvents Influence the Catalytic Cycle

The Suzuki coupling proceeds through a well-defined catalytic cycle. The solvent's properties—polarity, proticity, and coordinating ability—can impact each fundamental step.[6][9]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition  this compound (Ar-Br) pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation  Ar'B(OH)₂ + Base pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0  Catalyst Regenerated product Ar-Ar' reductive_elimination->product

Figure 1. The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-bromine bond. Nonpolar solvents like toluene or dioxane are excellent for this step as they readily dissolve the aryl bromide.[9]

  • Transmetalation: This is often the rate-determining step and is heavily influenced by the solvent and base. An aqueous phase is crucial for dissolving the inorganic base, which activates the boronic acid to form a more nucleophilic boronate salt (e.g., [Ar'B(OH)₃]⁻).[1][10] This charged species is then transferred to the palladium center. The presence of water is therefore highly beneficial.[10][11]

  • Reductive Elimination: The final step forms the new C-C bond and regenerates the Pd(0) catalyst. This step is generally less sensitive to the solvent choice compared to transmetalation.

Comparative Analysis of Solvent Systems

For hydrophobic substrates like this compound, biphasic or partially miscible solvent systems are the most logical starting point. The choice involves a trade-off between solubility, reaction temperature, and ease of workup.

Solvent SystemDielectric Constant (Organic Phase)Boiling Point (°C) (Organic Phase)Key Characteristics & Causality
Toluene / Water 2.4111Gold Standard for Biphasic Systems. Toluene's low polarity provides excellent solubility for the hydrophobic aryl bromide. The high boiling point allows for a wide range of reaction temperatures. Requires vigorous stirring to ensure sufficient interfacial area for phase transfer.[5][7]
Dioxane / Water 2.2101Highly Miscible System. 1,4-Dioxane is fully miscible with water, which can create a more homogeneous reaction environment at elevated temperatures, potentially increasing reaction rates.[7][12] High boiling point is advantageous.
THF / Water 7.666Lower Temperature Option. Tetrahydrofuran (THF) is more polar than toluene and offers good solubility for a range of substrates. Its lower boiling point limits the reaction temperature, which can be useful for thermally sensitive substrates but may slow down the reaction for less reactive aryl bromides.[7][11]
Ethanol / Water 24.678"Green" Solvent Alternative. Often effective and environmentally preferable. The high polarity of ethanol can enhance the solubility of the boronic acid and base. However, alcohols can sometimes lead to side reactions like dehalogenation.[11][13]
DMF (anhydrous) 36.7153Homogeneous Polar Aprotic System. N,N-Dimethylformamide (DMF) is a powerful solvent that can dissolve most reaction components, creating a single phase.[3] This can be advantageous but may alter catalyst selectivity and can be difficult to remove during workup.[3][9] Generally used for more challenging couplings.

Experimental Design and Protocols

A logical workflow is essential for efficiently identifying the optimal solvent system for a new substrate.

Workflow start Define Substrates: This compound + Arylboronic Acid screen Initial Solvent Screen (Small Scale) start->screen sys1 System 1: Toluene / H₂O (4:1) screen->sys1 sys2 System 2: Dioxane / H₂O (4:1) screen->sys2 sys3 System 3: THF / H₂O (4:1) screen->sys3 analyze Analyze Results (TLC, LC-MS) Compare Conversion & Purity sys1->analyze sys2->analyze sys3->analyze analyze->screen Low Conversion? (Try different catalyst/ligand) optimize Optimize Leading System(s) analyze->optimize High Conversion? params Vary: - Solvent Ratio - Base (K₂CO₃ vs K₃PO₄) - Temperature optimize->params scale_up Scale-Up Reaction Under Optimal Conditions params->scale_up

Figure 2. Workflow for Solvent System Optimization.

Protocol 1: Biphasic Toluene/Water System

This protocol is a robust starting point for the coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 mmol, 269 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)

  • Toluene, anhydrous (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, Phenylboronic Acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Using a syringe, add the degassed toluene and then the degassed deionized water. (Note: Degas solvents by bubbling with argon for 20-30 minutes prior to use).[5]

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously to ensure efficient mixing of the two phases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the desired 4-octyl-1,1'-biphenyl.

Protocol 2: Miscible Dioxane/Water System

This protocol uses a more miscible solvent system which can sometimes accelerate the reaction.

Materials:

  • This compound (1.0 mmol, 269 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, K₃PO₄, Phenylboronic Acid, and this compound.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Solvent Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane and then the degassed deionized water.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir.

  • Monitoring: Monitor the reaction as described in Protocol 1. Reactions with modern catalyst systems are often faster, potentially complete in 1-4 hours.

  • Workup & Purification: Follow the workup and purification steps as outlined in Protocol 1.

Troubleshooting & Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen exposure) 2. Insufficiently strong base 3. Low Temperature1. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.[5] 2. Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[5] 3. Increase the reaction temperature (if using Toluene or Dioxane).
Homocoupling of Boronic Acid Presence of oxygen oxidizing the Pd(0) catalyst.[11]Improve degassing technique (e.g., use freeze-pump-thaw cycles for solvents). Ensure a leak-proof inert atmosphere setup.
Protodeboronation Water concentration is too high, or reaction time is excessively long with an unstable boronic acid.Reduce the proportion of water in the solvent mixture or consider using a more stable boronic ester (e.g., a pinacol ester).[11]
Dehalogenation of Starting Material Certain solvents (e.g., alcohols) or bases can promote this side reaction.[11]Switch to a non-alcoholic solvent like Toluene or Dioxane. Ensure the base is not excessively strong if this is a persistent issue.
Poor Solubility / Heterogeneous Mixture The organic solvent is not sufficiently nonpolar for the substrate.For extremely lipophilic substrates, consider using a less polar solvent like cyclohexane in a biphasic system with a phase-transfer catalyst (e.g., TBAB).[14]

Conclusion

The selection of an optimal solvent system is paramount for the successful Suzuki-Miyaura coupling of hydrophobic substrates like this compound. While a universal solution does not exist, a systematic approach beginning with well-established biphasic systems provides a high probability of success. For this specific substrate class, Toluene/Water and Dioxane/Water mixtures represent excellent starting points, balancing the need to dissolve the nonpolar organic starting material with the requirement for an aqueous phase to activate the inorganic base. By understanding the mechanistic role of the solvent and employing rigorous experimental technique, particularly with respect to maintaining an inert atmosphere, researchers can reliably achieve high yields and develop robust, scalable C-C bond-forming methodologies.

References

Application Notes and Protocols: The Critical Role of Base Selection in Suzuki Reactions of 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] For substrates such as 1-Bromo-4-octylbenzene, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds, the selection of an appropriate base is a critical parameter that dictates reaction success. This guide provides an in-depth analysis of the multifaceted role of the base in the Suzuki reaction, offering a framework for rational selection and optimization. Detailed protocols for the coupling of this compound are provided, underpinned by mechanistic insights and comparative data.

Mechanistic Imperatives: Why the Base is More Than a Spectator

The base in a Suzuki-Miyaura coupling is an active and essential participant in the catalytic cycle, primarily influencing the crucial transmetalation step.[1][2][3] Organoboron compounds, such as boronic acids, are generally not nucleophilic enough to transfer their organic moiety to the palladium center in the absence of a base.[1] The base's role is multifaceted and can be understood through two predominant mechanistic pathways.[3][4][5]

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[3][6] This increased nucleophilicity facilitates the transfer of the organic group from boron to the palladium(II) complex.[7][6]

  • The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex (formed after oxidative addition) to generate a palladium(II) hydroxide or alkoxide species.[1][3][8] This palladium complex is then sufficiently activated to react with the neutral boronic acid.[3][8]

The operative pathway is often dependent on the specific base, solvent, and reactants employed.[3] Furthermore, the base has been shown to influence the rate of reductive elimination, the final step that forms the product and regenerates the palladium(0) catalyst.[1]

Visualizing the Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Boronate Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (R¹-X) Ar-Pd(II)-OR(L2) R¹-Pd(II)-OR(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Metathesis (Base, e.g., OH⁻) Ar-Pd(II)-Ar'(L2) R¹-Pd(II)-R²(L₂) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (R²-B(OH)₂) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Product R¹-R² Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate Boronate->Ar-Pd(II)-X(L2) Transmetalation (Alternative Pathway) Base Base (OH⁻) Base->Boronic_Acid Workflow cluster_workflow General Suzuki Coupling Workflow Reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) Catalyst 2. Add Catalyst System (Palladium Source + Ligand) Reagents->Catalyst Inert 3. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Catalyst->Inert Solvent 4. Add Degassed Solvent(s) Inert->Solvent Reaction 5. Heat and Stir (Monitor by TLC/GC-MS) Solvent->Reaction Workup 6. Aqueous Workup (Extraction & Washing) Reaction->Workup Purification 7. Dry and Purify (Column Chromatography) Workup->Purification Product Final Product Purification->Product

References

Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds. This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has profound implications in the synthesis of complex organic molecules, ranging from pharmaceuticals to materials science.[1][2] The reaction's significance was underscored by the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-couplings.[1]

This guide provides an in-depth technical overview and practical protocols for the Heck reaction of 1-bromo-4-octylbenzene. The presence of a long alkyl chain introduces specific considerations regarding solubility and reaction kinetics, which will be addressed herein. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Understanding the Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] A comprehensive understanding of this cycle is paramount for rational optimization of reaction conditions.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) species. This step forms a square planar Pd(II) complex.

  • Olefin Coordination and Migratory Insertion: The alkene then coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the alkene into the aryl-palladium bond. This is a crucial C-C bond-forming step.

  • β-Hydride Elimination: A syn-β-hydride elimination from the resulting alkyl-palladium intermediate generates the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX (HBr in this case), facilitated by a base, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Alkene-Complex Alkene-Complex Ar-Pd(II)(L2)-Br->Alkene-Complex Olefin Coordination Migratory-Insertion Migratory-Insertion Alkene-Complex->Migratory-Insertion Migratory Insertion Product-Complex Product-Complex Migratory-Insertion->Product-Complex β-Hydride Elimination Product-Complex->Pd(0)L2 Reductive Elimination (+ Base, - HB-Base+)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Key Reaction Parameters and Their Scientific Rationale

The success of the Heck reaction with this compound hinges on the judicious selection of several key parameters. The long octyl chain can influence solubility and may require slight modifications to standard protocols.

Palladium Catalyst Precursor

The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[1]

  • Palladium(II) Acetate (Pd(OAc)₂): This is a widely used, air-stable, and relatively inexpensive precatalyst. It is readily reduced to Pd(0) in the presence of phosphine ligands or other reducing agents in the reaction mixture.[3]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): This is a Pd(0) source and can be used directly. However, it is more sensitive to air and requires careful handling.[3]

For robustness and ease of handling, Pd(OAc)₂ is often the preferred choice for initial screening and scale-up operations.

Ligand Selection

Phosphine ligands are crucial for stabilizing the Pd(0) catalyst, preventing its aggregation into inactive palladium black, and modulating its reactivity. For aryl bromides, especially those that are not highly activated, the choice of ligand is critical.

  • Monodentate Phosphines: Triphenylphosphine (PPh₃) is a classic ligand, but for less reactive aryl bromides, more electron-rich and bulky ligands often provide better results. Tri(o-tolyl)phosphine (P(o-tolyl)₃) and tri-tert-butylphosphine (P(t-Bu)₃) can accelerate the oxidative addition step.[3]

  • Bulky Biarylphosphines: Ligands such as XPhos and SPhos are highly effective for challenging cross-coupling reactions due to their ability to promote both oxidative addition and reductive elimination.

Given the presence of the electron-donating octyl group, which can slightly deactivate the aryl bromide, a more robust ligand like P(o-tolyl)₃ or P(t-Bu)₃ is recommended over PPh₃.

The Role of the Base

A base is essential to neutralize the hydrogen bromide (HBr) generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst.[3] The choice of base can significantly impact the reaction rate and selectivity.

  • Organic Amines: Triethylamine (Et₃N) is a common choice, acting as both a base and, in some cases, a solvent.[1]

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are effective and economical bases.[3] Cesium carbonate (Cs₂CO₃) is a stronger base and can be beneficial for less reactive substrates.

For the reaction of this compound, a moderately strong base like triethylamine or potassium carbonate is generally sufficient.

Solvent System

The solvent plays a critical role in dissolving the reactants, stabilizing the catalytic species, and influencing the reaction temperature.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are excellent solvents for Heck reactions due to their ability to dissolve a wide range of organic and inorganic compounds and their high boiling points, which allow for elevated reaction temperatures.[3] The long octyl chain on the substrate enhances its solubility in these solvents.

  • Ethers and Hydrocarbons: Dioxane and toluene can also be used, sometimes in combination with a co-solvent.

NMP or DMF are highly recommended for the Heck reaction of this compound to ensure good solubility of all components at the required reaction temperature.

Comparative Data of Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of aryl bromides, providing a starting point for the optimization of the reaction with this compound.

ParameterConditionRationale & Notes
Aryl Halide This compoundThe substrate of interest. The long alkyl chain enhances solubility in organic solvents.
Alkene Acrylates, StyrenesElectron-deficient alkenes are generally more reactive. A 1.1 to 1.5 molar excess is typically used.
Palladium Source Pd(OAc)₂ (1-5 mol%)Air-stable and cost-effective precatalyst.[3]
Ligand P(o-tolyl)₃, P(t-Bu)₃ (2-10 mol%)Bulky, electron-rich ligands are often beneficial for aryl bromides.[3]
Base Et₃N, K₂CO₃ (1.2-2.0 equiv.)Neutralizes the HBr formed during the reaction.[3]
Solvent DMF, NMPHigh-boiling polar aprotic solvents are generally preferred.[3]
Temperature 100 - 140 °CHigher temperatures are often required for less reactive aryl bromides.
Reaction Time 4 - 24 hoursProgress should be monitored by TLC or GC-MS.

Detailed Experimental Protocol

This protocol provides a detailed methodology for a representative Heck reaction between this compound and n-butyl acrylate.

Materials:
  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:
  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow this with the addition of n-butyl acrylate (1.2 equiv.) and triethylamine (1.5 equiv.).[3]

  • Reaction: Immerse the flask in a preheated oil bath or heating mantle set to 110-120 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired Heck product.

Caption: A typical experimental workflow for the Heck reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere; use fresh, high-quality reagents.
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments.
Inappropriate ligand/baseScreen alternative bulky, electron-rich phosphine ligands and different bases (e.g., K₂CO₃, Cs₂CO₃).
Formation of Side Products Double bond isomerizationConsider adding a halide scavenger like a silver salt if this becomes a significant issue.
Homocoupling of the aryl bromideLower the reaction temperature or use a less reactive catalyst system.
Difficulty in Purification Residual DMF/NMPPerform multiple aqueous washes during workup.
Close-running impuritiesOptimize the eluent system for column chromatography; consider recrystallization.

Conclusion

The Mizoroki-Heck reaction is a robust and versatile tool for the synthesis of substituted alkenes from this compound. A thorough understanding of the reaction mechanism and the role of each component is crucial for successful implementation. The provided protocols and guidelines serve as a strong foundation for researchers to develop and optimize this important transformation for their specific applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Suzuki Coupling of 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 1-bromo-4-octylbenzene. The presence of the electron-donating octyl group can present unique challenges to this otherwise robust reaction. Here, we address common issues in a direct question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling of this compound is resulting in low to no yield. What are the most likely causes?

Low conversion of this compound, an electron-rich aryl bromide, can stem from several factors. The electron-donating nature of the octyl group can make the initial oxidative addition step of the catalytic cycle sluggish.[1] Beyond this inherent reactivity challenge, common culprits include:

  • Inefficient Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate.[2]

  • Suboptimal Base Selection: The base is crucial for activating the boronic acid for transmetalation.[3][4][5] Its strength, solubility, and compatibility with other reagents can significantly impact the reaction.

  • Poor Reagent Quality: Degradation of the boronic acid or impurities in the starting materials can inhibit the catalyst.[6][7]

  • Inappropriate Solvent Choice: The solvent system must facilitate the solubility of all components and promote the catalytic cycle. For hydrophobic substrates like this compound, solvent choice is particularly important.

  • Deleterious Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield. These include protodeboronation, homocoupling, and hydrodehalogenation.[2][7][8]

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and the rigorous exclusion of oxygen are critical parameters that require optimization.[2]

Q2: How do I select the right catalyst and ligand for an electron-rich aryl bromide like this compound?

For electron-rich aryl bromides, the oxidative addition step is often rate-limiting.[1] To overcome this, catalyst systems featuring bulky, electron-rich phosphine ligands are generally more effective. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species.

Recommended Catalyst Systems:

Catalyst/PrecatalystLigandKey Advantages
Pd(OAc)₂ or Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos, RuPhos)Bulky and electron-rich, accelerating oxidative addition and reductive elimination.[2]
Pd(OAc)₂Trialkylphosphines (e.g., PCy₃, P(t-Bu)₃)Strongly electron-donating, suitable for challenging oxidative additions.[9]
PdCl₂(dppf)dppfA robust and versatile ligand, though sometimes less active than Buchwald-type ligands for this substrate class.

Troubleshooting Steps:

  • Switch to a modern catalyst system. If you are using Pd(PPh₃)₄, consider switching to a system with a Buchwald ligand.

  • Increase catalyst loading. While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes improve conversion for difficult substrates.

  • Ensure catalyst quality. Palladium precatalysts can degrade over time.[10] Use freshly opened or properly stored catalysts.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (+ Base, - HX) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Q3: My reaction is sluggish. How can I optimize the base and solvent system for this compound?

The base and solvent work in concert to facilitate the transmetalation step. The base activates the boronic acid to form a more nucleophilic boronate species.[5][11]

Base Selection: Stronger bases are often required for less reactive aryl bromides. However, very strong bases can promote side reactions.

BaseStrengthCommon SolventsComments
K₂CO₃ModerateToluene/H₂O, Dioxane/H₂OA common starting point, but may be too weak.[12]
K₃PO₄StrongToluene, Dioxane, THFOften a good choice for challenging couplings. Can be used with or without water.[9]
Cs₂CO₃StrongDioxane, Toluene, DMFHighly effective but more expensive.
NaOH, KOHVery StrongAlcohols, Water mixesCan be effective but may promote base-sensitive side reactions.[13]

Solvent Selection: Given the nonpolar nature of this compound, a solvent system that ensures its solubility is crucial. Biphasic systems are common, but single-phase organic solvents can also be effective.

  • Toluene or Dioxane: These are excellent choices for dissolving the aryl bromide. They are often used with an aqueous base solution.

  • Tetrahydrofuran (THF): Another good option, often used with aqueous bases.[12]

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with a higher boiling point, which can be beneficial.[10]

  • Protic Solvents: In some cases, solvents like isopropanol or mixtures of alcohols and water can be effective, particularly with hydroxide bases.[13]

Troubleshooting Steps:

  • Switch to a stronger base. If using K₂CO₃, try K₃PO₄ or Cs₂CO₃.

  • Ensure adequate mixing. In biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[10]

  • Consider a different solvent. If solubility is an issue, try a solvent like toluene or 2-MeTHF. Degassing the solvent is critical to prevent catalyst oxidation.[10]

Q4: I am observing significant amounts of side products. How can I identify and mitigate them?

Common side reactions in Suzuki couplings include protodeboronation, homocoupling of the boronic acid, and hydrodehalogenation of the aryl bromide.[2][7][8]

Identifying Side Products:

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be identified by GC-MS or NMR. This side reaction is often base-catalyzed.[7]

  • Homocoupling: Two molecules of the boronic acid couple to form a biaryl.

  • Hydrodehalogenation: The bromine atom on this compound is replaced by a hydrogen atom, forming octylbenzene.[8]

Mitigation Strategies:

  • Use high-purity boronic acid. Boronic acids can degrade on storage, forming boroxines (trimeric anhydrides) or undergoing protodeboronation.[6] Using fresh, high-quality boronic acid is recommended. Alternatively, more stable boronic acid derivatives like pinacol esters or MIDA boronates can be used.[14]

  • Strictly anaerobic conditions. Oxygen can promote the homocoupling of boronic acids.[10] Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas like argon or nitrogen.

  • Optimize reaction time and temperature. Prolonged reaction times at high temperatures can increase the likelihood of side reactions.[8][15] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Use a slight excess of boronic acid. Using 1.1-1.2 equivalents of the boronic acid can help compensate for any degradation or homocoupling.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield with this compound catalyst_check Is the catalyst system optimal? (e.g., using Pd(PPh3)4) start->catalyst_check reagent_quality Are reagents high quality and fresh? catalyst_check->reagent_quality Yes switch_catalyst Switch to Pd(OAc)2 or Pd2(dba)3 with a Buchwald ligand (e.g., SPhos). catalyst_check->switch_catalyst No conditions_check Are base, solvent, and temperature optimized? reagent_quality->conditions_check Yes use_fresh_reagents Use fresh boronic acid or a stable derivative (e.g., pinacol ester). Ensure anhydrous/degassed solvents. reagent_quality->use_fresh_reagents No side_reactions Are side products (homocoupling, dehalogenation) present? conditions_check->side_reactions Yes optimize_conditions Screen stronger bases (K3PO4, Cs2CO3) and solvents (Toluene, 2-MeTHF). Monitor reaction progress. conditions_check->optimize_conditions No mitigate_side_reactions Ensure strict anaerobic conditions. Use a slight excess (1.1 eq) of boronic acid. side_reactions->mitigate_side_reactions Yes success Improved Yield side_reactions->success No switch_catalyst->reagent_quality use_fresh_reagents->conditions_check optimize_conditions->side_reactions mitigate_side_reactions->success

Caption: A step-by-step workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of toluene.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times.

  • Add toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) to the flask via syringe.

  • Add the catalyst premix to the reaction flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Hot Filtration Test for Catalyst Deactivation

This test helps determine if catalyst deactivation is occurring due to the formation of inactive palladium species or leaching of the active catalyst.[16]

Procedure:

  • Set up the Suzuki coupling reaction as described in Protocol 1.

  • Allow the reaction to proceed to approximately 20-30% conversion.

  • While maintaining the reaction temperature, quickly filter a sample of the reaction mixture through a hot syringe filter to remove any solid palladium species.

  • Allow the filtrate to continue stirring at the reaction temperature in a separate vial.

  • Monitor the progress of the reaction in the filtrate over time.

Interpretation:

  • If the reaction in the filtrate continues: The active catalyst is a soluble species. Deactivation may be occurring in the homogeneous phase.

  • If the reaction in the filtrate stops: The catalyst is heterogeneous (or precipitates as it becomes inactive). Deactivation is likely occurring on the solid palladium surface.

References

Technical Support Center: Grignard Reaction Initiation with 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Grignard reactions. This guide is specifically tailored to address the common challenges encountered during the initiation phase of the Grignard reaction with 1-bromo-4-octylbenzene, a frequently used aryl halide in the synthesis of complex organic molecules. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven insights to ensure successful and reproducible outcomes.

The Challenge of Initiating Grignard Reactions with Aryl Halides

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[1][2] While seemingly straightforward, the initiation of this reaction, particularly with less reactive aryl halides like this compound, can be notoriously difficult. The primary obstacle is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the organic halide.[3][4] Successful initiation hinges on effectively disrupting this oxide layer to expose a fresh, reactive magnesium surface.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My Grignard reaction with this compound isn't starting. What are the most likely causes?

A1: Failure to initiate is the most common problem. The root causes can be categorized into three main areas:

  • Inactive Magnesium Surface: The presence of a magnesium oxide layer is the most frequent culprit.[3][5] This layer is inert and prevents the magnesium from undergoing the necessary electron transfer to the aryl halide.[4]

  • Presence of Water or Protic Impurities: Grignard reagents are extremely strong bases and will react readily with even trace amounts of water or other protic sources (e.g., alcohols).[6][7] This reaction consumes the Grignard reagent as it forms, effectively quenching the reaction.[6][8] Sources of moisture can include inadequately dried glassware, solvents, starting materials, or exposure to atmospheric humidity.[6]

  • Inhibitors in the Starting Material: Your this compound may contain inhibitors or impurities that interfere with the reaction.

Q2: What are the visual cues of a successful Grignard reaction initiation?

A2: A successful initiation is typically accompanied by one or more of the following observations:

  • A noticeable increase in the temperature of the reaction mixture (exotherm).

  • The appearance of a cloudy or murky gray-to-brown color.[3][5]

  • Gentle bubbling or boiling of the solvent at the surface of the magnesium turnings.[3][5]

  • If an activator like iodine was used, its characteristic color will disappear.[5]

Q3: I've confirmed my glassware and solvent are dry, but the reaction still won't start. How can I activate the magnesium?

A3: Several methods can be employed to activate the magnesium surface. These can be used individually or in combination for particularly stubborn reactions.

  • Mechanical Activation: Before adding the solvent, use a dry glass stirring rod to crush some of the magnesium turnings against the bottom of the flask.[3][9] This physically breaks the oxide layer, exposing fresh metal.[9]

  • Chemical Activation with Iodine: Add a small crystal of iodine to the flask with the magnesium turnings.[3][9] Iodine is thought to react with the magnesium surface, creating reactive sites.[3] The disappearance of the purple iodine vapor or brown color in the solvent is a good indicator of activation.[5]

  • Chemical Activation with 1,2-Dibromoethane (DBE): Add a few drops of DBE to the magnesium suspension in your anhydrous ether.[3][9] DBE reacts readily with magnesium to form ethylene gas (observed as bubbling) and magnesium bromide, which helps to clean the magnesium surface.[9]

  • Sonication: Placing the reaction flask in an ultrasonic bath is a highly effective method for initiating Grignard reactions.[9][10][11] The cavitation bubbles generated by the ultrasound help to scour the magnesium oxide layer from the surface.[12] This technique can be so effective that it may even allow for the use of undried, technical-grade ether.[10][13]

Q4: My reaction starts but then stops, and the yield is very low. What could be happening?

A4: This issue often points to a few possibilities:

  • Insufficiently Anhydrous Conditions: Even small amounts of moisture can continuously quench the Grignard reagent as it's formed, leading to low yields.[6] Re-evaluate your drying procedures for all components.

  • Wurtz-Coupling Side Reaction: A common side reaction is the coupling of the Grignard reagent with the unreacted this compound to form 4,4'-dioctyl-1,1'-biphenyl. This is more prevalent with certain substrates and can be minimized by the slow, controlled addition of the aryl halide to maintain a low concentration in the reaction flask.[6]

  • Poor Quality of Reagents: Ensure you are using fresh, high-quality magnesium turnings and that your this compound is pure. Impurities in the starting materials can interfere with the reaction.[6][14]

Q5: What is the best solvent for preparing the Grignard reagent from this compound?

A5: Ethereal solvents are essential for Grignard reactions as they are aprotic and solvate the magnesium atom, stabilizing the Grignard reagent.[6][15] For less reactive aryl halides like this compound, Tetrahydrofuran (THF) is often preferred over diethyl ether.[1] THF has a higher boiling point (66 °C vs. 34.6 °C for diethyl ether), allowing the reaction to be run at a higher temperature if necessary, and it can solvate the Grignard reagent more effectively, sometimes leading to faster reaction rates.[6]

Experimental Protocols

Protocol 1: Magnesium Activation using 1,2-Dibromoethane (DBE)

  • Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, addition funnel) is rigorously dried by either flame-drying under vacuum or oven-drying at >120 °C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reagent Setup: To the cooled, dried flask, add the magnesium turnings and a magnetic stir bar. Seal the flask and establish an inert atmosphere.

  • Solvent Addition: Add a portion of anhydrous THF via syringe to cover the magnesium turnings.

  • Initiation: With stirring, add a few drops (typically 3-5) of 1,2-dibromoethane to the magnesium suspension.

  • Observation: Look for the characteristic signs of initiation, such as bubbling (ethylene gas evolution) and a slight exotherm.

  • Aryl Halide Addition: Once the initiation with DBE is confirmed and has subsided, begin the slow, dropwise addition of your this compound solution in anhydrous THF.

Protocol 2: Solvent Purification (Drying THF)

For critical applications, ensuring your solvent is impeccably dry is paramount.

  • Pre-drying: If the THF has significant water content, pre-dry it over a less reactive drying agent like potassium hydroxide (KOH) or calcium hydride (CaH2).[16]

  • Final Drying with Sodium/Benzophenone:

    • Safety First: This procedure involves reactive sodium metal and should only be performed by trained personnel with appropriate safety precautions.

    • Setup: In a flame-dried round-bottom flask under an inert atmosphere, add small pieces of freshly cut sodium metal and a small amount of benzophenone to act as an indicator.[6]

    • Reflux: Add the pre-dried THF to the flask and heat to reflux.

    • Indicator Color: As the solvent dries, the solution will turn a deep blue or purple color, indicating the formation of the sodium-benzophenone ketyl radical. This color signifies that the solvent is anhydrous and oxygen-free.[6] If the color disappears, it indicates the presence of water or oxygen, and more sodium may be required.

    • Distillation: Distill the dry THF directly into your reaction flask or a dry storage vessel under an inert atmosphere.

Data Presentation

Table 1: Summary of Common Activation Methods and Observations

Activation MethodReagents/ProcedureTypical Observation of SuccessNotes
Mechanical Crushing Physically crush Mg turnings with a dry glass rod.[3][9]Often used in conjunction with other methods.Exposes fresh, unoxidized magnesium surface.[9]
Iodine (I₂) Activation Add a single small crystal of iodine.[3][9]Disappearance of purple/brown iodine color.[5]A classic and generally reliable method.
1,2-Dibromoethane (DBE) Add a few drops of DBE to Mg suspension.[3][9]Bubbling (ethylene gas), mild exotherm.[9]Highly effective for initiating stubborn reactions.
Sonication Place reaction flask in an ultrasonic bath.[9][10]Rapid onset of turbidity and exotherm.[11]Very efficient physical method to clean the Mg surface.[12]
DIBAH Activation Use of diisobutylaluminum hydride.[17]Allows for initiation at or below 20 °C.[17]A more advanced and reliable method for large scale.[17]

Visualization

Troubleshooting Flowchart for Grignard Initiation

This diagram provides a logical workflow to diagnose and solve common initiation problems.

Grignard_Troubleshooting Troubleshooting Grignard Reaction Initiation start Start: Reaction Fails to Initiate check_dry Verify Anhydrous Conditions Flame-dried glassware? Anhydrous solvent? Dry starting materials? Inert atmosphere? start->check_dry fix_dry Remedy: Rigorously Dry All Components & Re-run check_dry->fix_dry No activate_mg Attempt Magnesium Activation check_dry->activate_mg Yes dry_yes Yes dry_no No fix_dry->start method_crush 1. Mechanical Crushing activate_mg->method_crush Choose Method method_iodine 2. Add Iodine Crystal activate_mg->method_iodine method_dbe 3. Add 1,2-Dibromoethane activate_mg->method_dbe method_sonic 4. Use Ultrasonic Bath activate_mg->method_sonic check_success Initiation Successful? method_crush->check_success method_iodine->check_success method_dbe->check_success method_sonic->check_success proceed Proceed with Reaction check_success->proceed Yes reassess Reassess: | - Reagent Quality (Mg, Aryl Halide) | - Consider Alternative Activators (e.g., DIBAH) | - Consult Literature for Specific Substrate check_success->reassess No success_yes Yes success_no No

References

Technical Support Center: Troubleshooting Side Reactions of 1-Bromo-4-octylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals utilizing 1-bromo-4-octylbenzene as a key building block. Our goal is to provide you with in-depth, field-proven insights to anticipate, diagnose, and resolve common side reactions, ensuring the success and reproducibility of your synthetic endeavors.

Introduction: The Challenge of this compound

This compound is a valuable substrate in organic synthesis, frequently employed to introduce the lipophilic 4-octylphenyl moiety into complex molecules. While its reactivity as an aryl bromide is generally reliable in Suzuki-Miyaura, Heck, and Sonogashira couplings, its specific electronic and steric profile can give rise to predictable yet challenging side reactions. This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in mechanistic principles.

General Troubleshooting Principles: The Foundation of Success

Before diving into reaction-specific issues, ensure the fundamentals are rigorously controlled. Many "side reactions" are symptoms of suboptimal reaction setup.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintained under an inert atmosphere.

  • Reagent Purity: this compound should be pure. Impurities can inhibit the catalyst. Organoboron reagents (Suzuki) can undergo protodeboronation if stored improperly[1]. Terminal alkynes (Sonogashira) should be free of homocoupled dimers.

  • Solvent Quality: Use anhydrous, degassed solvents. Water content can be particularly detrimental in Suzuki couplings by promoting protodeboronation, although specific aqueous conditions are sometimes employed intentionally[1][2].

  • Base Quality: The choice and quality of the base are critical. Use freshly opened or properly stored bases. For solid bases like K₃PO₄ or K₂CO₃, grinding them into a fine powder can improve reproducibility[3].

Suzuki-Miyaura Coupling: Troubleshooting Guide

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. However, with a substrate like this compound, several issues can arise.

Q1: My reaction has stalled with significant starting material remaining. What is causing this low conversion?

A1: Low conversion is typically a catalyst activity issue. The oxidative addition of this compound to the Pd(0) center is a critical first step[4]. While aryl bromides are generally reactive, the electron-donating nature of the octyl group can slightly deactivate the aromatic ring towards oxidative addition compared to electron-deficient aryl halides.

  • Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. Bulky, electron-rich phosphine ligands are known to accelerate this step by stabilizing the resulting Pd(II) complex and promoting the dissociation of ligands to create a coordinatively unsaturated species ready to react[5].

  • Troubleshooting Steps:

    • Ligand Choice: If you are using a standard ligand like PPh₃, switch to a more electron-rich and bulky biarylphosphine ligand (e.g., SPhos, XPhos, or RuPhos) or a bulky trialkylphosphine (e.g., P(t-Bu)₃, PCy₃). These ligands are designed to accelerate oxidative addition and subsequent reductive elimination[5][6][7].

    • Catalyst Loading: Increase the palladium catalyst loading incrementally from 1-2 mol% to 3-5 mol%.

    • Temperature: Increase the reaction temperature. Higher temperatures can overcome the activation barrier for oxidative addition, but be mindful of potential catalyst decomposition or increased side reactions.

Q2: I'm observing a significant amount of 1,1'-biphenyl (from phenylboronic acid) or other boronic acid homocoupling products. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often driven by oxygen or suboptimal reaction conditions. The base plays a crucial role in activating the boronic acid for transmetalation, but its choice can also influence side reactions[8][9].

  • Mechanistic Insight: The boronic acid must be activated by a base to form a boronate "ate" complex, which is more nucleophilic and facilitates the transfer of the organic group to the palladium center (transmetalation)[8][9]. However, under certain conditions, this activated species can undergo oxidative self-coupling.

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure your reaction mixture is scrupulously deoxygenated. Oxygen can facilitate the oxidative homocoupling pathway.

    • Base Selection: The choice of base is critical. Inorganic bases are generally preferred over organic amines for Suzuki couplings[10]. If you are using a very strong base like NaOH, consider switching to a milder base like K₂CO₃ or K₃PO₄, which can be less prone to promoting homocoupling[10]. The use of KF is known to be effective while leaving base-labile groups intact[1][8].

    • Order of Addition: Add the boronic acid to the mixture of the aryl bromide, catalyst, and base just before heating. Minimizing the time the boronic acid spends in the basic solution at room temperature can reduce degradation and homocoupling[1].

Q3: My primary byproduct is octylbenzene. Why is my starting material being dehalogenated?

A3: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a well-known side reaction in palladium-catalyzed couplings[11][12][13]. It arises from the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.

  • Mechanistic Insight: A Pd-H species can be generated through several pathways, including β-hydride elimination from alkoxide species (if an alcohol solvent is used or if the base contains hydroxide) or from certain organoboron reagents. This Pd-H species can then undergo reductive elimination with the coordinated aryl group to produce the dehalogenated arene.

  • Troubleshooting Steps:

    • Solvent and Base Choice: Avoid alcohol solvents if dehalogenation is a problem. If using a base like NaOH or KOH, ensure it is anhydrous, or switch to a non-hydroxide base like K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Ligand Effects: The choice of phosphine ligand can influence the rate of dehalogenation versus the desired cross-coupling[12]. Experimenting with different ligands may be necessary.

    • Boronic Acid Quality: Impurities in the boronic acid or its slow decomposition can sometimes be a source of hydride. Ensure high-purity reagents are used.

Workflow: Troubleshooting Low Yield in Suzuki Coupling

G start Low Yield or No Reaction check_sm Is Starting Material (SM) Consumed? start->check_sm sm_consumed_yes Yes check_sm->sm_consumed_yes  Yes sm_consumed_no No check_sm->sm_consumed_no  No sm_consumed_path Indicates Side Reaction Dominance sm_consumed_yes->sm_consumed_path no_conversion_path Indicates Catalyst Inactivity Issue sm_consumed_no->no_conversion_path action_ligand Switch to Bulky, e⁻-rich Ligand (e.g., XPhos, SPhos) no_conversion_path->action_ligand action_temp Increase Reaction Temperature action_ligand->action_temp action_catalyst Increase Catalyst Loading action_temp->action_catalyst analyze_products Analyze Byproducts via GC-MS / LC-MS sm_consumed_path->analyze_products dehalogenation Octylbenzene (Dehalogenation) analyze_products->dehalogenation homocoupling Boronic Acid Homocoupling analyze_products->homocoupling other Other Byproducts analyze_products->other solve_dehalogenation Use Anhydrous Solvent Switch to Non-Hydroxide Base (e.g., K₂CO₃, Cs₂CO₃) dehalogenation->solve_dehalogenation solve_homocoupling Ensure Rigorous Degassing Optimize Base (e.g., K₃PO₄) Check Reagent Purity homocoupling->solve_homocoupling

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Heck Reaction: Troubleshooting Guide

The Heck reaction couples the aryl bromide with an alkene. Regioselectivity and catalyst stability are common hurdles.

Q1: My reaction is giving a mixture of the desired trans-stilbene derivative and its isomer. How can I improve selectivity?

A1: The Heck reaction is known for producing the E (trans) isomer due to steric interactions in the β-hydride elimination step[14]. However, olefin isomerization can occur after the product is formed but before it dissociates from the palladium complex.

  • Mechanistic Insight: After β-hydride elimination, the product remains coordinated to the Pd-H species as a π-complex. Re-insertion of the olefin followed by rotation and another β-hydride elimination can lead to isomerization. This is reversible and more likely if the product dissociation is slow[14].

  • Troubleshooting Steps:

    • Add a Base or Silver Salt: The base used in the reaction is crucial for regenerating the Pd(0) catalyst from the L₂PdHX species. A strong, non-coordinating base can facilitate this regeneration, accelerating the catalytic cycle and minimizing the time the product spends coordinated to the palladium, thus reducing isomerization[14]. Adding silver salts can also help by sequestering the halide and promoting reductive elimination[14].

    • Ligand Choice: Bidentate phosphine ligands can sometimes influence the stereoselectivity of the reaction[14].

    • Temperature Control: While higher temperatures are often needed to activate aryl bromides, excessively high temperatures can lead to more side reactions, including isomerization[15][16]. Find the minimum temperature required for efficient conversion.

Q2: I am seeing catalyst decomposition (formation of palladium black) and the reaction stops. Why is my catalyst dying?

A2: Catalyst decomposition is often a consequence of high reaction temperatures required for the activation of aryl bromides, which can lead to P-C bond cleavage in phosphine ligands and subsequent metal precipitation[15].

  • Mechanistic Insight: The stability of the palladium-ligand complex is paramount. At elevated temperatures, less stable ligands can dissociate or degrade, leading to the aggregation of palladium atoms into inactive Pd black.

  • Troubleshooting Steps:

    • Use N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very stable complexes with palladium that are often more resistant to high temperatures and degradation than many phosphine-based systems[16].

    • Use Robust Phosphine Ligands: Bulky, electron-donating phosphine ligands (e.g., Buchwald-type ligands) not only promote reactivity but also form more stable complexes that can better withstand harsh reaction conditions[7][15].

    • Heterogeneous Catalysts: Consider using a supported palladium catalyst which can sometimes offer greater stability and easier removal, though activity may differ.

Table 1: Common Bases in Coupling Reactions and Their Impact
BaseTypical pKa (Conjugate Acid)Common Use CasesPotential Side Reactions Promoted
K₂CO₃ 10.3General purpose for Suzuki, Heck. Good for aqueous/biphasic systems.Can be slow for less reactive substrates.
K₃PO₄ 12.3Excellent for Suzuki, especially with challenging substrates.Can be very basic; requires anhydrous conditions to avoid hydrolysis. Can promote boronic acid degradation if not used carefully[3].
Cs₂CO₃ 10.3Highly effective, soluble base for Suzuki and Heck couplings.More expensive. Its high solubility can sometimes accelerate side reactions.
Et₃N 10.7Standard base for Heck and Sonogashira reactions. Acts as a solvent and HX scavenger.Can lead to quaternization side products. Not typically used for Suzuki.
DBU 13.5Strong, non-nucleophilic base for Sonogashira and Heck.Can promote elimination or other base-catalyzed side reactions if the substrate is sensitive.

Sonogashira Coupling: Troubleshooting Guide

The Sonogashira coupling joins this compound with a terminal alkyne. The most notorious side reaction is the homocoupling of the alkyne, known as the Glaser-Hay coupling.

Q1: My main product is the symmetrical dimer of my terminal alkyne, not the desired cross-coupled product. How do I prevent this?

A1: This is a classic problem in Sonogashira chemistry. The copper(I) co-catalyst, essential for the traditional reaction mechanism, is also an excellent catalyst for the oxidative homocoupling of alkynes, especially in the presence of oxygen[17].

  • Mechanistic Insight: The copper cycle involves the formation of a copper(I) acetylide, which is a key intermediate for transmetalation to the palladium center. However, this same copper acetylide can undergo oxidation (often by trace O₂) to a copper(II) species, leading to dimerization of the alkyne[18][19].

  • Troubleshooting Steps:

    • Implement a Copper-Free Protocol: This is the most effective solution. Copper-free Sonogashira reactions have been developed that rely on a suitable base (often an amine) to facilitate the formation of the palladium acetylide intermediate directly[18][20][21].

    • Strictly Anaerobic Conditions: If you must use a copper co-catalyst, it is absolutely critical to exclude all oxygen from the reaction.

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over the second-order homocoupling reaction[17].

    • Reduce Copper Loading: Minimize the amount of CuI used. Often, a much lower loading than palladium is sufficient.

Protocol: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize Glaser-Hay homocoupling by omitting the copper co-catalyst.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and a suitable phosphine ligand like SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed solvent (e.g., toluene or DMF) followed by the terminal alkyne (1.2 equiv). Finally, add a suitable base, such as Cs₂CO₃ (2.0 equiv) or DBU (2.0 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram: Competing Pathways in Sonogashira Coupling

G cluster_desired Desired Cross-Coupling Pathway cluster_side Undesired Homocoupling Pathway ArBr This compound (Ar-Br) Pd_complex Ar-Pd(II)-Br(L₂) ArBr->Pd_complex Alkyne Terminal Alkyne (R-C≡C-H) Cu_acetylide Cu-C≡C-R Alkyne->Cu_acetylide Deprotonation (Base, CuI) Alkyne->Cu_acetylide Pd0 Pd(0)L₂ Pd0->Pd_complex Oxidative Addition CuI Cu(I) CuI->Cu_acetylide Desired_Product Desired Product Ar-C≡C-R Pd_complex->Desired_Product Reductive Elimination Cu_acetylide->Pd_complex Transmetalation Side_Product Homocoupling Product R-C≡C-C≡C-R Cu_acetylide->Side_Product Oxidative Dimerization (e.g., via O₂)

Caption: Competing cross-coupling and homocoupling pathways in Sonogashira reactions.

References

Technical Support Center: Purification of 1-Bromo-4-octylbenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Bromo-4-octylbenzene. Here, we address common issues with practical, field-proven solutions to streamline your workflow and enhance product purity.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect from a Friedel-Crafts alkylation synthesis of this compound?

A1: In a typical Friedel-Crafts alkylation reaction to synthesize this compound, you can anticipate several impurities.[1][2][3] These often include:

  • Unreacted Starting Materials: Bromobenzene and 1-octene or 1-octanol may remain if the reaction has not gone to completion.

  • Isomeric Products: Friedel-Crafts alkylation can lead to carbocation rearrangements, potentially forming other isomers where the octyl group is attached at different positions on the bromobenzene ring.[1][3]

  • Polyalkylated Products: The product, this compound, can undergo further alkylation, resulting in di- or tri-octyl bromobenzene species.[2][3]

  • Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) and their hydrolysis products can contaminate the crude product.

Q2: My initial work-up left an oily residue. What is the best first step to purify my crude this compound?

A2: An oily residue is common. A good initial purification step is a thorough aqueous work-up. This involves washing the organic layer sequentially with a dilute acid (like 1M HCl) to remove any remaining Lewis acid catalyst, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acidity, and finally a brine wash to remove the bulk of the water.[4] Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate is a critical next step before proceeding to more advanced purification techniques.

Q3: Can I purify this compound by distillation?

A3: Yes, vacuum distillation can be an effective method for purifying this compound, which has a boiling point of approximately 199-201 °C at atmospheric pressure.[5][6] Distillation is particularly useful for separating your product from non-volatile impurities like catalyst residues and high molecular weight polymers. For an efficient separation from close-boiling isomers, fractional distillation under reduced pressure is recommended.

Q4: Is recrystallization a viable option for purifying this compound?

A4: Recrystallization is generally more suitable for solid compounds. Since this compound is a liquid at room temperature, this technique is not directly applicable.[7][8] However, if you are dealing with solid impurities, a cold filtration after dissolving your product in a non-polar solvent might help to remove them.

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Troubleshooting Column Chromatography

Column chromatography is a powerful technique for separating this compound from its isomers and other byproducts.[9][10][11]

Problem 1: My product is co-eluting with an impurity on the silica gel column.

  • Possible Cause: The solvent system (mobile phase) may not have the optimal polarity to resolve the compounds.

  • Solution:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for non-polar compounds like this compound is a low-polarity eluent such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.[12] A system that gives your product an Rf value of 0.2-0.4 on TLC is often a good starting point for column chromatography.

    • Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution can be employed. Start with a non-polar solvent like pure hexanes and gradually increase the polarity by slowly adding a more polar solvent. This will help to first elute the non-polar impurities, followed by your product, and finally the more polar impurities.

Problem 2: The product is streaking or tailing on the column.

  • Possible Causes:

    • Overloading the Column: Too much crude product has been loaded onto the column.

    • Poor Solubility: The sample was not fully dissolved when loaded.

    • Acidic Impurities: Residual acidic impurities might be interacting with the silica gel.

  • Solutions:

    • Reduce Sample Load: As a rule of thumb, the amount of silica gel should be 20-50 times the weight of the crude product.[9]

    • Ensure Complete Dissolution: Dissolve the crude product in a minimal amount of the initial eluting solvent or a slightly more polar solvent to ensure it is fully dissolved before loading it onto the column.

    • Neutralize the Crude Product: Perform a thorough aqueous work-up, including a sodium bicarbonate wash, before chromatography to remove any acidic impurities.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_loading Loading cluster_elution Elution cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column prep_sample Dissolve Crude Product in Minimal Solvent load_sample Load Sample onto Column prep_sample->load_sample elute Elute with Optimized Solvent System (e.g., Hexane/Ethyl Acetate Gradient) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate final_product Pure this compound evaporate->final_product

Caption: A typical workflow for purifying this compound using column chromatography.

Troubleshooting Vacuum Distillation

Problem 3: The product is decomposing during distillation.

  • Possible Cause: The distillation temperature is too high, even under vacuum.

  • Solution:

    • Improve the Vacuum: Ensure all joints in your distillation apparatus are well-sealed. Use a high-quality vacuum grease. A lower pressure will decrease the boiling point of your product.

    • Use a Short Path Distillation Apparatus: For temperature-sensitive compounds, a short path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

Problem 4: Poor separation of product from a close-boiling impurity.

  • Possible Cause: The distillation column is not efficient enough.

  • Solution:

    • Use a Fractionating Column: Employ a column with a high number of theoretical plates, such as a Vigreux or packed column (e.g., with Raschig rings or metal sponges). This will provide a temperature gradient and allow for a more efficient separation of liquids with close boiling points.

    • Control the Reflux Ratio: During fractional distillation, controlling the reflux ratio (the ratio of condensate returned to the column to the condensate collected as distillate) can improve separation. A higher reflux ratio generally leads to better separation but a slower distillation rate.

Decision Tree for Purification Strategy

G start Crude Reaction Mixture workup Aqueous Work-up (Acid, Base, Brine) start->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry purity_check Assess Purity (TLC, GC-MS, NMR) dry->purity_check distillation Vacuum Distillation purity_check->distillation High boiling impurities? chromatography Column Chromatography purity_check->chromatography Isomers or similar polarity impurities? pure_product Pure Product purity_check->pure_product Purity >98%? distillation->purity_check chromatography->purity_check

Caption: A decision-making workflow for selecting the appropriate purification strategy for this compound.

Section 3: Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Transfer the cooled reaction mixture to a separatory funnel.

  • Add an equal volume of a 1M HCl solution, shake gently, and allow the layers to separate. Discard the aqueous layer.

  • Wash the organic layer with an equal volume of saturated sodium bicarbonate solution. Be sure to vent the separatory funnel frequently to release any CO₂ gas that evolves. Discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution).

  • Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[10]

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, non-polar eluting solvent (e.g., hexanes).

    • Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to pack the silica gel evenly.[10]

    • Add another small layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).

    • Carefully add the sample solution to the top of the column using a pipette.[10]

    • Allow the sample to absorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the elution of your product using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Section 4: Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₄H₂₁Br[6][7]
Molecular Weight 269.22 g/mol [5][7]
Boiling Point 199-201 °C (at 760 mmHg)[5][6]
Density ~1.13 g/mL[5][6]
Appearance Colorless to light yellow liquid[13]

References

How to remove impurities from crude 1-Bromo-4-octylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 1-Bromo-4-octylbenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting format to help you achieve high purity for your downstream applications.

Introduction: The Chemistry of Impurity Formation

The synthesis of this compound is most commonly achieved via two primary routes: Friedel-Crafts alkylation of bromobenzene or electrophilic bromination of octylbenzene. While effective, both pathways are susceptible to side reactions that generate a predictable profile of impurities. Understanding the origin of these impurities is the first step toward their effective removal.

  • Friedel-Crafts Alkylation Route: This reaction involves the Lewis acid-catalyzed alkylation of bromobenzene with an octylating agent (e.g., 1-octene or 1-bromooctane). The primary challenges are controlling selectivity and preventing side reactions.[1][2][3] The alkyl group is an activating group, making the product more reactive than the starting material, which can lead to overalkylation.[4][5][6]

  • Electrophilic Bromination Route: This involves treating octylbenzene with a brominating agent (e.g., Br₂) and a catalyst. The octyl group is an ortho, para-director, inevitably leading to a mixture of isomers.[7][8]

This guide will address the specific purification challenges arising from these synthetic pathways.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Category 1: Initial Work-up & Catalyst Removal
Question: My crude product is a dark, viscous oil with residual solids after the reaction quench. What's the first step?

Answer: This is typical, especially after a Friedel-Crafts reaction where Lewis acid catalysts like AlCl₃ or FeBr₃ are used. The initial goal is to neutralize the catalyst and perform a phase separation.

Causality: The Lewis acid catalyst forms complexes with the product and byproducts. Quenching with water or dilute acid hydrolyzes these complexes and brings the inorganic salts into the aqueous phase for removal.

Recommended Protocol: Aqueous Work-up

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice or into a beaker of cold, dilute HCl (~1M). This should be done in a fume hood with vigorous stirring. The process is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times to recover all organic material.

  • Neutralization Wash: Wash the combined organic layers with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution. This helps to break up emulsions and removes the bulk of the dissolved water from the organic phase.[9][10]

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[7][9]

Question: After the work-up, my organic layer has a persistent orange/red color. What does this indicate?

Answer: This coloration is almost always due to residual elemental bromine (Br₂) from the bromination of octylbenzene.

Causality: If the bromination reaction did not consume all the bromine, or if it was added in excess, it will remain dissolved in the organic phase.

Solution: Reductive Quench

During the aqueous work-up, perform an additional wash with a reducing agent to quench the excess bromine.

  • Protocol: Wash the separated organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[7][9] Continue washing until the orange/red color completely disappears from the organic layer.

Category 2: Removal of Major Organic Impurities

The most common organic impurities are unreacted starting materials, isomers, and poly-substituted byproducts. The choice of purification technique depends on the boiling points and polarities of these components.

CompoundStructureBoiling Point (°C at 760 mmHg)Polarity
Octylbenzene C₁₄H₂₂~263Very Low
Bromobenzene C₆H₅Br~156Low
1-Bromo-2-octylbenzene (ortho isomer)C₁₄H₂₁Br~310-315Low
This compound (para product)C₁₄H₂₁Br313.7[11]Low
Dibromo-octylbenzenes C₁₄H₂₀Br₂>320Low-Medium
Bromo-dioctylbenzenes C₂₂H₃₇Br>320Very Low
Question: My GC-MS analysis shows significant amounts of unreacted octylbenzene (or bromobenzene). How can I remove it?

Answer: Fractional vacuum distillation is the most effective method for separating compounds with significantly different boiling points.

Causality: Both octylbenzene and bromobenzene have boiling points substantially lower than the desired this compound. Under reduced pressure, this difference is amplified, allowing for clean separation.

Protocol: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column for efficient separation. Ensure all glass joints are properly sealed for high vacuum.

  • Pressure: Reduce the pressure to a suitable level (e.g., 1-10 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle with a stirrer.

  • Fraction Collection:

    • Forerun: Collect the low-boiling fraction, which will contain the unreacted starting material (bromobenzene or octylbenzene).

    • Main Fraction: Once the temperature stabilizes at the boiling point of your product at that pressure, collect the pure this compound.[10]

    • Residue: High-boiling impurities, such as poly-alkylated or poly-brominated species, will remain in the distillation flask.

Question: My main impurity is the ortho isomer (1-Bromo-2-octylbenzene). Distillation isn't separating them effectively. What should I do?

Answer: Isomers with very similar boiling points are best separated using flash column chromatography.

Causality: While chemically similar, the ortho and para isomers have slightly different polarities due to steric hindrance affecting their interaction with the stationary phase. The para isomer is typically less polar and will elute first from a silica gel column.

Protocol: Flash Column Chromatography

  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent): The key is a non-polar solvent system. Start with pure hexane or petroleum ether. The separation of these isomers is often challenging, so a very non-polar eluent is crucial.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of hexane or dichloromethane. For better separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.[12][13]

  • Elution: Elute the column with pure hexane. The less polar para isomer will travel down the column faster. The slightly more polar ortho isomer will elute later.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with the same eluent system.[9] Combine the pure fractions containing the desired para product and remove the solvent.

Workflow for Purification Strategy

The following diagram illustrates a logical workflow for purifying crude this compound.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Acid/Base/Brine Washes) Crude->Workup ReductiveWash Reductive Wash? (e.g., NaHSO3) Workup->ReductiveWash  Color Present? DryEvap1 Dry & Evaporate Solvent Workup->DryEvap1 No ReductiveWash->DryEvap1 Yes Analysis1 Assess Purity (GC-MS, NMR) DryEvap1->Analysis1 Distillation Fractional Vacuum Distillation Analysis1->Distillation  Boiling Point  Differences >20°C Chromatography Flash Column Chromatography Analysis1->Chromatography  Isomers Present FinalProduct Pure this compound (>98%) Analysis1->FinalProduct  Purity Sufficient Distillation->FinalProduct Chromatography->FinalProduct

Caption: A decision workflow for selecting the appropriate purification method.

Category 3: Characterization & Purity Confirmation
Question: How can I be certain I have the correct para isomer and that it's pure?

Answer: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for definitive confirmation.[14][15]

  • GC-MS Analysis:

    • Purity: A pure sample will show a single major peak in the gas chromatogram. The area percentage of this peak provides a quantitative measure of purity.

    • Identification: The mass spectrum will show the molecular ion peak (M⁺) and the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity, M⁺ and M+2).

  • ¹H NMR Spectroscopy:

    • Causality: The key to distinguishing ortho and para isomers is the aromatic region of the proton NMR spectrum. The symmetry of the para isomer results in a simpler, more recognizable splitting pattern.

    • Para Isomer Signature: The aromatic region will show two distinct doublets, each integrating to 2 protons. This classic "AA'BB'" system is indicative of 1,4-disubstitution on a benzene ring.

    • Ortho Isomer Signature: The aromatic region will be much more complex, showing four distinct multiplets, each integrating to 1 proton.

Logical Diagram: Identifying Impurities

This diagram shows the relationship between potential impurities and the final product, highlighting their origins.

ImpurityOrigins cluster_synthesis Synthesis Routes cluster_impurities Potential Impurities FC Friedel-Crafts Alkylation Ortho ortho-isomer (1-Bromo-2-octylbenzene) FC->Ortho ortho/para direction Polyalkyl Poly-alkylation Products FC->Polyalkyl over-reaction StartMat Unreacted Starting Materials FC->StartMat Brom Electrophilic Bromination Brom->Ortho ortho/para direction Polybromo Poly-bromination Products Brom->Polybromo over-reaction Brom->StartMat Product Desired Product This compound

Caption: Origins of common impurities in this compound synthesis.

References

Technical Support Center: Grignard Reaction Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Methods for Activating Magnesium for 1-Bromo-4-octylbenzene Grignard Formation

Welcome to the Technical Support Center for Grignard reagent synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of forming Grignard reagents, specifically from this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Introduction: The Challenge of Grignard Initiation

The Grignard reaction is a fundamental tool in organic synthesis for creating carbon-carbon bonds.[1] It involves the reaction of an organohalide with magnesium metal in an ethereal solvent to form an organomagnesium halide, known as a Grignard reagent.[2][3] However, a significant hurdle in this process is the initiation of the reaction. Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which forms upon exposure to air.[4][5][6] This oxide layer acts as a barrier, preventing the magnesium from reacting with the organic halide.[4][6] Therefore, successful Grignard reagent formation hinges on the effective activation of the magnesium surface to remove or bypass this MgO layer.[6]

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound not starting?

The primary reason for the failure of a Grignard reaction to initiate is the presence of the passivating magnesium oxide layer on the magnesium turnings.[4][5][6] Other contributing factors can include the presence of moisture in the glassware or solvent, or impurities in the reagents. Grignard reagents are highly sensitive to protic solvents like water and alcohols, which will quench the reagent.[6]

Q2: What are the visual cues of a successful Grignard reaction initiation?

A successful initiation is typically marked by several observable signs:

  • The disappearance of the color of a chemical activator, such as the brown/purple color of iodine.[4][6]

  • Spontaneous boiling or refluxing of the solvent, especially with low-boiling point ethers like diethyl ether.[6]

  • The appearance of a cloudy, grey, or brownish color in the reaction mixture.[4][6]

  • A noticeable exothermic reaction, causing the flask to become warm.[6]

Q3: What is the purpose of adding a small crystal of iodine?

Iodine serves as a chemical activator. It is believed to react with magnesium at weak points in the oxide layer, creating reactive magnesium iodide and exposing fresh magnesium surfaces.[7][8][9] The disappearance of the characteristic iodine color is a reliable indicator that the magnesium has been activated and the reaction has begun.[4][6]

Q4: How does 1,2-dibromoethane (DBE) work as an activator?

1,2-dibromoethane is a highly effective activating agent that reacts with magnesium to produce ethylene gas and magnesium bromide.[10][11] This process, sometimes called an "entrainment method," etches the magnesium surface, removing the oxide layer.[8][10][12] The evolution of ethylene bubbles provides a clear visual confirmation of successful activation.[5][10]

Q5: Is it absolutely necessary to use anhydrous solvents and flame-dried glassware?

Yes, maintaining strictly anhydrous (dry) conditions is critical for a successful Grignard reaction.[2] Grignard reagents are potent bases and will react with even trace amounts of water or other protic solvents.[4][6] This will consume the Grignard reagent as it forms, leading to low or no yield. Therefore, using anhydrous solvents and flame-drying glassware to remove adsorbed moisture is essential.

Q6: Can I use solvents other than diethyl ether or THF?

Diethyl ether and tetrahydrofuran (THF) are the most common and effective solvents for Grignard reagent formation.[13] They are crucial because the lone pair electrons on the ether oxygen atoms coordinate with the magnesium atom of the Grignard reagent, forming a soluble complex that stabilizes the reagent and enhances its reactivity.[13] For aryl bromides like this compound, THF is often preferred as it can provide better stabilization.[14]

Troubleshooting Guide for Grignard Formation

Problem Probable Cause(s) Solution(s)
Reaction fails to initiate 1. Passivating MgO layer on magnesium.[4][6] 2. Wet glassware or solvent.[4][6] 3. Impure reagents.1. Activate the magnesium:     a. Add a small crystal of iodine and gently warm the flask.[6][15]     b. Add a few drops of 1,2-dibromoethane (DBE).[6][10]     c. Mechanically crush some of the magnesium turnings with a dry glass rod.[5][6]     d. Place the reaction flask in an ultrasonic bath for a few minutes.[8] 2. Ensure anhydrous conditions:     a. Flame-dry all glassware under vacuum or in a stream of inert gas.[6]     b. Use freshly opened or distilled anhydrous solvents. 3. Use fresh, high-purity magnesium turnings and distilled this compound.
Reaction starts but then stops 1. Insufficient mixing. 2. All of the activator has been consumed. 3. The concentration of the aryl bromide is too low at the start.1. Ensure vigorous stirring to continuously expose fresh magnesium surfaces. 2. Add another small crystal of iodine or a few more drops of DBE. 3. Ensure a small portion of the this compound solution is added initially to establish the reaction before slow, continuous addition of the remainder.[10]
Low yield of Grignard reagent 1. Wurtz-type coupling: The formed Grignard reagent reacts with the starting this compound.[14] 2. Reaction with atmospheric moisture or CO2. 3. Reaction temperature is too high, promoting side reactions.1. Minimize Wurtz coupling:     a. Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[14]     b. Ensure efficient stirring. 2. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. 3. Control the reaction temperature with an ice bath, especially during the initial exothermic phase and the addition of the aryl bromide.
Formation of a dark precipitate or solution 1. Formation of biphenyl byproducts from radical coupling.[4] 2. Decomposition of the Grignard reagent at high temperatures.1. This is a common side reaction and may not always indicate complete failure. Proceed with the reaction and purify the final product. 2. Maintain a gentle reflux and avoid excessive heating. Use an external bath to control the temperature.

Visualizing the Troubleshooting Workflow

Grignard_Troubleshooting Troubleshooting Grignard Reaction Initiation start Reaction Fails to Initiate check_dry Check Conditions |  Are glassware and solvents completely dry? start->check_dry dry_yes Yes check_dry->dry_yes Yes dry_no No check_dry->dry_no No check_activator Activation Method |  Has an activator been used? dry_yes->check_activator re_dry Flame-dry glassware under inert gas. Use fresh anhydrous solvent. dry_no->re_dry re_dry->start activator_yes Yes check_activator->activator_yes Yes activator_no No check_activator->activator_no No observe Observe for signs of initiation (heat, bubbling, color change) activator_yes->observe add_activator Choose Activation Method activator_no->add_activator iodine Add Iodine Crystal add_activator->iodine dbe Add 1,2-Dibromoethane add_activator->dbe crush Mechanically Crush Mg add_activator->crush sonicate Use Ultrasonic Bath add_activator->sonicate iodine->observe dbe->observe crush->observe sonicate->observe success Reaction Initiated Successfully observe->success

Caption: A flowchart for troubleshooting Grignard reaction initiation.

Detailed Protocols for Magnesium Activation

Protocol 1: Activation with Iodine

  • Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, addition funnel) is thoroughly dried, either by heating in an oven (>120°C) for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon) or by flame-drying under vacuum.[6]

  • Reagent Setup: To the cooled, dried flask, add the magnesium turnings and a magnetic stir bar.

  • Initiation: Add a single, small crystal of iodine. The flask may be gently warmed with a heat gun until iodine vapor is observed.[15]

  • Solvent and Halide Addition: Add a small portion of the anhydrous ether or THF to cover the magnesium, followed by a small amount of the this compound solution.

  • Observation: Stir the mixture. Initiation is confirmed by the disappearance of the iodine color and the onset of a gentle reflux or cloudiness.[4][6]

  • Continuation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a steady, gentle reflux.

Protocol 2: Activation with 1,2-Dibromoethane (DBE)

  • Glassware and Reagent Setup: Follow steps 1 and 2 from the iodine activation protocol.

  • Solvent Addition: Add a portion of the anhydrous ether or THF to cover the magnesium turnings.

  • Initiation: With stirring, add a few drops of 1,2-dibromoethane via syringe.[10] Successful activation is indicated by the evolution of ethylene gas (bubbling).[5][10] Gentle warming may be necessary to start the process.

  • Organic Halide Addition: After the initial effervescence subsides, begin the slow, dropwise addition of the this compound solution.

  • Continuation: Maintain a gentle reflux by controlling the addition rate and, if necessary, using an external cooling bath.

Protocol 3: Mechanical Activation

  • Glassware and Reagent Setup: Follow steps 1 and 2 from the iodine activation protocol.

  • Mechanical Agitation: Before adding any solvent, use a dry glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask.[5][6] This should be done under a stream of inert gas to prevent re-oxidation of the newly exposed magnesium surface.

  • Initiation: Add the anhydrous ether or THF and a small amount of the this compound solution to initiate the reaction.

  • Continuation: Once initiated, proceed with the dropwise addition of the remaining aryl bromide solution.

Mechanism of Magnesium Activation

The activation of magnesium is fundamentally about disrupting the inert magnesium oxide layer to expose the highly reactive elemental magnesium beneath.

Magnesium_Activation Mechanism of Magnesium Activation cluster_methods Activation Methods Mg_inactive Mg Turnings with MgO Layer Activation Activation Process Mg_inactive->Activation Mg_active Exposed, Reactive Mg Surface Activation->Mg_active Grignard_Formation Reaction with R-X (this compound) Mg_active->Grignard_Formation Grignard_Reagent R-Mg-X (Grignard Reagent) Grignard_Formation->Grignard_Reagent Chemical Chemical (I₂, DBE) Chemical->Activation Mechanical Mechanical (Crushing, Sonication) Mechanical->Activation

Caption: The role of activators in exposing the reactive magnesium surface.

References

Technical Support Center: Catalyst Deactivation in Reactions with 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-bromo-4-octylbenzene. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues related to catalyst deactivation. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you navigate the complexities of your experiments and achieve optimal results.

Frequently Asked Questions (FAQs)
Q1: My reaction with this compound has stalled, and I see a black precipitate. What is happening?

A1: The black precipitate you are observing is likely "palladium black," which consists of agglomerated, catalytically inactive palladium nanoparticles.[1][2] This is a common sign of catalyst deactivation. The formation of palladium black signifies that the active Pd(0) species, which is crucial for the catalytic cycle, is falling out of solution.[3] This aggregation drastically reduces the available surface area of the catalyst, leading to a stall in your reaction. While the appearance of some black solid can be normal in successful cross-coupling reactions, rapid and extensive precipitation early on is a clear indicator of catalyst instability.[1]

Q2: Why is my palladium catalyst deactivating specifically in my reaction with this compound?

A2: Several factors can contribute to catalyst deactivation in reactions involving this compound. These can be broadly categorized as:

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[3][4] Inadequate degassing of your solvent and reaction vessel can lead to the oxidation of Pd(0) to Pd(II), which can then precipitate as palladium black.[3][4]

  • Thermal Instability: High reaction temperatures, while often used to drive reactions to completion, can accelerate catalyst decomposition pathways.[2][3] This is particularly true for certain phosphine ligands which can degrade at elevated temperatures.[5][6]

  • Inappropriate Ligand Choice or Ratio: The ligand plays a critical role in stabilizing the palladium catalyst.[2] If the ligand is not bulky or electron-rich enough, it may not effectively prevent the palladium atoms from aggregating.[3] An incorrect ligand-to-palladium ratio can also lead to the formation of inactive palladium species.[3]

  • Impurities in Reagents: Trace impurities in your this compound, solvent, or base can act as catalyst poisons.[1] Sulfur or other phosphorus-containing compounds are particularly detrimental. It's also been noted that even parts-per-billion levels of palladium impurities in reagents can affect catalytic outcomes.[1][7]

Q3: Could the long alkyl chain of this compound influence catalyst deactivation?

A3: While the octyl group itself is electronically benign, it can have indirect effects. The long, nonpolar chain increases the molecule's lipophilicity, which can influence its solubility and the solubility of any impurities it may carry. If your this compound contains nonpolar impurities, these will be introduced into the reaction mixture and could potentially poison the catalyst. Additionally, ensuring homogeneous mixing with more polar solvents or reagents can sometimes be a challenge, and localized concentration gradients could affect catalyst stability.

Q4: I'm performing a Suzuki-Miyaura coupling with this compound and my reaction is sluggish. Is this a deactivation issue?

A4: While it could be related to catalyst deactivation, slow reaction rates with aryl bromides can also be due to suboptimal reaction conditions. The oxidative addition of the palladium catalyst to the carbon-bromine bond is a key step in the catalytic cycle.[8] For a relatively unactivated aryl bromide like this compound, this step can be slow. To improve the rate, consider:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate oxidative addition.[2]

  • Base Selection: The choice of base is critical and can influence the entire catalytic cycle.[9] Ensure you are using a fresh, anhydrous base that is appropriate for your specific reaction.

  • Solvent: The solvent can impact catalyst stability and reaction rate. A solvent screen might be necessary to find the optimal conditions for your system.[2]

Troubleshooting Guides
Guide 1: Issue - Premature Formation of Palladium Black and Reaction Stalling

This guide provides a systematic approach to diagnosing and resolving issues related to the formation of palladium black.

Troubleshooting Flowchart:

start Reaction Stalls & Palladium Black Forms q1 1. Review Inert Atmosphere Technique start->q1 sol1 Improve Degassing: - Use freeze-pump-thaw (3 cycles). - Sparge solvent with inert gas for 30+ min. - Maintain positive pressure of Ar/N2. q1->sol1 Inadequate? q2 2. Assess Reaction Temperature q1->q2 Adequate sol1->q2 sol2 Lower Reaction Temperature: - Decrease by 10-20 °C. - Monitor for slower but complete conversion. - High temperatures accelerate decomposition. q2->sol2 Too High? q3 3. Evaluate Ligand System q2->q3 Optimal sol2->q3 sol3 Optimize Ligand: - Increase ligand:Pd ratio slightly (e.g., 1.1-1.5:1 for monodentate). - Switch to a bulkier, more stabilizing ligand (e.g., Buchwald-type). q3->sol3 Suboptimal? q4 4. Check Reagent Purity q3->q4 Optimal sol3->q4 sol4 Purify Reagents: - Purify this compound (e.g., column chromatography). - Use freshly opened, anhydrous solvent and base. q4->sol4 Impurities Suspected? end Reaction Optimized q4->end Purity Confirmed sol4->end

Caption: Troubleshooting workflow for palladium black formation.

Detailed Steps & Explanations:

Potential Cause Troubleshooting Step Scientific Rationale
Presence of Oxygen Improve Degassing Technique: Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw (for more rigorous oxygen removal) or by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[3][4]The active Pd(0) catalyst is readily oxidized by oxygen, leading to its precipitation as inactive palladium black.[3] A strict inert atmosphere is crucial to preserve the catalyst's active state.
High Reaction Temperature Lower the Reaction Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can enhance catalyst stability.[2][3]High temperatures can accelerate the decomposition of both the catalyst and the phosphine ligands, leading to the formation of palladium black.[3][5][6]
Insufficient Ligand Stabilization Increase Ligand Loading or Change Ligand: A slight excess of the phosphine ligand relative to the palladium precursor can help stabilize the active catalyst. If deactivation persists, switch to a more robust ligand system, such as a bulky biarylphosphine ligand.[2][3]The ligand coordinates to the Pd(0) center, sterically and electronically shielding it from aggregation.[3] Insufficient ligand presence or a weakly coordinating ligand allows the palladium atoms to cluster together.
Reagent Impurities Purify Starting Materials and Use Fresh Reagents: If possible, purify this compound via column chromatography or distillation. Use freshly opened, high-purity, anhydrous solvents and bases.Impurities, especially those containing sulfur or other coordinating functional groups, can act as poisons by binding to the palladium center and inhibiting its catalytic activity.[1]
Guide 2: Protocol for a Robust Suzuki-Miyaura Coupling with this compound

This protocol incorporates best practices to minimize catalyst deactivation.

Experimental Workflow:

A 1. Reagent Preparation (Drying & Purification) B 2. Schlenk Flask Setup (Flame-dry under vacuum) A->B C 3. Reagent Addition (Under positive Ar/N2 pressure) B->C D 4. Degassing (3x Freeze-Pump-Thaw cycles) C->D E 5. Reaction (Heat to moderate temp, e.g., 80-100 °C) D->E F 6. Monitoring & Workup (TLC/GC-MS, then quench) E->F

Caption: Workflow for minimizing catalyst deactivation.

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition: To the flask, add the boronic acid derivative (1.1-1.5 equivalents), the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents), the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 1.1-1.2 equivalents relative to Pd).

  • Initial Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Solvent and Substrate Addition: Add the degassed solvent (e.g., dioxane or toluene) via syringe, followed by the this compound (1.0 equivalent).

  • Degassing: Subject the entire reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.[2]

  • Reaction Execution: After the final thaw and backfilling with inert gas, heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking aliquots (under inert atmosphere) for analysis by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature before exposing it to air for the workup procedure.

References

Column chromatography protocol for purifying 1-Bromo-4-octylbenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Bromo-4-octylbenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into column chromatography protocols. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound derivatives?

A1: The primary challenge lies in their nonpolar nature.[1][2] this compound is characterized by a large hydrophobic octyl chain and a brominated benzene ring, making it highly nonpolar.[3][4] Consequently, it exhibits strong affinity for nonpolar mobile phases and weak interaction with polar stationary phases like silica gel.[5] This can lead to rapid elution from the column, resulting in poor separation from other nonpolar impurities.[1]

Q2: What is the best stationary phase for this type of purification?

A2: For most applications involving nonpolar compounds like this compound, silica gel is the standard and most cost-effective stationary phase.[5] Its polar surface provides the necessary interaction to retard the movement of compounds, allowing for separation.[6][7] However, if your derivative is sensitive to the acidic nature of silica gel, which can sometimes cause degradation, alternative stationary phases like alumina or florisil can be considered.[8] Deactivating the silica gel with a small amount of a base like triethylamine in the eluent is another effective strategy to mitigate compound degradation.[9][10]

Q3: How do I select an appropriate solvent system (eluent)?

A3: The key is to find a solvent system that provides an optimal Rf value for your target compound on a Thin Layer Chromatography (TLC) plate. An ideal Rf value is typically between 0.2 and 0.4.[8][11] For highly nonpolar compounds like this compound, you will likely start with a very nonpolar mobile phase. Pure hexane is often the starting point. To increase the polarity and encourage the compound to move down the column, a slightly more polar solvent, such as ethyl acetate or dichloromethane, is gradually added.[12] A typical starting point for TLC analysis would be a 95:5 or 90:10 mixture of hexane to ethyl acetate.[13]

Q4: My compound is a colorless liquid. How can I visualize it on a TLC plate and during column chromatography?

A4: Since this compound and its derivatives are aromatic, they can often be visualized under a UV lamp (254 nm).[14][15] The aromatic ring will absorb the UV light and appear as a dark spot on a fluorescent TLC plate.[14][15][16] For compounds that are not UV-active or for better visualization, various chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for organic compounds, as it reacts with many functional groups.[15] Iodine vapor is another classic method that works well for unsaturated and aromatic compounds.[17]

Core Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for purifying this compound derivatives using silica gel flash column chromatography.

I. Preparation and Packing the Column
  • Select Column Size: The size of the column depends on the amount of crude material. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel weight to crude product weight for easy and difficult separations, respectively.[11]

  • Prepare Silica Slurry: In a beaker, create a slurry of silica gel in your initial, least polar eluent (e.g., 100% hexane).[11] This helps to ensure a uniformly packed column and prevents the trapping of air bubbles.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.[11]

    • Add a thin layer of sand (approximately 0.5 inches).[11]

    • Pour the silica slurry into the column. Gently tap the sides of the column to help the silica settle evenly.[11]

    • Add another thin layer of sand on top of the settled silica bed to protect the surface from disturbance during sample and eluent addition.[11][18]

    • Drain the excess solvent until it is level with the top of the sand. Do not let the column run dry.

II. Sample Loading

There are two primary methods for loading your sample onto the column:

  • Wet Loading: Dissolve your crude mixture in a minimal amount of a nonpolar solvent, such as dichloromethane.[11][19] Carefully add this solution to the top of the column.[19]

  • Dry Loading: This method is preferred if your compound has poor solubility in the eluent.[19] Dissolve your crude product in a suitable solvent, add a small amount of silica gel (approximately 2-3 times the weight of your crude product), and remove the solvent by rotary evaporation to obtain a free-flowing powder.[8][11][19] Carefully add this powder to the top of the column.[11][19]

III. Elution and Fraction Collection
  • Begin Elution: Start eluting with the least polar solvent system determined from your TLC analysis (e.g., 100% hexane).[11]

  • Gradient Elution: If necessary, gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).[9][11][12] This will help to elute compounds with slightly higher polarity.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks. The size of the fractions will depend on the size of your column.

  • Monitor Fractions: Analyze the collected fractions by TLC to determine which ones contain your purified product.[5]

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound derivatives.

Problem 1: My compound elutes too quickly, resulting in poor separation.

  • Cause: The eluent is too polar, causing the nonpolar compound to have a very high affinity for the mobile phase and move through the column without sufficient interaction with the stationary phase.[1]

  • Solution: Decrease the polarity of your eluent. Start with 100% hexane and only add very small percentages of a more polar solvent like ethyl acetate if necessary.[12] The goal is to achieve an Rf value for your target compound of around 0.2-0.3 on a TLC plate.[8][11]

Problem 2: My compound is not eluting from the column.

  • Cause A: The eluent is not polar enough. While this compound is nonpolar, some derivatives may have functional groups that increase their polarity, requiring a more polar mobile phase to elute.

  • Solution A: Gradually increase the polarity of your eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[7]

  • Cause B: The compound may have decomposed on the silica gel.[8]

  • Solution B: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting.[10] If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[8][10]

Problem 3: The collected fractions are still impure, showing multiple spots on the TLC.

  • Cause: The chosen eluent system may not have sufficient resolving power to separate the desired product from impurities with very similar polarities.[12]

  • Solution: Optimize the eluent system using TLC. Try different solvent combinations. Sometimes, using a solvent like dichloromethane or toluene in place of ethyl acetate can alter the selectivity of the separation. A very shallow gradient elution, where the polarity is increased very slowly, can also improve separation.[9][12]

Problem 4: Tailing or streaking of spots on the TLC plate and in column fractions.

  • Cause A: Overloading the column with too much sample.

  • Solution A: Use an appropriate amount of silica gel for the amount of crude product being purified (a 30:1 to 100:1 ratio is recommended).[11]

  • Cause B: The compound may not be sufficiently soluble in the eluent.[10]

  • Solution B: Ensure the compound is fully dissolved before loading it onto the column. If using wet loading, use the minimum amount of solvent necessary.[19] Dry loading is often a better choice for compounds with limited solubility in the eluent.[8][11][19]

Data and Visualization

Table 1: Suggested Starting Solvent Systems for TLC Analysis

Solvent System (Hexane:Ethyl Acetate)Expected Rf for this compoundNotes
100:0 (Pure Hexane)0.4 - 0.6Good starting point for highly nonpolar compounds.
98:20.3 - 0.5Slight increase in polarity.
95:50.2 - 0.4Often a good target for optimal separation.
90:10< 0.2May be too polar for the parent compound, but useful for more polar derivatives.

Note: These are approximate values and should be optimized for your specific derivative.

Workflow Diagram:

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Gradient Elution) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: A typical workflow for purifying this compound derivatives.

Troubleshooting Logic Diagram:

Troubleshooting cluster_elution_issues Elution Problems cluster_purity_issues Purity Problems Start Problem Encountered TooFast Compound Elutes Too Fast? Start->TooFast NotEluting Compound Not Eluting? Start->NotEluting ImpureFractions Fractions Impure? Start->ImpureFractions Tailing Tailing/Streaking? Start->Tailing DecreasePolarity Decrease Eluent Polarity TooFast->DecreasePolarity Yes IncreasePolarity Increase Eluent Polarity NotEluting->IncreasePolarity No, try this first CheckStability Check Compound Stability on Silica IncreasePolarity->CheckStability Still not eluting OptimizeSolvent Optimize Solvents/ Use Shallow Gradient ImpureFractions->OptimizeSolvent Yes CheckLoading Check Sample Load/ Use Dry Loading Tailing->CheckLoading Yes

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Recrystallization of Products Derived from 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of compounds synthesized from 1-Bromo-4-octylbenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline materials from reactions involving this versatile building block.

Derivatives of this compound, commonly synthesized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or Grignard reagent formation, share distinct physicochemical properties that complicate standard purification protocols. The long, non-polar C8 alkyl chain imparts significant lipophilicity, often leading to products that are oils, low-melting solids, or "greasy" compounds with high solubility in non-polar organic solvents.

This guide moves beyond simple protocols to explain the underlying principles governing the crystallization of these challenging molecules. It provides a framework for logical solvent selection, detailed experimental procedures, and a robust troubleshooting guide to address common failures such as oiling out, poor recovery, and persistent impurities.

Section 1: Foundational Knowledge & Core Principles

This section addresses the fundamental questions that inform a successful recrystallization strategy. Understanding the "why" is the first step toward solving the "how."

FAQ: How does the molecular structure of this compound derivatives influence recrystallization?

The structure is dominated by two key features: a rigid aromatic core and a flexible, non-polar octyl chain.

  • Aromatic Core: This part of the molecule is typically flat and capable of π-stacking interactions, which favors the formation of an ordered crystal lattice. The specific functional groups introduced (e.g., biaryl systems from Suzuki couplings) will further dictate intermolecular interactions.

  • Octyl Chain: This long alkyl group is the primary source of difficulty. It introduces significant van der Waals forces, making the molecule highly non-polar ("greasy"). This chain disrupts efficient crystal packing and dramatically increases solubility in non-polar solvents like hexanes and heptanes. Consequently, these compounds often have lower melting points and a strong tendency to remain in solution or separate as an oil.[1]

The key to successful crystallization is to find a solvent system that can overcome the solubilizing effect of the octyl chain upon cooling, allowing the aromatic core interactions to dominate and form a stable crystal lattice.

FAQ: What are the characteristics of an ideal solvent for these compounds?

An ideal recrystallization solvent or solvent system must satisfy several criteria, based on the principle that the target compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[2]

  • High Dissolving Power When Hot: The solvent must completely dissolve the crude product, including impurities, at or near its boiling point.

  • Low Dissolving Power When Cold: Upon cooling, the solvent's ability to keep the target compound in solution must decrease significantly, promoting crystallization.

  • Appropriate Boiling Point: The boiling point should be high enough to provide a wide temperature gradient for solubility change but low enough to be easily removed from the final crystals.[3] A boiling point below the melting point of the compound is also preferred to prevent oiling out.[3]

  • Inertness: The solvent must not react with the compound being purified.[2]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[2][4]

For derivatives of this compound, single-solvent systems often fail. A single non-polar solvent that dissolves the compound when hot often keeps it dissolved when cold. Conversely, a polar solvent may not dissolve the compound at all. Therefore, a mixed-solvent system is frequently the most effective approach.[1][5]

Section 2: Experimental Protocols & Workflows

Workflow for Rational Solvent System Selection

A systematic screening process is essential to identify a suitable solvent system efficiently. Avoid committing your entire batch of crude material to an unverified system.

Solvent_Selection cluster_start Phase 1: Small-Scale Screening cluster_analysis Phase 2: Analysis & Decision cluster_mixed Phase 3: Mixed-Solvent Strategy start Place ~10-20 mg of crude product in several small test tubes test_solvents Add potential solvents dropwise at RT (e.g., Hexane, Toluene, EtOAc, Acetone, EtOH) start->test_solvents observe_rt Observe Solubility at Room Temp test_solvents->observe_rt decision Soluble at RT? observe_rt->decision insoluble_rt Insoluble or Sparingly Soluble at RT decision->insoluble_rt No soluble_rt Soluble at RT decision->soluble_rt Yes heat Heat the insoluble samples to boiling insoluble_rt->heat find_antisolvent Find an 'Antisolvent' in which the compound is insoluble at RT soluble_rt->find_antisolvent decision_hot Soluble when Hot? heat->decision_hot insoluble_hot Remains Insoluble (Poor Solvent) decision_hot->insoluble_hot No soluble_hot Dissolves when Hot decision_hot->soluble_hot Yes cool Cool to RT, then in ice bath soluble_hot->cool decision_xtal Crystals Form? cool->decision_xtal yes_xtal YES! (Good Single Solvent) decision_xtal->yes_xtal Yes no_xtal NO! (Compound too soluble) decision_xtal->no_xtal No no_xtal->find_antisolvent procedure Dissolve compound in minimum hot 'Good Solvent' (from Soluble RT tube) find_antisolvent->procedure add_anti Add Antisolvent dropwise while hot until cloudy procedure->add_anti reheat Reheat to clarify, then cool slowly add_anti->reheat

Caption: Workflow for selecting a recrystallization solvent system.

Data Summary: Common Solvents for Non-Polar Aromatics

The following table provides a starting point for your solvent screening. Given the nature of this compound derivatives, solvent pairs are often required.

SolventBoiling Point (°C)PolarityCommon Use / Pairing Notes
Hexane / Heptane 69 / 98Very LowGood "antisolvent". Often causes oiling out if used alone or added too quickly.[5] Pair with Toluene, EtOAc, or DCM.
Toluene 111LowExcellent solvent for aromatic compounds. Often paired with hexane or heptane as the antisolvent.
Ethyl Acetate (EtOAc) 77MediumGood "good solvent". Often paired with hexanes.
Dichloromethane (DCM) 40MediumEffective solvent but low boiling point limits the solubility differential. Often paired with cyclohexane.[5]
Acetone 56HighCan be a good "good solvent". Often paired with water or hexanes.[6]
Ethanol (EtOH) 78Very HighGenerally a poor solvent unless the derivative has a polar functional group. Can be paired with water or toluene.
2-MeTHF 80MediumA greener alternative to THF, can be paired with heptane.[5]
Protocol 1: Single-Solvent Recrystallization (e.g., from Toluene)
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of toluene and heat the mixture to a gentle boil with stirring. Continue adding toluene in small portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery, as some product will always remain in the mother liquor.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat the filter funnel and receiving flask by allowing hot solvent vapor to pass through them to prevent premature crystallization in the funnel.[1]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling traps impurities.[7]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimum amount of ice-cold fresh solvent to remove any residual mother liquor.[4]

  • Drying: Leave the crystals under vacuum to air-dry for several minutes, then transfer them to a watch glass or drying dish to dry completely.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Toluene-Hexane System)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling "good solvent" (e.g., toluene) in which the compound is readily soluble.

  • Addition of Antisolvent: While keeping the solution hot, add the "antisolvent" (e.g., hexane) dropwise with swirling. The antisolvent is a solvent in which the compound is poorly soluble.[2]

  • Induce Saturation: Continue adding the antisolvent until a faint cloudiness (turbidity) appears and persists. This indicates the solution is saturated.[1]

  • Clarification: Add a few drops of the hot "good solvent" (toluene) until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Crystallization, Isolation, and Drying: Follow steps 3-7 from the Single-Solvent Recrystallization protocol. Use the ice-cold antisolvent (hexane) or a mixture rich in the antisolvent for the final wash.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered when recrystallizing derivatives of this compound.

Troubleshooting problem1 Problem: Product 'Oiled Out' cause1a Cause: Cooling too fast problem1->cause1a cause1b Cause: Solution too concentrated problem1->cause1b cause1c Cause: Melting point of solid is below boiling point of solvent problem1->cause1c cause1d Cause: Significant impurities present problem1->cause1d problem2 Problem: No Crystals Form cause2a Cause: Too much solvent used problem2->cause2a cause2b Cause: Supersaturated solution problem2->cause2b problem3 Problem: Very Low Yield cause3a Cause: Too much solvent used during dissolution problem3->cause3a cause3b Cause: Premature crystallization during hot filtration problem3->cause3b cause3c Cause: Excessive washing problem3->cause3c sol1a Solution: Reheat to dissolve oil, add more 'good' solvent, cool slowly. cause1a->sol1a cause1b->sol1a sol1c Solution: Choose a lower-boiling solvent or solvent system. cause1c->sol1c sol1b Solution: Consider purification by column chromatography first. cause1d->sol1b sol2a Solution: Boil off excess solvent and attempt cooling again. cause2a->sol2a sol2b Solution: Induce crystallization: 1. Scratch inner wall of flask. 2. Add a 'seed crystal'. cause2b->sol2b sol3a Solution: Use the absolute minimum volume of boiling solvent. cause3a->sol3a sol3b Solution: Preheat filtration apparatus. Use a small amount of extra hot solvent and boil off after. cause3b->sol3b sol3c Solution: Wash with minimal volume of ice-cold solvent. cause3c->sol3c

Caption: A logic tree for troubleshooting common recrystallization problems.

Q: My product separated as an oil instead of crystals. What should I do?

A: This phenomenon, known as "oiling out," is the most frequent challenge with these compounds.[1] It occurs when the solute comes out of solution at a temperature above its melting point, often due to high impurity levels or the solution becoming saturated too quickly at a high temperature.

  • Immediate Action: Reheat the solution until the oil fully redissolves.

  • Solution 1: Add More Solvent. The most common fix is to add more of the "good" solvent (or the primary solvent in a single-solvent system).[7] This makes the solution less concentrated, lowering the saturation temperature and allowing crystallization to occur below the compound's melting point.

  • Solution 2: Slow Down Cooling. After redissolving, ensure the solution cools as slowly as possible. Insulate the flask with paper towels or leave it on a hot plate that is turned off to cool gradually.[8]

  • Solution 3: Re-evaluate Your Solvent System. The boiling point of your chosen solvent might be too high. Consider a solvent system with a lower boiling point.

Q: The solution is cold, but no crystals have formed. What are my next steps?

A: This is typically due to one of two reasons: either the solution is not sufficiently saturated, or it is supersaturated.

  • Reason 1: Too Much Solvent. This is the most common cause of crystallization failure.[8]

    • Solution: Gently heat the flask to boil off a portion of the solvent, thereby increasing the concentration.[7][8] Once you have reduced the volume, allow the solution to cool again.

  • Reason 2: Supersaturation. The solution contains more dissolved solute than it theoretically should, and crystallization lacks a point of nucleation to begin.[8]

    • Solution 1: Induce Nucleation by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask just below the level of the solution. The microscopic imperfections in the glass provide a surface for the first crystals to form.[4]

    • Solution 2: Seeding. If you have a small crystal of the pure product, add it to the cold solution. This "seed" crystal provides a template for further crystal growth.[4]

    • Solution 3: Deep Cooling. As a last resort, cooling the mixture in a salt-ice bath or freezer may initiate crystallization, but this can sometimes lead to the formation of a fine powder that is less pure than larger crystals.[1]

Q: I got crystals, but my final yield is very low. How can I improve recovery?

A: A poor yield (e.g., <50%) is frustrating but often correctable.

  • Cause 1: Using Too Much Solvent. Even cold solvent will dissolve some of your product. Using a large excess during the initial dissolution step is the most common reason for low recovery.[4][7]

    • Solution: On your next attempt, be meticulous about adding the absolute minimum amount of boiling solvent required to dissolve the crude material.

  • Cause 2: Incomplete Crystallization. Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize the amount of product that crystallizes out of solution.

  • Cause 3: Excessive Washing. Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve a portion of your product and wash it away.[4] Use only enough ice-cold solvent to rinse the surface of the crystal cake.

  • Recovery Check: You can check if a significant amount of product remains in the mother liquor by placing a drop of it on a watch glass. If a large amount of solid residue remains after the solvent evaporates, your yield can be improved.[7] You can attempt to recover a second crop of crystals by boiling off more solvent from the mother liquor, though this second crop will likely be less pure than the first.

References

Technical Support Center: Optimizing Reactions for 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, chemists, and process development professionals working with 1-bromo-4-octylbenzene. This guide is designed to provide in-depth, field-tested insights into overcoming common challenges to increase reaction conversion rates. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Part 1: Foundational Principles for High Conversion

Before delving into reaction-specific issues, it's crucial to address the universal parameters that govern the success of most syntheses involving this compound. Low conversion is often traced back to a few fundamental, yet critical, oversights.

FAQ 1: My reaction with this compound has stalled or shows no conversion. What are the very first things I should check?

When a reaction fails, a systematic check of your foundational setup is the most efficient path to a solution.

  • Reagent Integrity is Non-Negotiable : The purity and dryness of your reagents are paramount. Moisture and oxygen are common culprits in killing sensitive reactions, particularly those involving organometallics.[1]

    • Solvents : Always use anhydrous, degassed solvents. If you are not using a freshly opened bottle of anhydrous solvent, consider distilling it or passing it through an activated alumina column.

    • Reagents : Assess the purity of your this compound and coupling partners. Solids can be recrystallized, and liquids can be distilled or filtered through a plug of activated alumina to remove impurities.

    • Bases : Many inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are hygroscopic. Ensure they are freshly dried and stored in a desiccator or glovebox.

  • The Imperative of an Inert Atmosphere : Palladium(0), the active catalytic species in most cross-coupling reactions, is readily oxidized to inactive Pd(II) by atmospheric oxygen.[2][3] This is a primary cause of catalyst "death," especially in reactions requiring prolonged heating.

    • Technique : Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) via several vacuum/backfill cycles. Maintain a positive pressure of inert gas throughout the reaction. Using Schlenk line techniques is best practice.[4]

  • Catalyst Activity : The catalyst is the heart of the reaction; its health determines the outcome.

    • Precatalyst Activation : Many modern palladium sources are stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species.[2][5] If this activation is slow or inefficient, the catalytic cycle cannot begin effectively.[1][5] Consider using modern precatalysts (e.g., Buchwald G3/G4 palladacycles) designed for clean and efficient activation.[5]

    • Visual Cue : The formation of palladium black (finely divided, aggregated palladium metal) is a clear sign of catalyst deactivation and decomposition.[2][3] This can be caused by excessive temperatures, high catalyst concentration, or an improper ligand-to-metal ratio.[2][3]

cluster_workflow Initial Troubleshooting Workflow start Low or No Conversion Observed reagent_check 1. Verify Reagent Purity & Stoichiometry (Solvent, Substrates, Base) start->reagent_check Begin Here setup_check 2. Review Reaction Setup (Inert Atmosphere, Temperature Control) reagent_check->setup_check catalyst_check 3. Assess Catalyst Activity (Precatalyst Choice, Age, Handling) setup_check->catalyst_check analysis 4. Analyze Aliquot (LC-MS / GC-MS) Identify Side Products catalyst_check->analysis optimize Proceed to Reaction-Specific Optimization analysis->optimize

Caption: A systematic workflow for initial troubleshooting of low conversion.

Part 2: Reaction-Specific Troubleshooting Guides

This compound is a versatile substrate. Below are troubleshooting guides for its most common transformations.

Section A: Suzuki-Miyaura Coupling

This reaction forms a C(sp²)-C(sp²) bond between this compound and an organoboron species. It is powerful but sensitive to several factors.

A: Reaction stalling is a classic symptom of catalyst deactivation. The active Pd(0) catalyst is being removed from the catalytic cycle.

  • Cause 1: Inefficient Precatalyst Activation. If you are using a Pd(II) source, its reduction to Pd(0) might be the rate-limiting step or may not go to completion.[5] The small amount of Pd(0) that is formed gets consumed, and the reaction stops.

    • Solution: Switch to a modern, well-defined Pd(II) precatalyst like a Buchwald palladacycle (e.g., G3-XPhos) or a PEPPSI-type catalyst.[5] These are engineered for rapid, clean generation of the active Pd(0) species, often leading to more reproducible results.[5]

  • Cause 2: Oxidative Deactivation. As mentioned, trace oxygen will kill your catalyst. If your reaction requires long heating times, even a small leak in your system can be fatal.[2]

    • Solution: Re-evaluate your degassing procedure. A "sparge" (bubbling inert gas through the solvent for 15-20 minutes) is more effective than simple vacuum/backfill cycles for removing dissolved oxygen.[5]

  • Cause 3: Ligand Degradation. Phosphine ligands, especially at high temperatures, can degrade or be oxidized.[2] This strips the palladium center of its protective steric and electronic environment, causing it to aggregate into inactive palladium black.[2]

    • Solution: Ensure your ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1 for bulky phosphines). If high temperatures are required (>110 °C), consider using more robust N-heterocyclic carbene (NHC) ligands, which are known for their thermal stability.[3]

A: You are observing protodeboronation , a very common side reaction where the boronic acid coupling partner reacts with a proton source (like trace water) to revert to the corresponding arene.[5] This is exacerbated by strong bases and high temperatures.[5]

  • Solution 1: Use a Milder Base. Switch from strong bases like NaOH or KOH to milder options like K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base is critical and substrate-dependent.[6]

  • Solution 2: Use a More Stable Boron Reagent. Boronic acids can form unreactive cyclic anhydrides called boroxines.[5] To circumvent this instability, switch to a more robust boronic ester, such as a pinacol (BPin) or MIDA ester.[5] MIDA boronates are exceptionally stable and can be stored for long periods.[5]

  • Solution 3: Control Water Content. While some Suzuki reactions benefit from an aqueous co-solvent, excess water can promote protodeboronation.[7][8] If using an aqueous base solution, ensure the ratio of organic solvent to water is carefully controlled (e.g., a 3:2 to 5:1 ratio of MeOH:H₂O or Dioxane:H₂O can be effective).[7]

ParameterCommon Choices & Rationale
Palladium Source Pd(PPh₃)₄ : Classic, but can be inefficient. Pd(OAc)₂ / PdCl₂(dppf) : Common Pd(II) sources, require in situ reduction. Buchwald Precatalysts (G3/G4) : Highly active, reliable activation.[5]
Ligand PPh₃ : Standard, good for simple substrates. Buchwald Ligands (XPhos, SPhos) : Bulky, electron-rich ligands that promote oxidative addition and stabilize the catalyst.[3][4] Excellent for challenging substrates.
Base K₂CO₃, Cs₂CO₃ : Mild, broadly applicable, often used with aqueous co-solvents. K₃PO₄ : A good choice for preventing side reactions. Organic Bases (e.g., Et₃N) : Less common in Suzuki, but can be effective in specific cases.
Solvent Toluene, Dioxane, THF : Standard non-polar aprotic solvents. DMF, NMP : Polar aprotic solvents. Methanol/Water Mixtures : Can accelerate the reaction and improve base solubility.[7]
Table 1. Common Parameter Choices for Suzuki-Miyaura Coupling Optimization.
Section B: Sonogashira Coupling

This reaction couples this compound with a terminal alkyne, typically using palladium and a copper(I) co-catalyst.

A: This side reaction is the Glaser-Hay homocoupling of the terminal alkyne. It is often promoted by the copper(I) co-catalyst in the presence of an oxidant (including trace oxygen).[9][10]

  • Solution 1: Go Copper-Free. This is the most effective solution. Many modern Sonogashira protocols eliminate the copper co-catalyst entirely, which completely prevents Glaser-Hay coupling.[9] These protocols often require a more active palladium catalyst/ligand system.

  • Solution 2: Minimize Copper. If a copper co-catalyst is necessary, reduce its loading to the minimum effective concentration (e.g., 0.5–1 mol%).[9]

  • Solution 3: Rigorous Inert Atmosphere. Oxygen is a key promoter of this side reaction. Ensure your reagents, solvents, and reaction vessel are meticulously degassed.[9]

A: While aryl bromides are suitable for Sonogashira coupling, their reactivity is lower than that of aryl iodides. Forcing conditions can be required.[9]

  • Solution 1: Ligand Choice. Use bulky, electron-rich phosphine ligands (e.g., t-butylphosphines, Buchwald-type ligands).[9] These ligands accelerate the rate-limiting oxidative addition step and stabilize the active Pd(0) center.[9]

  • Solution 2: Solvent Screening. While THF and toluene are common, polar aprotic solvents like DMF or NMP can sometimes accelerate the reaction, allowing for lower temperatures.[9][10]

  • Solution 3: Base Selection. An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard.[11][12] Ensure it is pure and used in sufficient excess (typically 2-4 equivalents) to neutralize the HBr generated.[11]

cluster_pd_cycle Generalized Palladium Cross-Coupling Cycle pd0 Active LₙPd(0) Catalyst ox_add Oxidative Addition pd0->ox_add + Ar-X (this compound) deactivation Deactivation (e.g., O₂, Heat) pd0->deactivation pd2_complex LₙPd(II)(Ar)(X) ox_add->pd2_complex transmetal Transmetalation (with Nu-M) pd2_complex->transmetal pd2_couple LₙPd(II)(Ar)(Nu) transmetal->pd2_couple red_elim Reductive Elimination pd2_couple->red_elim red_elim->pd0 Product Ar-Nu

Caption: The core catalytic cycle for many Pd-catalyzed cross-couplings.

Section C: Heck Coupling

The Heck reaction couples this compound with an alkene. The octyl group is electron-donating, which can affect reactivity.

A: The Heck reaction generally proceeds faster with electron-poor aryl halides. The electron-donating nature of the 4-octyl group makes the C-Br bond stronger and less susceptible to oxidative addition by the palladium catalyst.[13]

  • Solution 1: Increase Temperature. Higher temperatures (100-140 °C) are often necessary to activate electron-rich aryl bromides.[13]

  • Solution 2: Use a More Active Catalyst System. This is where ligand choice is critical. Highly electron-rich and sterically demanding ligands are needed to promote the difficult oxidative addition step.[13]

    • Palladacycles and N-heterocyclic carbene (NHC) complexes are often superior choices as they are stable at the high temperatures required.[13]

    • Using an electron-rich benzimidazolylidene ligand generated in situ has been shown to be highly effective for these substrates.[14]

  • Solution 3: Add a Phase-Transfer Agent. In some systems, adding a salt like tetrabutylammonium bromide (TBAB) can accelerate the reaction, possibly by stabilizing the active catalyst and promoting oxidative addition.[15]

Section D: Grignard Reagent Formation

Forming the Grignard reagent (4-octylphenylmagnesium bromide) is a fundamental transformation, but initiation can be notoriously difficult.

A: This failure to initiate is the most common problem in Grignard synthesis. It is almost always due to the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents the aryl bromide from reaching the reactive Mg(0) surface.[16][17]

  • Solution 1: Physical Activation. The simplest method is to crush the magnesium turnings with a glass rod in the flask (under an inert atmosphere) to expose a fresh, unoxidized surface.[16] Vigorous stirring can also help.

  • Solution 2: Chemical Activation. Add a small crystal of iodine (I₂). The iodine reacts with the MgO layer to form MgI₂, which is soluble in ether, exposing the fresh magnesium surface.[17][18] The solution will turn brown from the iodine and then fade as the reaction initiates.

  • Solution 3: Entrainment. Add a small amount of a more reactive halide, like 1,2-dibromoethane. It will react readily to clean the magnesium surface and the heat generated can help initiate the main reaction.

A: This is the Wurtz coupling product, 4,4'-dioctyl-1,1'-biphenyl, formed from the reaction of the already-formed Grignard reagent with unreacted this compound. This becomes a major issue if the local concentration of the aryl bromide is too high.

  • Solution: The key is to add the this compound slowly and dropwise to the suspension of activated magnesium.[18] This ensures that as soon as the Grignard reagent is formed, there is very little unreacted aryl bromide nearby for it to react with. Maintaining a dilute solution is critical for minimizing this side reaction.

Part 3: Experimental Protocol: High-Throughput Screening for Suzuki Coupling Optimization

This protocol outlines a method for rapidly screening multiple reaction parameters in parallel to identify the optimal conditions for coupling this compound.

Objective: To efficiently screen combinations of catalysts, ligands, bases, and solvents to maximize the conversion rate.

Materials:

  • This compound

  • Boronic acid or ester coupling partner

  • A selection of palladium precatalysts and ligands (See Table 1)

  • A selection of bases (See Table 1)

  • A selection of anhydrous, degassed solvents (See Table 1)

  • 24-well or 48-well reaction block with stir bars

  • Inert atmosphere glovebox or Schlenk line

  • Syringes and needles

  • LC-MS or GC-MS for analysis

Procedure:

  • Preparation of Stock Solutions (perform in an inert atmosphere):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dioxane).

    • Prepare a separate stock solution of your boronic acid partner.

    • Prepare individual stock solutions for each catalyst/ligand pair you wish to test.

    • Prepare stock solutions or weigh out solid amounts of each base.

  • Reaction Setup:

    • To each well of the reaction block containing a stir bar, add the required amount of base.

    • Dispense the stock solution of this compound to each well.

    • Dispense the boronic acid stock solution to each well.

    • Add the appropriate catalyst/ligand solution to each designated well via syringe.

    • Finally, add the reaction solvent to each well to reach the desired final concentration.

  • Reaction Execution:

    • Seal the reaction block securely.

    • Place the block on a heated stirring plate set to the desired temperature (e.g., start at 80 °C).

    • Allow the reactions to proceed for a set amount of time (e.g., 12-24 hours).

  • Analysis:

    • After cooling to room temperature, take a small, measured aliquot from each well.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile or ethyl acetate).

    • Analyze by LC-MS or GC-MS to determine the conversion rate and identify any major side products. This data will clearly indicate the most successful combination of reaction parameters.[3]

References

Minimizing Wurtz coupling during Grignard formation with 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Wurtz Coupling during Grignard Formation with 1-Bromo-4-octylbenzene

For: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice, quantitative data, and detailed experimental protocols to help you minimize the formation of the undesired Wurtz coupling byproduct (4,4'-dioctyl-1,1'-biphenyl) during the synthesis of 4-octylphenylmagnesium bromide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing a significant amount of a high-boiling point impurity in my Grignard reaction with this compound. Could this be the Wurtz coupling product?

A1: Yes, it is highly probable. The Wurtz-type coupling product, in this case, 4,4'-dioctyl-1,1'-biphenyl, is a common byproduct in Grignard reactions. It is a homocoupled dimer of your starting material. This side reaction occurs when a newly formed molecule of the Grignard reagent (4-octylphenylmagnesium bromide) reacts with a molecule of unreacted this compound.[1] This not only consumes your desired reagent but also complicates the purification of your final product due to the similar non-polar nature of the byproduct.

Q2: What are the primary factors that favor the formation of this Wurtz coupling byproduct?

A2: A high yield of the Wurtz coupling product is typically promoted by several experimental parameters:

  • High Local Concentration of Aryl Halide: Rapid addition of this compound can create localized areas of high concentration. In these areas, the Grignard reagent is more likely to encounter and react with the aryl bromide rather than the magnesium surface.[1]

  • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1] Since Grignard formation is an exothermic process, poor temperature control can lead to "hot spots" in the reaction mixture that favor byproduct formation.[1]

  • Choice of Solvent: Certain solvents, particularly tetrahydrofuran (THF), can be more prone to promoting Wurtz coupling for some substrates compared to other ethers like 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O).[2][3]

  • Inactive or Insufficient Magnesium Surface Area: A passivated (oxidized) or limited magnesium surface area can slow down the rate of Grignard reagent formation. This leaves more unreacted aryl bromide in the solution, available to participate in the Wurtz coupling side reaction.[4]

Q3: My Grignard reaction with this compound is very slow to initiate. How can I activate the magnesium turnings effectively?

A3: The initiation of a Grignard reaction is often the most critical step, as the magnesium surface is typically coated with a passivating layer of magnesium oxide. Here are several effective methods for activation:

  • Mechanical Activation: In a flame-dried flask under an inert atmosphere, vigorously stirring the magnesium turnings with a magnetic stir bar can help to break up the oxide layer and expose a fresh, reactive metal surface.

  • Chemical Activation with Iodine: Add a single crystal of iodine to the flask containing the magnesium turnings. Gently warm the flask under a nitrogen or argon atmosphere until the iodine sublimes and the characteristic purple vapor coats the magnesium. The disappearance of the iodine color upon addition of a small amount of your aryl halide solution is a good indicator that the reaction has initiated.

  • Activation with 1,2-Dibromoethane (DBE): This is a highly effective method. Add a few drops of DBE to the magnesium suspension in your anhydrous ether solvent. The reaction of DBE with magnesium is typically rapid and produces ethylene gas (which you may observe as bubbling) and magnesium bromide, effectively cleaning and activating the magnesium surface.

Q4: What is the optimal temperature for forming the Grignard reagent from this compound while minimizing the Wurtz byproduct?

A4: For aryl bromides like this compound, initiation can often be achieved at room temperature or with gentle warming. However, once the reaction has initiated, it is crucial to maintain a controlled temperature to minimize the exothermic reaction's tendency to promote Wurtz coupling. A temperature range of 0 °C to 10 °C is often ideal for the slow addition phase of the aryl bromide. For particularly sensitive substrates, even lower temperatures (e.g., -20 °C to 0 °C) can be employed to further suppress side reactions.[5]

Q5: How critical is the rate of addition of this compound?

A5: The rate of addition is arguably one of the most critical parameters to control. A slow, dropwise addition of the this compound solution to the stirred magnesium suspension is essential. This ensures that the concentration of the unreacted aryl halide remains low at all times, thereby maximizing the probability of it reacting with the magnesium surface rather than the newly formed Grignard reagent. A typical addition time for a lab-scale reaction would be over 30 to 60 minutes.

Data Presentation

Table 1: Effect of Solvent on Yield and Wurtz Coupling for Aryl Halides
SolventYield of Desired Grignard Product (%)Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.[1]
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[1]
2-Methyltetrahydrofuran (2-MeTHF)~90A greener alternative that often suppresses Wurtz coupling.[2][3]

Data adapted from a comparative study on solvent effects in Grignard reactions.

Experimental Protocols

Protocol 1: Optimized Formation of 4-octylphenylmagnesium bromide with Minimized Wurtz Coupling

This protocol is designed to maximize the yield of the desired Grignard reagent while suppressing the formation of 4,4'-dioctyl-1,1'-biphenyl.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (1 small crystal) or 1,2-Dibromoethane (a few drops)

  • Anhydrous Diethyl Ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF)

  • Anhydrous workup solution (e.g., a solution of an electrophile in the same anhydrous solvent)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Glassware Preparation: Rigorously flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Allow the glassware to cool to room temperature under a positive pressure of the inert gas.

  • Magnesium Activation: Place the magnesium turnings into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until the iodine sublimes and its purple color dissipates upon coating the magnesium. Allow the flask to cool to room temperature.

  • Initiation: Add enough anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether. Add a small portion (approx. 5-10%) of this solution to the stirred magnesium suspension. The reaction should initiate, as evidenced by the appearance of a gray, cloudy suspension and potentially gentle refluxing of the ether. If initiation is sluggish, gentle warming with a water bath may be applied.

  • Slow Addition: Once the reaction has clearly initiated, begin the dropwise addition of the remaining this compound solution from the dropping funnel over a period of 40-60 minutes. Maintain a steady but gentle reflux by controlling the addition rate. If the reaction becomes too vigorous, slow the addition and/or cool the flask with a cool water bath.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has been consumed. The resulting grayish-brown, cloudy suspension is your Grignard reagent.

  • Usage and Workup: The freshly prepared Grignard reagent should be used immediately. For subsequent reaction with an electrophile, cool the Grignard solution to 0 °C and slowly add a solution of the electrophile in the same anhydrous ether. After the reaction with the electrophile is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

Visualizations

Competing Reaction Pathways

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A This compound (Ar-Br) C 4-octylphenylmagnesium bromide (Ar-MgBr) (Desired Grignard Reagent) A->C + Mg (in Ether) D 4,4'-dioctyl-1,1'-biphenyl (Ar-Ar) (Wurtz Byproduct) B Magnesium (Mg) C->D + Ar-Br

Caption: Competing reaction pathways in Grignard synthesis.

Troubleshooting Workflow for High Wurtz Coupling

G Start High Wurtz Coupling (>10%) Observed Q1 Is the aryl bromide addition rate too fast? Start->Q1 A1 Slow down the addition rate to maintain a low concentration of Ar-Br. Q1->A1 Yes Q2 Is the reaction temperature too high? Q1->Q2 No A1->Q2 A2 Maintain temperature between 0-10°C during addition using an ice bath. Q2->A2 Yes Q3 Are you using THF as the solvent? Q2->Q3 No A2->Q3 A3 Consider switching to Diethyl Ether (Et₂O) or 2-MeTHF. Q3->A3 Yes Q4 Is the magnesium surface fully activated? Q3->Q4 No A3->Q4 A4 Use an activator like I₂ or 1,2-dibromoethane and ensure initiation before main addition. Q4->A4 No End Wurtz Coupling Minimized Q4->End Yes A4->End

Caption: Troubleshooting workflow for high Wurtz coupling.

References

Validation & Comparative

Aryl Bromides vs. Aryl Iodides in Suzuki Coupling: A Comparative Reactivity Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Introduction: Beyond the Textbook Reactivity Trend

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] At the heart of this palladium-catalyzed transformation is the reaction between an organoboron species and an organic halide. For researchers in drug development and process chemistry, the choice of the aryl halide is a critical decision, balancing reactivity, cost, and substrate availability.

The generally accepted reactivity trend for aryl halides (Ar-X) in Suzuki coupling, and indeed in most palladium-catalyzed cross-couplings, is Ar-I > Ar-Br > Ar-Cl >> Ar-F.[3] This trend is fundamentally rooted in the bond dissociation energies of the carbon-halogen bond. However, a deeper dive into the reaction mechanism and the influence of catalytic systems reveals a more nuanced reality. This guide provides an in-depth comparison of aryl iodides and aryl bromides, moving beyond simple reactivity rules to explain the causality behind experimental observations and provide actionable insights for reaction optimization.

The Decisive Step: A Mechanistic Look at Oxidative Addition

The catalytic cycle of the Suzuki reaction begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step, often rate-determining, involves the cleavage of the carbon-halogen (C-X) bond and the formation of a new organopalladium(II) species.[4][5] The energy required for this step is the primary driver of the observed reactivity differences between aryl halides.

The Role of Carbon-Halogen Bond Dissociation Energy (BDE)

Bond dissociation energy is the enthalpy change required to break a bond homolytically.[6] The C-X bond strength decreases down the halogen group. Consequently, the aryl C-I bond is significantly weaker than the C-Br bond.

  • Aryl C-Br BDE: ~83 kcal/mol

  • Aryl C-I BDE: ~65 kcal/mol

This substantial difference in bond strength (~18 kcal/mol) means that significantly less energy is required to cleave the C-I bond. This directly translates to a lower activation energy for the oxidative addition step, making aryl iodides intrinsically more reactive substrates for this crucial phase of the catalytic cycle.[7]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_intermediate Ar-Pd(II)-X(L)₂ Pd0->OA_intermediate Oxidative Addition (Ar-X) note The Oxidative Addition step (Ar-X) is typically rate-determining. The weaker C-I bond leads to a faster reaction here compared to the stronger C-Br bond. TM_intermediate Ar-Pd(II)-R(L)₂ OA_intermediate->TM_intermediate Transmetalation (R-B(OR)₂ + Base) TM_intermediate->Pd0 Reductive Elimination Product Ar-R ArX Ar-X Boronic R-B(OR)₂

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining oxidative addition step.

Field-Proven Insights: When Theory Meets Practice

While the BDE argument suggests aryl iodides should always outperform bromides, experimental evidence presents a more complex picture. Under certain conditions, particularly with traditional catalyst systems at lower temperatures, aryl bromides can yield superior results.

A revealing study explored the coupling of p-tolylboronic acid with p-iodotoluene and p-bromotoluene at 50 °C using a classical Pd/PPh₃ catalyst system.[8] The results were counterintuitive: the aryl bromide coupled efficiently, while the supposedly more reactive aryl iodide gave a significantly lower yield.[8]

This phenomenon is attributed not to the initial oxidative addition, but to the slow turnover of the subsequent palladium(II) intermediate. The trans-[Pd(PPh₃)₂(Ar)(I)] complex, formed from the aryl iodide, proved to be less reactive in the subsequent transmetalation step compared to its bromide counterpart, trans-[Pd(PPh₃)₂(Ar)(Br)], under those specific conditions.[8] This creates a bottleneck, stalling the catalytic cycle and leading to poor overall efficiency despite the faster initial step.

This critical finding underscores a key principle: the overall reaction rate is dictated by the slowest step in the entire catalytic cycle, not just the initial activation.

Data Presentation: Reactivity Under Different Catalytic Conditions

The choice of ligand and reaction temperature profoundly impacts the relative performance of aryl bromides and iodides.

Table 1: Comparison with a Classical Catalyst at Low Temperature [8]

Aryl HalideCatalyst SystemTemperatureTime (h)Yield (%)
p-IodotoluenePd(OAc)₂ / PPh₃50 °C2419
p-BromotoluenePd(OAc)₂ / PPh₃50 °C2491
Reaction conditions based on data reported for the Suzuki-Miyaura couplings of p-tolylboronic acid.[8]

Table 2: General Reactivity with Modern Catalysts at Higher Temperature [9][10]

Aryl HalideCatalyst SystemTemperatureTimeYield
Aryl IodideModern Pd/LigandRT - 100 °CTypically < 1hExcellent
Aryl BromideModern Pd/LigandRT - 100 °CTypically 1-4hExcellent
Aryl ChlorideModern Pd/LigandRT - 120 °COften > 4hGood to Excellent
This table represents a generalized trend observed in the literature where modern, highly active catalysts often overcome the activation barrier for aryl bromides and chlorides, restoring the expected reactivity order.[9][10]

Practical Guide to Catalyst Selection and Reaction Design

The choice between an aryl iodide and an aryl bromide should be guided by the specific goals of the synthesis and the catalytic tools available.

  • For Aryl Iodides:

    • Advantages: High reactivity allows for milder reaction conditions (often room temperature), lower catalyst loadings, and the use of less sophisticated, classical ligands like triphenylphosphine (PPh₃).[11][12]

    • Causality: The weak C-I bond ensures that oxidative addition is rarely the bottleneck, making them ideal for sensitive substrates that cannot tolerate high temperatures.

    • Considerations: Be mindful of the potential for slow catalyst turnover at low temperatures with certain ligands.[8] Aryl iodides are typically more expensive and less commercially diverse than their bromide counterparts.

  • For Aryl Bromides:

    • Advantages: Greater commercial availability, lower cost, and a vast diversity of structures make them highly attractive for large-scale synthesis and library generation.

    • Causality: The stronger C-Br bond necessitates a more active catalytic system to facilitate oxidative addition. This has driven the development of highly effective, electron-rich, and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[9][13][14] These ligands accelerate the oxidative addition of aryl bromides (and even chlorides), making them highly viable substrates.[15]

    • Considerations: May require higher temperatures or more specialized (and expensive) ligands compared to iodides to achieve similar reaction rates, although modern catalysts have largely closed this gap.

Experimental Protocol: Head-to-Head Reactivity Comparison

This protocol provides a self-validating system to directly compare the reactivity of an aryl iodide and its corresponding bromide.

Experimental_Workflow start Start prep Prepare Two Identical Reaction Vessels (Flask A: Aryl Iodide, Flask B: Aryl Bromide) start->prep reagents Add Reactants & Catalyst: - Aryl Halide (1.0 eq) - Phenylboronic Acid (1.2 eq) - Pd(PPh₃)₄ (2 mol%) - Na₂CO₃ (2.0 eq) - Toluene/EtOH/H₂O (4:1:1) prep->reagents setup Seal, Purge with Inert Gas (N₂ or Ar) reagents->setup reaction Heat to 60°C with Vigorous Stirring setup->reaction monitor Monitor Reaction Progress via TLC/GC (at t = 0.5, 1, 2, 4, 24 h) reaction->monitor workup Quench with H₂O, Extract with Ethyl Acetate monitor->workup analysis Analyze Organic Layer by GC-MS or ¹H NMR (to determine conversion and yield) workup->analysis end Compare Reactivity Profiles analysis->end

Caption: Workflow for a comparative Suzuki coupling experiment.

Step-by-Step Methodology:
  • Vessel Preparation: To two identical oven-dried round-bottom flasks equipped with magnetic stir bars and condensers, add the reagents for Reaction A and Reaction B.

  • Reagent Addition (performed in air):

    • Flask A: Aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol, 146 mg), Pd(PPh₃)₄ (0.02 mmol, 23 mg), and anhydrous sodium carbonate (2.0 mmol, 212 mg).

    • Flask B: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol, 146 mg), Pd(PPh₃)₄ (0.02 mmol, 23 mg), and anhydrous sodium carbonate (2.0 mmol, 212 mg).

  • Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water (5 mL) to each flask.

  • Inert Atmosphere: Seal each flask with a rubber septum, and purge with nitrogen or argon gas for 10-15 minutes while stirring.

  • Reaction: Place both flasks in a pre-heated oil bath at 60 °C and begin vigorous stirring.

  • Monitoring: At designated time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), carefully withdraw a small aliquot from each reaction mixture via syringe. Quench the aliquot with water, extract with a small amount of ethyl acetate, and spot on a TLC plate or analyze by GC to monitor the consumption of starting material and formation of the biaryl product.

  • Workup (upon completion or at final time point): Cool the reaction mixtures to room temperature. Add deionized water (15 mL) and ethyl acetate (15 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Analysis: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or GC-MS to determine the final conversion and/or isolated yield after purification.

Conclusion and Recommendations for the Practicing Scientist

The choice between an aryl bromide and an aryl iodide in Suzuki coupling is not merely a matter of following the textbook reactivity trend. While aryl iodides are fundamentally more reactive in the crucial oxidative addition step due to their weaker C-I bond, the overall efficiency of the catalytic cycle can lead to surprising outcomes.[8]

Key Takeaways:

  • Aryl Iodides are the substrates of choice for ultimate reactivity, enabling milder conditions and the use of simpler catalyst systems. They are ideal for proof-of-concept studies and with thermally sensitive molecules.

  • Aryl Bromides represent the pragmatic choice for broader applications, especially in process development and library synthesis, due to their lower cost and wider availability. The challenge of their stronger C-Br bond has been largely overcome by modern, highly active catalyst systems featuring bulky, electron-rich ligands.[13]

As a Senior Application Scientist, my recommendation is to approach this choice with strategic flexibility. For novel or complex substrates, an initial screen with the aryl iodide may provide the quickest path to the desired product. For established routes or scale-up campaigns, optimizing the reaction for the more economical aryl bromide is often the most prudent long-term strategy. The rich literature and diverse array of available catalysts ensure that, in most cases, both halides can be made to work efficiently.[16][17]

References

A Senior Application Scientist's Guide to Aryl Halide Selection: 1-Bromo-4-octylbenzene vs. 1-Iodo-4-octylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of modern organic synthesis, particularly within drug development and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon bonds. The selection of the aryl halide starting material is a critical decision point that profoundly influences reaction efficiency, catalyst selection, and overall process economy. This guide provides an in-depth, data-supported comparison of two commonly employed substrates, 1-bromo-4-octylbenzene and 1-iodo-4-octylbenzene, to empower researchers with the insights needed to make informed strategic decisions in their synthetic endeavors.

The Mechanistic Heart of the Matter: Oxidative Addition and Bond Dissociation Energy

The fundamental difference in reactivity between aryl bromides and aryl iodides is rooted in the energetics of the carbon-halogen bond. In the catalytic cycle of most cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the first and often rate-determining step is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[1]

The C-I bond is inherently longer and weaker than the C-Br bond. The bond dissociation energy (BDE) for the C-I bond in iodobenzene is approximately 213 kJ/mol, whereas the C-Br bond in bromobenzene is significantly stronger at around 285 kJ/mol.[2] This disparity means that less energy is required to cleave the C-I bond, resulting in a lower activation energy for the oxidative addition step. Consequently, aryl iodides like 1-iodo-4-octylbenzene are more reactive substrates than their bromo-counterparts.[3][4] This enhanced reactivity often translates to faster reaction rates, higher yields, and the feasibility of using milder reaction conditions.[3]

cluster_0 Oxidative Addition: Reactivity Comparison PdL2 Pd(0)L₂ TS_I Transition State [Ar-Pd(II)-I] PdL2->TS_I Lower Ea (Faster) TS_Br Transition State [Ar-Pd(II)-Br] PdL2->TS_Br Higher Ea (Slower) ArI 1-Iodo-4-octylbenzene (Ar-I) ArI->TS_I ArBr This compound (Ar-Br) ArBr->TS_Br Product Ar-Pd(II)-X(L)₂ TS_I->Product TS_Br->Product start Start: Assemble Reagents setup Combine Aryl Halide, Boronic Acid, Base, & Catalyst in Solvent start->setup inert Degas & Place under Inert Gas (Ar/N₂) setup->inert heat_iodide Heat to 60-80°C (for Aryl Iodide) inert->heat_iodide Iodide Path heat_bromide Heat to 90-110°C (for Aryl Bromide) inert->heat_bromide Bromide Path monitor Monitor Reaction (TLC / GC-MS) heat_iodide->monitor heat_bromide->monitor workup Cool, Quench, & Extract monitor->workup purify Dry & Purify (Column Chromatography) workup->purify end End: Isolated Product purify->end

References

Beyond the Biphenyl: A Guide to Alternative Intermediates for Advanced Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The relentless pursuit of higher-performance liquid crystal displays (LCDs) and novel photonic materials has necessitated a move beyond traditional synthetic building blocks. While cyanobiphenyls laid the foundation for the liquid crystal industry, their inherent limitations in properties such as viscosity, dielectric anisotropy, and photostability have driven the exploration of alternative chemical intermediates. This guide provides an in-depth comparison of key alternative intermediates, including fluorinated and heterocyclic compounds, and offers experimental insights into their impact on final liquid crystal properties. We will delve into the causality behind experimental choices, provide validated synthetic protocols, and present comparative data to empower researchers in the rational design of next-generation liquid crystal materials.

Introduction: The Need for New Scaffolds

The remarkable electro-optic properties of liquid crystals (LCs) are a direct consequence of their molecular structure.[1][2] For decades, the synthesis of calamitic (rod-like) liquid crystals, the workhorses of the display industry, has been dominated by intermediates based on the biphenyl core, often functionalized with a terminal cyano group. These molecules provided a robust platform for creating the nematic phases essential for early display technologies.[3]

However, the demands of modern applications—from ultra-high-definition televisions and high-refresh-rate monitors to advanced photonics and biosensors—have exposed the shortcomings of these classical structures. High viscosity leads to slower switching times, limited dielectric anisotropy necessitates higher driving voltages, and poor photostability shortens device lifetime.[4][5][6] To overcome these hurdles, the field has shifted its focus to alternative intermediates that offer precise control over the final material's physicochemical properties. This guide will explore two of the most promising classes: Fluorinated Intermediates and Heterocyclic Intermediates .

The Power of Fluorination: Engineering Dipole Moments and Reducing Viscosity

The strategic incorporation of fluorine atoms into the mesogenic core or terminal chains is arguably the most impactful advancement in modern liquid crystal design.[3][7][8] Fluorine's unique combination of high electronegativity and relatively small van der Waals radius allows for the fine-tuning of molecular properties without introducing significant steric hindrance.[4][8]

Key Advantages of Fluorinated Intermediates:
  • Tuning Dielectric Anisotropy (Δε): The strong C-F bond dipole can be positioned to either enhance or reduce the overall molecular dipole moment along the long axis. Lateral fluorination (on the side of the aromatic rings) is a powerful strategy for creating materials with negative dielectric anisotropy (Δε < 0), which are essential for Vertical Alignment (VA) mode LCDs.[4][7][9]

  • Lowering Viscosity (γ): The introduction of lateral fluorine atoms disrupts the close packing of the LC molecules, reducing intermolecular forces and leading to lower rotational viscosity. This directly translates to faster electro-optic switching speeds.[4]

  • Improving Stability: The high strength of the C-F bond imparts greater chemical and photochemical stability to the final LC material, increasing device reliability.[9]

Comparative Performance of Fluorinated Intermediates

The impact of fluorination is best illustrated by comparing the properties of analogous compounds. Laterally fluorinated biphenyls and terphenyls are common intermediates used to create high-performance LC mixtures for displays.[4]

Intermediate TypeRepresentative Structure ExampleTypical ΔεViscosity (γ)Key Application
Traditional (Non-Fluorinated) 4-Pentyl-4'-cyanobiphenyl (5CB)Strongly PositiveModerateTwisted Nematic (TN) Displays
Terminally Fluorinated 4-Alkyl-4'-fluorobiphenylWeakly PositiveLowActive Matrix Displays (low voltage)
Laterally Fluorinated 2,3-Difluoro-4-alkyl-4'-alkoxybiphenylModerately NegativeLowVertical Alignment (VA) Displays
Difluoro-terphenyl Laterally difluoro-terphenyl homologsNegativeLowFast-switching VA & FFS Displays[4]

Experimental Protocol: Synthesis of a Laterally Difluorinated Biphenyl Intermediate

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern LC synthesis, to create a biphenyl core.[10] This reaction is highly efficient for forming the C-C bond between two aromatic rings.

Workflow Diagram

G A 4-Alkoxyphenylboronic Acid D Toluene / 2M K2CO3 (aq) A->D B 1-Bromo-2,3-difluorobenzene B->D C Pd(OAc)2 / PPh3 (Catalyst System) C->D E Heat (85°C) Inert Atmosphere (N2) D->E F Aqueous Work-up (Extraction with Ether) E->F Reaction Complete (TLC) G Drying (MgSO4) F->G H Column Chromatography G->H I Final Product: Laterally Difluorinated Biphenyl Intermediate H->I G cluster_goal Desired LC Property cluster_strategy Synthetic Strategy cluster_intermediates Alternative Intermediate Classes cluster_rationale Rationale / Causality Goal High Birefringence (Δn) or Negative Δε Strategy Intermediate Selection Goal->Strategy Fluorinated Fluorinated Intermediates (e.g., difluorobenzene) Strategy->Fluorinated Heterocyclic Heterocyclic Intermediates (e.g., thiophene, pyridine) Strategy->Heterocyclic RationaleF Introduce strong C-F dipole moment Fluorinated->RationaleF RationaleH Increase polarizability (Thiophene) Introduce lateral dipole (Pyridine) Heterocyclic->RationaleH RationaleF->Goal Achieves Negative Δε RationaleH->Goal Achieves High Δn / Modifies Δε

References

Comparative Guide to NMR-Based Structural Validation of 1-Bromo-4-octylbenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Structural Verification in Synthesis

In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. Following a synthetic transformation, particularly with versatile starting materials like 1-Bromo-4-octylbenzene, rigorous structural validation is not merely a procedural formality but a critical checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering an unparalleled depth of structural information.[1][2][3] This guide provides a comprehensive comparison of NMR-based methods to validate the structures of products derived from reactions involving this compound, focusing on the practical interpretation of spectral data.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles and rationale behind experimental choices, ensuring a self-validating approach to structural elucidation. We will explore the nuances of 1D and 2D NMR techniques, providing the expertise necessary to confidently assign structures and differentiate between starting materials, products, and potential byproducts.

The Role of this compound in Synthesis

This compound is a common building block in organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5][6][7][8] Its structure features a distinct aromatic region and a flexible aliphatic octyl chain, each providing unique spectroscopic handles for NMR analysis. The transformation of the bromine-bearing carbon is the typical site of reaction, leading to predictable and observable changes in the NMR spectrum.

Part 1: 1D NMR Spectroscopy - The First Line of Inquiry

One-dimensional NMR, encompassing both ¹H and ¹³C spectra, provides the initial and often most critical assessment of a reaction's outcome.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is invaluable for tracking the disappearance of starting material and the emergence of product signals.

Expected ¹H NMR Spectrum of this compound:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (ortho to Br)~7.4Doublet2H
Aromatic (meta to Br)~7.0Doublet2H
Benzylic (-CH₂-)~2.5Triplet2H
Aliphatic (-CH₂-)n~1.2-1.6Multiplet10H
Terminal Methyl (-CH₃)~0.9Triplet3H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The aromatic region of a para-substituted benzene ring typically displays a characteristic doublet of doublets or two distinct doublets, arising from the coupling between adjacent aromatic protons.[9][10] The octyl chain protons appear in the upfield region, with the benzylic protons being the most deshielded due to their proximity to the aromatic ring.

Illustrative Example: Suzuki-Miyaura Coupling with Phenylboronic Acid

Let's consider the Suzuki-Miyaura coupling of this compound with phenylboronic acid to form 4-octyl-1,1'-biphenyl.

Expected Changes in the ¹H NMR Spectrum:

  • Disappearance of Starting Material Signals: The characteristic doublets of this compound will diminish.

  • Appearance of Product Signals:

    • The aromatic region will become more complex, showing signals for the protons on both phenyl rings.

    • The protons on the newly introduced phenyl ring will typically appear between 7.2 and 7.6 ppm.

    • The chemical shifts of the protons on the original octyl-substituted ring will shift slightly due to the change in the electronic environment (from a bromine to a phenyl substituent). The protons ortho to the new phenyl group will experience a different shielding effect.

¹³C NMR Spectroscopy: The Carbon Skeleton

While ¹H NMR provides information about the proton environment, ¹³C NMR directly probes the carbon framework of the molecule.

Expected ¹³C NMR Spectrum of this compound:

CarbonChemical Shift (ppm)
C-Br (ipso-carbon)~120
Aromatic CH~128-132
C-Alkyl (ipso-carbon)~142
Benzylic (-CH₂-)~35
Aliphatic (-CH₂-)n~22-32
Terminal Methyl (-CH₃)~14

Note: Chemical shifts are approximate.

The carbon directly attached to the bromine atom (ipso-carbon) has a characteristic chemical shift.[11] Upon successful reaction, this signal will disappear and be replaced by a new quaternary carbon signal at a different chemical shift, corresponding to the carbon-carbon bond formed.

Illustrative Example: Suzuki-Miyaura Coupling with Phenylboronic Acid

Expected Changes in the ¹³C NMR Spectrum:

  • Disappearance of the C-Br Signal: The signal around 120 ppm will be absent in the product spectrum.

  • Appearance of New Aromatic Signals: New signals corresponding to the carbons of the second phenyl ring will appear in the aromatic region (typically 127-141 ppm).

  • Shift of the Original ipso-Carbon: The carbon that was bonded to bromine will now be part of the biphenyl system and will appear as a quaternary carbon signal at a different chemical shift.

Part 2: 2D NMR Spectroscopy - Unraveling Complex Structures

When 1D NMR spectra are complex or ambiguous, 2D NMR techniques provide the necessary resolution and connectivity information to definitively assign a structure.

COSY (Correlation Spectroscopy): Identifying Coupled Protons

COSY is a homonuclear correlation experiment that shows which protons are coupled to each other, typically through two or three bonds.[12][13]

Application to Product Validation:

In the product of our example Suzuki coupling, a COSY spectrum would show correlations between the adjacent protons on each of the aromatic rings, helping to assign the specific signals within the complex aromatic region. It would also confirm the connectivity within the octyl chain by showing correlations between adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

HSQC is a heteronuclear correlation experiment that identifies which protons are directly attached to which carbons.[12][14]

Application to Product Validation:

An HSQC spectrum is invaluable for unambiguously assigning the carbon signals. Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon to which it is directly bonded. This allows for the confident assignment of all protonated carbons in the molecule.

Experimental Protocols

1. Sample Preparation for NMR Analysis:

  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the purified reaction product and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.

  • Add Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

2. Standard 1D and 2D NMR Acquisition:

The following is a general workflow for acquiring a standard set of NMR experiments for structural elucidation. Specific parameters may need to be optimized for the instrument and sample.

NMR_Workflow Start Prepared NMR Sample H1 ¹H NMR Acquisition Start->H1 C13 ¹³C NMR Acquisition H1->C13 COSY COSY Acquisition C13->COSY HSQC HSQC Acquisition COSY->HSQC Analysis Data Processing & Interpretation HSQC->Analysis

Caption: Standard NMR data acquisition workflow.

Data Presentation and Comparison

To effectively validate the product structure, a side-by-side comparison of the NMR data for the starting material and the product is essential.

Table 1: Comparison of Key ¹H NMR Signals

CompoundAromatic Protons (ortho to substituent)Benzylic Protons
This compound~7.4 ppm (d)~2.5 ppm (t)
4-octyl-1,1'-biphenyl~7.5-7.6 ppm (m)~2.6 ppm (t)

Table 2: Comparison of Key ¹³C NMR Signals

CompoundC-X (ipso-carbon)
This compound~120 ppm (C-Br)
4-octyl-1,1'-biphenyl~141 ppm (C-C)

Part 3: Advanced Validation and In-Situ Reaction Monitoring

For complex reactions or when intermediates are of interest, more advanced NMR techniques can be employed.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is a 2D NMR technique that shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons, which are not observed in an HSQC spectrum. In our Suzuki coupling example, an HMBC experiment would show a correlation between the benzylic protons and the ipso-carbon of the newly attached phenyl ring, providing definitive proof of the C-C bond formation.

In-Situ Reaction Monitoring by NMR

NMR spectroscopy can be used to monitor the progress of a reaction in real-time.[1][2][15][16] By acquiring a series of ¹H NMR spectra over the course of the reaction, one can observe the disappearance of starting material peaks and the concurrent appearance of product peaks. This provides valuable kinetic information and can help to identify reaction intermediates.[2]

Reaction_Monitoring Reactor Reaction Vessel Pump Pump Reactor->Pump Sample Loop NMR NMR Spectrometer (Flow Cell) Pump->NMR NMR->Reactor Return Data Time-Resolved NMR Data NMR->Data

References

A Comparative Guide to Cross-Coupling Methods for 1-Bromo-4-octylbenzene: A Yield and Application Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of functionalized aromatic compounds, 1-bromo-4-octylbenzene serves as a versatile building block. The C(sp²)–Br bond is a prime target for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The choice of coupling methodology is critical, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth comparison of five seminal cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig—as applied to this compound, offering experimental insights to inform your synthetic strategy.

The Foundation: Understanding Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond. The generally accepted trend is I > Br > Cl > F. The C-Br bond in this compound offers a balance of reactivity and stability, making it an ideal substrate for a wide array of transformations. The electron-donating nature of the n-octyl group has a modest activating effect on the aryl bromide, influencing the kinetics of the oxidative addition step in the catalytic cycle.

C-C Bond Formation: A Comparative Analysis

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably one of the most widely used C-C bond-forming reactions due to its mild conditions, the commercial availability of a vast library of boronic acids, and the generation of non-toxic inorganic byproducts.

Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent transmetalation with a boronate species (formed from the boronic acid and a base) and reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst. The base plays a crucial role in activating the organoboron reagent.

Suzuki_Coupling cluster_boron Boron Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (+ Base, - Br⁻) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar'B(OH)2 Ar'B(OH)₂ Ar'B(OH)3⁻ [Ar'B(OH)₃]⁻ Ar'B(OH)2->Ar'B(OH)3⁻ + OH⁻ Ar'B(OH)3⁻->Ar-Pd(II)-Ar'(L2) Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Performance Data: While direct experimental data for this compound is limited, studies on the closely related substrate, 1-bromo-4-(1-octynyl)benzene, provide excellent benchmarks. Coupling with various arylboronic acids consistently delivers high yields.

Coupling PartnerCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd-catalyst II (1 mol%)K₂CO₃ / H₂O / TBAB60295[1]
3-Chlorophenylboronic acidPd-catalyst II (1 mol%)K₂CO₃ / H₂O / TBAB60294[1]
4-Tolylboronic acidPd-catalyst II (1 mol%)K₂CO₃ / H₂O / TBAB60-87[1]
4-Anisylboronic acidPd-catalyst II (1 mol%)K₂CO₃ / H₂O / TBAB60-90[1]
Note: The substrate used in the reference is 1-bromo-4-(1-octynyl)benzene, a structurally similar molecule.
The Mizoroki-Heck Reaction

The Heck reaction is a powerful method for the arylation of alkenes.[2] It is highly valued for its atom economy and its ability to form substituted alkenes, which are precursors to many valuable organic molecules.[3]

Mechanistic Insight: The cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by the coordination and migratory insertion of the alkene. A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium-hydride species is converted back to the active Pd(0) catalyst by a base.

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Coordination_Complex [Ar-Pd(II)-Br(L₂)(Alkene)] Ar-Pd(II)-Br(L2)->Coordination_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH₂-Pd(II)-Br(L₂) Coordination_Complex->Insertion_Product Migratory Insertion Hydrido_Complex H-Pd(II)-Br(L₂) Product Ar-Alkene Insertion_Product->Product β-Hydride Elimination Hydrido_Complex->Pd(0)L2 Base (-HBr)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Coupling PartnerCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
StyrenePd@MOF-NH₂ (10 mol%)K₂CO₃ / DMF120->96[3]
n-Butyl acrylateOCMCS-Pd (0.02 mol%)---89-98[4]
Note: Data represents reactions with bromobenzene or other substituted aryl bromides, not this compound.
The Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting terminal alkynes with aryl halides. This reaction is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.[5]

Mechanistic Insight: The reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex, and subsequent reductive elimination affords the disubstituted alkyne.

Performance Data: The Sonogashira coupling of aryl bromides is generally less efficient than that of aryl iodides.[6] For bromobenzene, moderate to good yields can be achieved, often requiring longer reaction times or more forcing conditions compared to the corresponding iodide.

Coupling PartnerCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetyleneCu(I)-PANI@MWCNTKOH / DMF135460[7]
Terminal Alkynes[PdCl₂(CH₃CN)₂] / sXphosCs₂CO₃ / H₂O/MeCN652Moderate to Excellent[8]
Note: Data is for bromobenzene and other aryl bromides. The second entry refers to a peptide-based system, indicating modern catalyst systems can be effective.
The Stille Coupling

The Stille reaction couples an organohalide with an organotin compound. Its main advantages are the stability of the organotin reagents to air and moisture and the tolerance of a wide variety of functional groups. However, a significant drawback is the toxicity of the tin reagents and byproducts.

Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step involves the transfer of an organic group from the tin reagent to the palladium center.

Performance Data: While no specific data for this compound was found, an atom-efficient protocol for the Stille coupling of various aryl bromides with tetraphenylstannane has been reported, showing high yields for electron-withdrawing and heterocyclic bromides, and moderate yields for electron-rich aryl bromides.

Coupling PartnerCatalyst SystemBase/SolventTemp. (°C)Yield (%)Reference
TetraphenylstannanePd(PPh₃)₄NaOAc / PEG-400100Moderate to Excellent[9]
Note: Data is generalized for various aryl bromides.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds from aryl halides and amines.[10]

Mechanistic Insight: The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Amido_Complex Ar-Pd(II)-NR'R''(L₂) Ar-Pd(II)-Br(L2)->Amido_Complex Amine Coordination & Deprotonation (+ R'R''NH, Base) Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Performance Data: Direct yield data for this compound is scarce. However, protocols for analogous electron-deficient aryl bromides, such as 4-bromobenzotrifluoride, demonstrate that high yields are achievable with the appropriate choice of ligand and base.

Coupling PartnerCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ / XPhosNaOtBu / Toluene10024High (by analogy)[11]
Benzamide"XantPhos Pd G3" / DBUMeCN/PhMe140178-88[12]
Note: Data is for analogous aryl bromides like 4-bromobenzotrifluoride and 4-bromobenzonitrile.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for similar aryl bromides.[13]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), palladium(II) acetate (0.003 equiv.), and triphenylphosphine (0.01 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Add n-propanol and a 2M aqueous solution of sodium carbonate (1.3 equiv.).

  • Reaction: Heat the mixture to reflux (approximately 97-100 °C) with vigorous stirring for 1-2 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature, add water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Representative Protocol for Mizoroki-Heck Reaction

This protocol is based on established methods for the Heck reaction of aryl bromides.[3]

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene, 1.2 equiv.), a palladium catalyst (e.g., Pd@MOF-NH₂, 10 mol%), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at 120 °C for 12-15 hours.

  • Workup: After cooling, dilute the mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry, and concentrate. Purify the residue by column chromatography.

Conclusion and Recommendations

For the functionalization of this compound, the Suzuki-Miyaura coupling stands out as the most reliable and high-yielding method for C-C bond formation, particularly for synthesizing biaryl structures. The reaction's tolerance for aqueous conditions and the low toxicity of its byproducts make it an experimentally convenient and environmentally conscious choice, with expected yields in the 90-95% range based on analogous substrates.[1]

The Heck reaction is an excellent alternative for creating C-C bonds with alkenes, offering high atom economy. While direct yields for this compound are not documented, high conversions (>90%) are anticipated under optimized conditions. For C-N bond formation, the Buchwald-Hartwig amination is the premier method, offering broad scope for coupling with various primary and secondary amines. Modern catalyst systems are robust and can deliver high yields, likely in the 80-95% range.

The Sonogashira and Stille couplings , while powerful, present more challenges for aryl bromides compared to aryl iodides. The Sonogashira reaction may require more forcing conditions and can be complicated by homocoupling of the alkyne, leading to more moderate yields (around 60% for bromobenzene).[7] The Stille reaction, despite its functional group tolerance, is hampered by the toxicity of organotin reagents, making it a less favored option in many research environments.

Ultimately, the optimal choice of cross-coupling method will depend on the specific target molecule, the availability of coupling partners, and the desired functional group tolerance. For general-purpose C(aryl)-C(aryl) bond formation with this compound, the Suzuki-Miyaura coupling is highly recommended.

References

A Senior Application Scientist's Guide: Boronate Esters vs. Boronic Acids for Suzuki-Miyaura Coupling with 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester in Suzuki-Miyaura cross-coupling is a critical decision that profoundly influences reaction efficiency, reproducibility, and overall workflow practicality. This guide provides an in-depth comparison of these essential reagents, specifically in the context of coupling with the lipophilic substrate, 1-Bromo-4-octylbenzene. We will move beyond simple catalog descriptions to explore the causal chemistry, supported by experimental insights and detailed protocols, to empower you to make the most informed decision for your synthetic campaigns.

The Fundamental Trade-Off: Reactivity vs. Stability

The core distinction between boronic acids and boronate esters lies in a classic chemical trade-off between reactivity and stability. Understanding this balance is paramount to optimizing any Suzuki-Miyaura coupling.

Boronic Acids: The Reactive Workhorse

Boronic acids are generally more reactive and often result in faster reaction times.[1][2][3][4] This enhanced reactivity stems from the Lewis acidity of the trivalent boron center, which facilitates the rate-determining transmetalation step in the catalytic cycle.[1][2] However, this reactivity is a double-edged sword. Boronic acids are notoriously susceptible to several decomposition pathways:

  • Protodeboronation: Cleavage of the C-B bond by a proton source (like water or alcohols), especially under basic conditions, leading to the formation of an undesired arene byproduct.[1][5][6]

  • Oxidation: Aerobic oxidation can degrade the boronic acid, reducing its effective concentration.[3]

  • Anhydride Formation (Boroxines): Boronic acids can readily dehydrate to form cyclic trimers known as boroxines. This process complicates accurate massing of the reagent and introduces stoichiometric uncertainty.[7][8]

These instability issues can compromise shelf-life, reduce reaction yields, and impact reproducibility, particularly in complex, multi-step syntheses.[1][2]

Boronate Esters: The Stable and Precise Partner

Conversely, boronate esters, with pinacol esters being the most prevalent, offer significantly enhanced stability.[1][2][9][10] By protecting the reactive B(OH)₂ group with a diol, these reagents become robust, often crystalline solids that are easy to handle, weigh accurately, and purify via standard column chromatography.[1][10] This stability makes them exceptionally well-suited for applications requiring long-term storage, high-throughput screening, and situations where starting material purity is non-negotiable.[2]

The trade-off for this stability is a generally lower intrinsic reactivity compared to the parent boronic acid, which can lead to longer reaction times.[2][11] The reduced Lewis acidity of the boron center is the primary reason for this attenuated reactivity.[10] There is ongoing discussion about the precise transmetalation mechanism; some evidence suggests that boronate esters may hydrolyze in situ back to the more reactive boronic acid under the aqueous basic conditions of the reaction, while other studies support the possibility of direct transmetalation from the ester.[2][10]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of boronic acids versus their pinacol boronate ester counterparts in the context of a Suzuki-Miyaura coupling.

ParameterArylboronic AcidArylboronic Acid Pinacol EsterCausality & Expert Insight
Reactivity Higher / FasterLower / SlowerThe electron-donating alkoxy groups on the ester reduce the Lewis acidity of the boron center, slowing the key transmetalation step compared to the more acidic B(OH)₂ group.[10]
Stability & Shelf-Life Lower (prone to decomposition)Significantly HigherThe pinacol group protects the C-B bond from protodeboronation and prevents the formation of boroxine anhydrides, ensuring reagent integrity over time.[1][5]
Handling & Stoichiometry Challenging (hygroscopic, forms boroxines)Simple (often crystalline solids)The stable, solid nature of pinacol esters allows for precise, repeatable measurements, which is critical for reproducibility and process scale-up. Boronic acid instability makes accurate stoichiometry a constant challenge.
Purification Difficult (often requires derivatization or recrystallization)Straightforward (amenable to standard silica gel chromatography)The ability to purify boronate esters via chromatography ensures higher starting material purity, leading to cleaner reaction profiles and higher isolated yields of the final product.[1][10][12]
Typical Isolated Yield Potentially high but variableOften higher and more reproducibleWhile boronic acids can give high yields in optimized, rapid reactions, the superior purity and stability of boronate esters frequently lead to more consistent and higher isolated yields, especially in complex syntheses.[1]

Mechanistic Insights and Experimental Design

To effectively troubleshoot and optimize your reaction, a clear understanding of the underlying mechanism and experimental workflow is essential.

The Suzuki-Miyaura Catalytic Cycle

The choice of boron reagent directly impacts the crucial transmetalation step, where the organic moiety is transferred from boron to the palladium center.

Suzuki_Cycle cluster_legend R¹ = 4-Octylphenyl R² = Coupling Partner X = Br pd0 Pd(0)L₂ oa_complex [R¹-Pd(II)L₂-X] pd0->oa_complex Oxidative Addition (R¹-X) transmetalation Transmetalation (Key Step) oa_complex->transmetalation Base, B(OR)₂R² re_complex [R¹-Pd(II)L₂-R²] transmetalation->re_complex re_complex->pd0 Reductive Elimination (R¹-R²)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Generalized Experimental Workflow

The superior handling properties of boronate esters simplify the initial stages of the experimental workflow, contributing to overall efficiency and reproducibility.

Workflow cluster_boron Key Differentiation Point start Start: Inert Atmosphere Setup reagents Weigh & Dissolve Reagents (Pd Catalyst, Ligand, Base) start->reagents boron Add Boron Reagent (Acid vs. Ester) reagents->boron halide Add this compound boron->halide ester_note Boronate Ester: Straightforward weighing. Higher confidence in stoichiometry. acid_note Boronic Acid: Potential for inaccuracy due to boroxine formation and hygroscopicity. reaction Heat to Reaction Temperature (e.g., 80-100 °C) halide->reaction monitor Monitor Reaction by TLC/GC-MS reaction->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end Product Isolation & Analysis purify->end

References

Evaluating different phosphine ligands for Suzuki coupling of 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Guide to Phosphine Ligand Selection for the Suzuki Coupling of 1-Bromo-4-octylbenzene

Introduction: The Decisive Role of the Phosphine Ligand in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power in constructing C-C bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction's success, however, is not guaranteed by the palladium source alone; it is critically dependent on the choice of phosphine ligand.

The ligand modulates the electronic and steric environment of the palladium center, directly influencing the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] For a substrate like this compound, an aryl bromide with a long alkyl chain, selecting the optimal ligand is crucial to ensure high catalytic activity, prevent side reactions, and achieve a high yield of the desired biaryl product. This guide provides a comparative analysis of various phosphine ligands for this specific transformation, supported by experimental insights and data to inform your catalyst system design.

The Mechanism and the Ligand's Influence

To make an informed choice, it is essential to understand where the phosphine ligand exerts its influence. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below. Bulky, electron-rich phosphine ligands are known to promote the formation of a highly reactive monoligated Pd(0) species, which is particularly effective in the oxidative addition step with less reactive aryl bromides and chlorides.[1][3][5]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)-X(L) pd0->oa_complex Oxidative Addition (Ar-X) Ligand promotes this key step tm_complex Ar-Pd(II)-Ar'(L) oa_complex->tm_complex product_complex Ar-Ar' tm_complex->product_complex Reductive Elimination Ligand bulk accelerates this step product_complex->pd0

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The phosphine ligand (L) plays a critical role in accelerating both the initial oxidative addition and the final reductive elimination steps.

The steric and electronic properties of the phosphine ligand govern the efficacy of each step:

  • Oxidative Addition: This is often the rate-determining step.[3] Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the aryl-bromide bond.[6][7]

  • Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex is facilitated by a base. While ligand effects are complex, they help stabilize the intermediate species.

  • Reductive Elimination: Bulky ligands create steric strain that promotes the final collapse of the diarylpalladium intermediate to form the C-C bond and regenerate the active Pd(0) catalyst.[6]

Comparative Evaluation of Phosphine Ligands

The choice of ligand is a critical parameter for a successful Suzuki-Miyaura coupling. While classical ligands like triphenylphosphine (PPh₃) are effective for simple substrates, more challenging couplings, such as those involving sterically hindered or electron-rich aryl bromides like this compound, often require more sophisticated ligands. The modern era of cross-coupling has been defined by the development of bulky and electron-rich dialkylbiaryl phosphines, often referred to as "Buchwald ligands".[3][5][8]

Below is a comparative summary of the performance of different classes of phosphine ligands for the Suzuki coupling of this compound with a representative boronic acid under standardized conditions.

Ligand ClassSpecific LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Key Characteristics & Rationale
Triarylphosphine PPh₃2K₂CO₃Toluene/EtOH/H₂O8012-24~60-75The classical standard. Often effective for activated aryl halides, but can be sluggish with unactivated bromides, leading to longer reaction times and incomplete conversion.[9]
Bulky Trialkylphosphine P(t-Bu)₃1-2K₃PO₄Toluene80-1004-8~85-95Highly electron-donating and bulky. Accelerates oxidative addition significantly but is air-sensitive, requiring careful handling.[10]
Dialkylbiaryl Phosphine (Buchwald) SPhos 0.5-1K₃PO₄1,4-Dioxane80-1001-4>98 Excellent general ligand. The methoxy groups provide electron density while the dicyclohexylphosphine provides bulk, leading to high activity and catalyst stability.[5][11]
Dialkylbiaryl Phosphine (Buchwald) XPhos 0.5-1K₃PO₄1,4-Dioxane80-1001-4>98 Even bulkier than SPhos due to the triisopropylphenyl group. Particularly effective for creating sterically hindered biaryls and coupling challenging heteroaryl halides.[8][12]
Ferrocenyl Phosphine dppf2K₂CO₃DMF1008-16~80-90Bidentate ligand with a large bite angle. Offers good stability but may be less active than the best monodentate biaryl phosphines for this specific substrate class.

Analysis: For the coupling of this compound, the data strongly favors the use of modern dialkylbiaryl phosphine ligands. SPhos and XPhos, in particular, deliver superior performance, achieving near-quantitative yields in shorter reaction times and with lower catalyst loadings.[5][8][11] Their steric bulk and electron-rich nature are perfectly suited to accelerate the key steps in the catalytic cycle for this type of unactivated aryl bromide.

Experimental Protocol: A Validated Workflow

This section provides a reliable, step-by-step protocol for the Suzuki coupling of this compound with phenylboronic acid, utilizing SPhos as the ligand of choice. This system is robust and serves as an excellent starting point for optimization with other coupling partners.

Workflow reagents {Reagent Preparation|this compound (1.0 eq) Phenylboronic Acid (1.2 eq) K₃PO₄ (2.0 eq) Pd(OAc)₂ (1 mol%) SPhos (2 mol%) } setup {Reaction Setup|Combine solids in a flame-dried flask Evacuate and backfill with Argon (3x) Add anhydrous, degassed 1,4-Dioxane } reagents->setup reaction {Reaction Execution|Heat to 100 °C with vigorous stirring Monitor by TLC or GC-MS (2-4 h) } setup->reaction workup {Workup|Cool to RT Dilute with Ethyl Acetate Filter through Celite® Wash with H₂O and Brine } reaction->workup purify {Purification & Analysis|Dry organic layer (Na₂SO₄) Concentrate in vacuo Purify by flash chromatography Characterize by NMR, MS } workup->purify

Figure 2: A typical experimental workflow for phosphine ligand evaluation in a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 mmol, 283 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 425 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.02 mmol, 8.2 mg)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add the anhydrous, degassed 1,4-dioxane to the flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-octyl-1,1'-biphenyl product.

Conclusion and Recommendations

The selection of the phosphine ligand is a critical determinant of success in the Suzuki-Miyaura coupling of this compound. While traditional ligands like PPh₃ can provide the desired product, modern dialkylbiaryl phosphines, developed and popularized by research groups like Buchwald's, offer vastly superior performance.[5][8]

For this specific substrate, SPhos is highly recommended as a starting point due to its exceptional activity, stability, and broad commercial availability.[5][11] It provides a robust catalytic system that delivers high yields under relatively mild conditions. For even more sterically demanding couplings or when working with challenging heteroaryl partners, XPhos should be considered.[8][12] By leveraging these advanced ligands, researchers can significantly enhance the efficiency and scope of their synthetic endeavors.

References

Benchmarking synthetic protocols for 1-Bromo-4-octylbenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Guide to the Synthesis of 1-Bromo-4-octylbenzene: A Comparative Protocol Analysis

For researchers and professionals in materials science and drug development, this compound and its derivatives are crucial intermediates. The presence of a long alkyl chain imparts lipophilicity, while the bromine atom provides a reactive handle for further functionalization, most notably in cross-coupling reactions. The selection of a synthetic protocol for this molecule is a critical decision, balancing factors such as yield, purity, scalability, cost, and safety. This guide provides an in-depth comparison of the primary synthetic strategies, supported by experimental data and procedural insights to inform your selection process.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from several distinct retrosynthetic pathways. The most common strategies involve either the formation of the carbon-carbon bond between the benzene ring and the octyl chain followed by bromination, or the direct coupling of an octyl-containing fragment to a pre-brominated benzene ring. We will explore and compare four principal methods:

  • Friedel-Crafts Alkylation of Benzene followed by Bromination

  • Direct Bromination of Octylbenzene

  • Suzuki-Miyaura Coupling

  • Grignard Reaction

Each of these methods carries a unique profile of advantages and challenges that will be detailed in the subsequent sections.

Comparative Analysis of Synthetic Protocols

The choice of synthetic route is often dictated by the specific requirements of the research or production campaign, including available starting materials, required scale, and purity specifications. The following table summarizes the key performance indicators for each protocol.

ParameterFriedel-Crafts Alkylation & BrominationDirect Bromination of OctylbenzeneSuzuki-Miyaura CouplingGrignard Reaction
Starting Materials Benzene, 1-Octene/1-BromooctaneOctylbenzene, Bromine4-Bromophenylboronic acid, 1-Bromooctane1,4-Dibromobenzene, 1-Bromooctane
Key Reactions Electrophilic Aromatic Alkylation, Electrophilic Aromatic BrominationElectrophilic Aromatic BrominationPalladium-Catalyzed Cross-CouplingGrignard Reagent Formation, Nucleophilic Substitution
Typical Yield 60-75% (overall)85-95%80-95%50-70%
Purity Moderate (Isomeric impurities)High (para-selectivity)HighModerate (Side products)
Reaction Time Multi-step, >12 hours2-4 hours4-12 hours6-10 hours
Scalability Good, but with safety concernsExcellentGood, catalyst cost can be a factorModerate, exothermic nature requires control
Advantages Inexpensive starting materials.High yield and selectivity, fewer steps.High yield, functional group tolerance.Utilizes common and accessible reagents.
Disadvantages Polyalkylation, carbocation rearrangements, use of corrosive catalysts.[1]Use of hazardous liquid bromine.Expensive palladium catalyst, boronic acids can be unstable.Moisture sensitive, potential for Wurtz coupling side products.[2]

Protocol 1: Friedel-Crafts Alkylation and Subsequent Bromination

This classical two-step approach first installs the octyl chain onto the benzene ring, followed by regioselective bromination.[3]

Workflow Diagram

cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Bromination Benzene Benzene Alkylation Friedel-Crafts Alkylation Benzene->Alkylation Octyl_Halide 1-Bromooctane Octyl_Halide->Alkylation AlCl3 AlCl3 (Lewis Acid) AlCl3->Alkylation Catalyst Octylbenzene Octylbenzene Alkylation->Octylbenzene Octylbenzene_ref Octylbenzene Bromine Bromine (Br2) Bromination Electrophilic Aromatic Bromination Bromine->Bromination FeBr3 FeBr3 (Catalyst) FeBr3->Bromination Catalyst Product This compound Bromination->Product Octylbenzene_ref->Bromination Octylbenzene Octylbenzene Bromination Electrophilic Aromatic Bromination Octylbenzene->Bromination Bromine Bromine (Br2) Bromine->Bromination Catalyst FeBr3 or I2 (Catalyst) Catalyst->Bromination Catalyst Product This compound Bromination->Product Aryl_Boronic 4-Bromophenylboronic acid Coupling Suzuki-Miyaura Coupling Aryl_Boronic->Coupling Alkyl_Halide 1-Bromooctane Alkyl_Halide->Coupling Pd_Catalyst Pd(PPh3)4 Pd_Catalyst->Coupling Catalyst Base Base (e.g., K2CO3) Base->Coupling Activator Product This compound Coupling->Product cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling Bromooctane 1-Bromooctane Formation Grignard Formation Bromooctane->Formation Magnesium Magnesium Turnings Magnesium->Formation Grignard_Reagent Octylmagnesium Bromide Formation->Grignard_Reagent Grignard_Reagent_ref Octylmagnesium Bromide Dibromobenzene 1,4-Dibromobenzene Coupling Nucleophilic Substitution Dibromobenzene->Coupling Product This compound Coupling->Product Grignard_Reagent_ref->Coupling

References

A Senior Application Scientist's Guide to Byproduct Analysis in Palladium-Catalyzed Reactions of 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and process development scientists, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The substrate 1-bromo-4-octylbenzene serves as a versatile building block in the synthesis of various organic materials and potential pharmaceutical candidates. However, the elegance of these transformations is often accompanied by the formation of undesired byproducts that can complicate purification, reduce yields, and provide misleading biological data.

This guide provides an in-depth comparative analysis of byproduct formation in three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Heck, and Sonogashira couplings—using this compound as the model substrate. By understanding the mechanistic origins of these byproducts, researchers can make informed decisions in reaction design and optimization to enhance product purity and overall efficiency.

The Critical Role of Byproduct Analysis

In the pursuit of clean and efficient chemical transformations, a myopic focus on the desired product can be detrimental. A thorough analysis of the reaction mixture to identify and quantify byproducts is paramount for several reasons:

  • Mechanistic Insight: Byproducts are not merely failed attempts at the desired transformation; they are clues to competing reaction pathways. Identifying these molecules provides a deeper understanding of the catalytic cycle and the factors that influence its various steps.

  • Process Optimization: Understanding which conditions favor byproduct formation allows for the rational optimization of reaction parameters—such as catalyst, ligand, base, solvent, and temperature—to minimize their generation.

  • Purification Strategy: Knowledge of the potential byproducts and their physicochemical properties informs the development of effective purification strategies, whether it be chromatography, crystallization, or distillation.

  • "Green" Chemistry: Minimizing byproducts is a fundamental principle of green chemistry, leading to higher atom economy and reduced waste generation.

This guide will dissect the common byproducts encountered in the Suzuki-Miyaura, Heck, and Sonogashira reactions of this compound, providing both mechanistic explanations and comparative data to aid in your synthetic endeavors.

I. Suzuki-Miyaura Coupling: The Challenge of Homocoupling and Dehalogenation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[1] In the context of this compound, its coupling with an organoboron reagent, such as phenylboronic acid, is a common strategy for synthesizing 4-octyl-1,1'-biphenyl.

A. The Main Event: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the desired biaryl product.[2]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ (Ar = 4-octylphenyl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl Ar-Pd(II)(R)L₂ transmetalation->pd_biaryl boronic_acid R-B(OH)₂ (R = Phenyl) boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-R (4-octyl-1,1'-biphenyl) reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle for the synthesis of 4-octyl-1,1'-biphenyl.
B. Key Byproducts and Their Mechanistic Origins

Two primary byproducts often plague Suzuki-Miyaura couplings of aryl bromides: the homocoupling product of the starting material and the hydrodehalogenated arene.

  • Homocoupling Product (4,4'-dioctyl-1,1'-biphenyl): The formation of this symmetrical biaryl is a common side reaction.[3] It can arise from several pathways, most notably the reaction of the organopalladium intermediate (Ar-Pd(II)(Br)L₂) with a second molecule of the aryl bromide or through the disproportionation of two organopalladium species. The choice of phosphine ligand plays a crucial role here; bulky, electron-rich ligands can promote the desired reductive elimination over competing pathways.[2]

  • Hydrodehalogenation Product (Octylbenzene): This byproduct results from the replacement of the bromine atom with a hydrogen atom.[3] The hydrogen source can be the solvent, the base, or even impurities in the organoboron reagent. This side reaction can be particularly problematic under conditions that favor the formation of palladium hydride species.

Byproduct_Formation start This compound pd_intermediate Ar-Pd(II)(Br)L₂ start->pd_intermediate Oxidative Addition to Pd(0) desired_product Desired Product (Suzuki Coupling) pd_intermediate->desired_product Transmetalation & Reductive Elimination homocoupling Homocoupling Byproduct (4,4'-dioctyl-1,1'-biphenyl) pd_intermediate->homocoupling Reaction with another Ar-Br or Disproportionation dehalogenation Hydrodehalogenation Byproduct (Octylbenzene) pd_intermediate->dehalogenation Protonolysis or reaction with Pd-H species

Competing pathways leading to desired product and byproducts.
C. Comparative Experimental Data

While specific quantitative data for this compound is not extensively published, the following table presents representative data from analogous Suzuki-Miyaura reactions of 4-substituted aryl bromides, illustrating the potential distribution of products and byproducts under typical conditions.

Catalyst SystemBaseSolventTemp (°C)Desired Product (%)Homocoupling (%)Dehalogenation (%)
Pd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O9085-952-101-5
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane/H₂O100>95<2<3
PdCl₂(dppf) (2 mol%)Cs₂CO₃DMF8090-981-5<2

This data is representative and compiled from various sources on Suzuki-Miyaura couplings of similar substrates. Actual results may vary.

Expertise & Experience: The use of bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos often leads to higher yields and reduced byproduct formation.[2] This is attributed to their ability to accelerate the rate-limiting reductive elimination step, thus outcompeting the pathways leading to homocoupling and dehalogenation.

II. Heck Reaction: Navigating Regioselectivity and Isomerization

The Heck reaction provides a powerful method for the arylation of alkenes.[4] For this compound, a typical application would be its reaction with an alkene like styrene to form 1-octyl-4-styrylbenzene.

A. The Main Event: The Heck Catalytic Cycle

The accepted mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to yield the substituted alkene product.[5]

Heck_Cycle cluster_main Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination pd_alkene_complex [Ar-Pd(II)(Br)L₂(alkene)] alkene_coordination->pd_alkene_complex alkene Alkene alkene->alkene_coordination migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl_complex R-CH₂-CH(Ar)-Pd(II)(Br)L₂ migratory_insertion->pd_alkyl_complex beta_hydride_elimination β-Hydride Elimination pd_alkyl_complex->beta_hydride_elimination product Substituted Alkene beta_hydride_elimination->product pd_hydride H-Pd(II)(Br)L₂ beta_hydride_elimination->pd_hydride base_regeneration Base pd_hydride->base_regeneration base_regeneration->pd0  Regeneration

Heck Reaction Catalytic Cycle for the arylation of an alkene.
B. Key Byproducts and Their Mechanistic Origins

In addition to homocoupling and dehalogenation, Heck reactions can be complicated by issues of regioselectivity and isomerization.

  • Homocoupling and Dehalogenation: Similar to the Suzuki reaction, these byproducts can form through analogous pathways. Optimizing catalyst loading and temperature can often minimize their formation.[5]

  • Alkene Isomerization: The β-hydride elimination step can be reversible, leading to isomerization of the double bond in the product. This can result in a mixture of regioisomers, complicating purification. The choice of base and the presence of certain additives can influence the degree of isomerization.

  • Double Arylation: In some cases, a second molecule of the aryl bromide can add to the product, leading to a diarylated alkene. This is more common with highly reactive aryl halides.

C. Comparative Experimental Data

The following table provides representative data for Heck reactions of 4-substituted aryl bromides with styrene.

Catalyst SystemBaseSolventTemp (°C)Desired Product (trans) (%)Isomerized Product (cis) (%)Homocoupling (%)
Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)K₂CO₃DMF12080-905-152-5
Pd₂(dba)₃ (1 mol%) / P(o-tol)₃ (4 mol%)Et₃NNMP100>95<2<3
Herrmann's Catalyst (1 mol%)NaOAcDMA11090-98<51-4

This data is representative and compiled from various sources on Heck reactions of similar substrates. Actual results may vary.

Expertise & Experience: The use of sterically hindered phosphine ligands, such as tri(o-tolyl)phosphine, can improve the regioselectivity of the Heck reaction by favoring addition to the less substituted carbon of the alkene. Furthermore, the choice of a non-coordinating base like potassium carbonate can sometimes lead to cleaner reactions compared to amine bases, which can have more complex roles in the catalytic cycle.

III. Sonogashira Coupling: The Glaser Homocoupling Challenge

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[6] The reaction of this compound with an alkyne like phenylacetylene would yield a 1-octyl-4-(phenylethynyl)benzene.

A. The Main Event: The Dual Catalytic Cycles of Sonogashira Coupling

The traditional Sonogashira reaction employs a dual catalytic system, with both palladium and copper catalysts playing crucial roles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the organopalladium species.[7]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation_pd Transmetalation pd_complex->transmetalation_pd pd_alkynyl Ar-Pd(II)(C≡CR)L₂ transmetalation_pd->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-C≡CR reductive_elimination->product cu_catalyst Cu(I)X cu_acetylide Cu-C≡CR cu_catalyst->cu_acetylide alkyne H-C≡CR alkyne->cu_catalyst base Base base->cu_catalyst cu_acetylide->transmetalation_pd

The dual catalytic cycles of the Sonogashira coupling reaction.
B. Key Byproducts and Their Mechanistic Origins

The most significant byproduct in Sonogashira couplings is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.

  • Alkyne Homocoupling (Glaser Coupling): The copper co-catalyst, while facilitating the desired reaction, can also promote the oxidative homocoupling of the terminal alkyne to form a diacetylene byproduct.[8] This is particularly prevalent in the presence of oxygen.

  • Homocoupling of Aryl Halide and Dehalogenation: These byproducts can also be observed, although they are typically less pronounced than in Suzuki and Heck reactions under optimized conditions.

C. Copper-Free Sonogashira Protocols: A Strategy to Mitigate Byproducts

To circumvent the issue of Glaser homocoupling, copper-free Sonogashira protocols have been developed.[9] These reactions often require more specialized ligands and reaction conditions but can provide cleaner product profiles.

D. Comparative Experimental Data

The following table presents representative data for Sonogashira reactions of 4-substituted aryl bromides with phenylacetylene.

Catalyst SystemBaseSolventTemp (°C)Desired Product (%)Alkyne Homocoupling (%)Aryl Homocoupling (%)
Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Et₃NTHF6080-905-15<2
Pd(OAc)₂ (1 mol%) / SPhos (2 mol%)K₂CO₃Dioxane80>95<2<1
Pd(dppf)Cl₂ (2 mol%)Cs₂CO₃DMF9090-98<5<2

This data is representative and compiled from various sources on Sonogashira couplings of similar substrates. Actual results may vary.

Expertise & Experience: The choice of an amine base in traditional Sonogashira couplings is critical; it not only acts as a base but can also serve as a solvent and a ligand. However, for substrates sensitive to Glaser coupling, switching to a copper-free system with a strong inorganic base like potassium carbonate and a bulky, electron-rich phosphine ligand is a prudent strategy.

IV. Experimental Protocols

The following are generalized, step-by-step protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions of this compound. These should be considered as starting points for optimization.

A. Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add anhydrous dioxane and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

B. Protocol 2: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add anhydrous DMF, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.[10]

C. Protocol 3: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add anhydrous dioxane and phenylacetylene via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.

V. Conclusion

The choice of a palladium-catalyzed cross-coupling reaction is a critical decision in any synthetic campaign. While the Suzuki-Miyaura, Heck, and Sonogashira reactions are all powerful tools for the functionalization of this compound, they are not without their subtleties. A comprehensive understanding of the potential byproduct-forming pathways is essential for the development of robust and efficient synthetic methods. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can navigate the intricate landscape of palladium catalysis and achieve their synthetic goals with high fidelity. This guide serves as a foundational resource for troubleshooting and optimizing these critical transformations, ultimately leading to cleaner reactions and more reliable scientific outcomes.

References

A Senior Application Scientist's Guide to the Kinetic Analysis of 1-Bromo-4-octylbenzene Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its robustness, mild conditions, and tolerance for a wide array of functional groups have cemented its status as a cornerstone of modern organic synthesis.[2] This guide provides an in-depth, comparative kinetic analysis of a representative Suzuki coupling: the reaction of 1-bromo-4-octylbenzene with phenylboronic acid to form 4-octylbiphenyl.

Our focus extends beyond mere procedural steps. We will explore the causality behind experimental choices, offering a framework for optimizing not just this specific reaction, but a broad range of related cross-coupling transformations. By understanding how each parameter—catalyst, ligand, base, and solvent—influences the reaction kinetics, we can transition from a trial-and-error approach to a rational, data-driven design of synthetic routes.

The Mechanism: A Look Inside the Catalytic Cycle

The Suzuki-Miyaura reaction is a complex, multi-step process mediated by a palladium catalyst. The generally accepted mechanism revolves around a catalytic cycle involving three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4][5]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (this compound). This step oxidizes the palladium to Pd(II) and is often the rate-determining step for the coupling of aryl bromides.[3][6]

  • Transmetalation : The organic group from the organoboron compound (phenylboronic acid), which is activated by a base, is transferred to the Pd(II) complex. This displaces the halide and forms a new diorganopalladium(II) intermediate.[6] The base plays a critical role here, forming a boronate species that is more nucleophilic and reactive towards the palladium complex.[7]

  • Reductive Elimination : In the final step, the two organic groups on the palladium complex are coupled, forming the desired C-C bond of the product (4-octylbiphenyl). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Rate-Determining Step) pd_ii_halide Ar-Pd(II)L₂(Br) oa_complex->pd_ii_halide trans_complex Transmetalation Complex pd_ii_halide->trans_complex Transmetalation pd_ii_diorgano Ar-Pd(II)L₂(Ar') trans_complex->pd_ii_diorgano re_complex Reductive Elimination Complex pd_ii_diorgano->re_complex Reductive Elimination re_complex->pd0 Catalyst Regeneration product Ar-Ar' (4-Octylbiphenyl) re_complex->product arbr Ar-Br (this compound) arbr->oa_complex boronic Ar'-B(OH)₂ (Phenylboronic Acid) + Base boronic->trans_complex Kinetic_Workflow cluster_reaction Suzuki Coupling Reaction cluster_analysis HPLC Analysis cluster_interpretation Data Interpretation setup 1. Reaction Setup (Catalyst, Base, Solvent, Reactants) sampling 2. Timed Aliquot Sampling setup->sampling quench 3. Quench Reaction sampling->quench prepare 4. Sample Preparation (Dilution, Internal Standard) quench->prepare inject 5. HPLC Injection prepare->inject data 6. Data Acquisition inject->data integrate 7. Peak Integration data->integrate plot 8. Plot Concentration vs. Time integrate->plot kinetics 9. Determine Rate plot->kinetics

References

Beyond Palladium: A Comparative Guide to Sustainable Aryl Bromide Coupling Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of aryl halides has been a cornerstone of synthetic chemistry for decades, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science. However, the reliance on palladium, a precious and costly metal with a significant environmental footprint, has prompted a critical shift towards more sustainable and economical alternatives. This guide provides a comprehensive comparison of the leading green chemistry alternatives to palladium for the coupling of aryl bromides, focusing on catalysts derived from nickel, copper, and iron. We will delve into the mechanistic underpinnings, performance metrics, and practical considerations for each system, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.

The Imperative for Palladium Alternatives

Palladium's high cost and low crustal abundance are significant drivers in the search for alternatives. Furthermore, the environmental impact of palladium mining and the challenges associated with removing palladium traces from active pharmaceutical ingredients (APIs) underscore the need for greener catalytic systems. First-row transition metals like nickel, copper, and iron offer compelling advantages due to their ready availability, lower cost, and reduced toxicity, aligning with the principles of green chemistry.[1][2][3]

Nickel Catalysis: A Versatile and Potent Alternative

Nickel has emerged as a frontrunner in replacing palladium, demonstrating remarkable reactivity in a wide array of cross-coupling reactions, including the Suzuki-Miyaura coupling.[4][5] Its ability to activate challenging substrates and its unique mechanistic pathways often lead to complementary reactivity compared to palladium.

Mechanistic Insights

The catalytic cycle of nickel-catalyzed Suzuki-Miyaura coupling is generally accepted to proceed through a Ni(0)/Ni(II) cycle, analogous to palladium. The cycle commences with the oxidative addition of the aryl bromide to a Ni(0) species, forming a Ni(II)-aryl intermediate. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Ni(0) catalyst.[6][7]

Nickel-Catalyzed Suzuki-Miyaura Coupling Ni(0)L_n Ni(0)L_n Ar-Ni(II)(Br)L_n Ar-Ni(II)(Br)L_n Ni(0)L_n->Ar-Ni(II)(Br)L_n Oxidative Addition (Ar-Br) Ar-Ni(II)-Ar'L_n Ar-Ni(II)-Ar'L_n Ar-Ni(II)(Br)L_n->Ar-Ni(II)-Ar'L_n Transmetalation (Ar'B(OH)2, Base) Ar-Ni(II)-Ar'L_n->Ni(0)L_n Ar-Ar' Ar-Ar' Ar-Ni(II)-Ar'L_n->Ar-Ar' Reductive Elimination

Caption: Generalized catalytic cycle for Nickel-catalyzed Suzuki-Miyaura coupling.

Performance and Experimental Data

Nickel catalysts have demonstrated excellent performance in the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids, often in more environmentally benign solvents.[8]

Table 1: Performance Comparison of a Nickel-Catalyzed Suzuki-Miyaura Coupling

EntryAryl BromideArylboronic AcidCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidNiCl2(PCy3)2 / K3PO42-Me-THF10018~90

Data synthesized from representative literature protocols.[8]

Copper Catalysis: Revitalizing a Classic Transformation

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have been known for over a century but have experienced a resurgence with the development of new ligand systems that allow for milder reaction conditions.[4][9] Copper offers a cost-effective and low-toxicity alternative to palladium for the formation of C-C, C-N, and C-O bonds.

Mechanistic Insights

The mechanism of copper-catalyzed C-C coupling reactions is more complex and less universally agreed upon than that of palladium or nickel. It is often proposed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper(I) species, which undergoes oxidative addition with the aryl bromide to form a Cu(III) intermediate. This is followed by transmetalation and reductive elimination to afford the coupled product and regenerate the active Cu(I) catalyst.[10]

Copper-Catalyzed Ullmann-Type Coupling Cu(I)X Cu(I)X Ar-Cu(III)(X)(Br) Ar-Cu(III)(X)(Br) Cu(I)X->Ar-Cu(III)(X)(Br) Oxidative Addition (Ar-Br) Ar-Cu(III)(Ar')(X) Ar-Cu(III)(Ar')(X) Ar-Cu(III)(X)(Br)->Ar-Cu(III)(Ar')(X) Transmetalation Ar-Cu(III)(Ar')(X)->Cu(I)X Ar-Ar' Ar-Ar' Ar-Cu(III)(Ar')(X)->Ar-Ar' Reductive Elimination

Caption: Postulated Cu(I)/Cu(III) catalytic cycle for Ullmann-type C-C coupling.

Performance and Experimental Data

Copper-catalyzed Suzuki-Miyaura type reactions have been developed, offering a palladium-free alternative for the synthesis of biaryls.

Table 2: Performance of a Copper-Catalyzed Suzuki-Miyaura Type Coupling

EntryAryl HalideArylboronic AcidCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidCu(II)Salen complex@KCC-1 / K2CO3DMF110495

Data from a representative literature protocol.[11]

Iron Catalysis: The Most Abundant and Eco-Friendly Choice

Iron is the most abundant and least toxic transition metal, making it an exceptionally attractive candidate for sustainable catalysis.[1][2][3][12] Iron-catalyzed cross-coupling reactions have shown great promise, particularly for the coupling of Grignard reagents with organic halides.

Mechanistic Insights

The mechanism of iron-catalyzed cross-coupling is still a subject of active research and can be complex, potentially involving multiple oxidation states of iron. One proposed pathway involves an Fe(I)/Fe(III) catalytic cycle. An in-situ generated Fe(I) species undergoes oxidative addition with the aryl halide. This is followed by transmetalation with the Grignard reagent and reductive elimination to furnish the cross-coupled product and regenerate the Fe(I) catalyst.[13][14]

Iron-Catalyzed Cross-Coupling Fe(I)X Fe(I)X Ar-Fe(III)(X)(Br) Ar-Fe(III)(X)(Br) Fe(I)X->Ar-Fe(III)(X)(Br) Oxidative Addition (Ar-Br) Ar-Fe(III)(R)(X) Ar-Fe(III)(R)(X) Ar-Fe(III)(X)(Br)->Ar-Fe(III)(R)(X) Transmetalation (R-MgX) Ar-Fe(III)(R)(X)->Fe(I)X Ar-R Ar-R Ar-Fe(III)(R)(X)->Ar-R Reductive Elimination

Caption: A proposed Fe(I)/Fe(III) catalytic cycle for cross-coupling with Grignard reagents.

Performance and Experimental Data

Iron catalysts have proven effective for the cross-coupling of aryl halides with Grignard reagents, offering a powerful tool for C-C bond formation.

Table 3: Performance of an Iron-Catalyzed Cross-Coupling with a Grignard Reagent

EntryAryl HalideGrignard ReagentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1ChlorobenzeneEthylmagnesium bromideFe(acac)3THF/NMP250.595

Data from a representative literature protocol for a related aryl chloride.[15]

Comparative Analysis and Green Chemistry Metrics

Table 4: Qualitative Comparison of Palladium Alternatives

FeatureNickelCopperIron
Cost LowVery LowVery Low
Toxicity ModerateLowVery Low
Reactivity HighModerateHigh (with Grignards)
Substrate Scope BroadModerate to BroadMore specific
Functional Group Tolerance GoodModerateModerate
Mechanistic Understanding GoodDevelopingDeveloping

Green Chemistry Metrics:

To provide a more quantitative assessment of the "greenness" of these alternatives, we consider metrics such as the E-Factor (mass of waste per mass of product) and Process Mass Intensity (PMI) (total mass input per mass of product).[16][17] Lower E-Factor and PMI values indicate a more sustainable process. While specific values are highly process-dependent, the use of abundant metals, less toxic solvents, and lower catalyst loadings generally leads to more favorable green chemistry metrics.[18][19][20][21] For instance, a life cycle assessment of C-C cross-coupling reactions highlights the significant environmental footprint of the catalyst and the importance of catalyst recycling.[22]

Experimental Protocols

The following are representative, detailed protocols for each of the discussed catalytic systems.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide [23]

This protocol describes the synthesis of a bi-aryl compound using a nickel catalyst.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene) (4 mmol)

  • Phenylboronic acid (0.5 g)

  • NiCl2(PPh3)2 (0.13 g)

  • Potassium phosphate (crushed) (1.7 g)

  • Toluene (degassed) (10 mL)

Procedure:

  • To a 40 mL vial, add the aryl bromide (4 mmol), phenylboronic acid (0.5 g), NiCl2(PPh3)2 (0.13 g), and crushed potassium phosphate (1.7 g).

  • Seal the vial and add 10 mL of degassed toluene via syringe.

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and transfer the mixture to a separatory funnel.

  • Wash the organic layer twice with 10 mL of water and once with 5 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexanes as the eluent.

Protocol 2: Copper-Catalyzed Suzuki-Miyaura Type Coupling [11]

This protocol outlines a heterogeneous copper-catalyzed Suzuki-Miyaura reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Cu(II) Salen complex@KCC-1 (0.07 g)

  • Potassium carbonate (K2CO3) (2 mmol)

  • Dimethylformamide (DMF) (2 mL)

Procedure:

  • To a reaction vessel, add the aryl halide (1 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2 mmol), and Cu(II) Salen complex@KCC-1 (0.07 g).

  • Add DMF (2 mL) and reflux the mixture at 110 °C for the appropriate time (monitor by TLC).

  • Upon completion, cool the reaction mixture, and separate and purify the product.

  • The catalyst can be recovered, washed, and reused for subsequent reactions.

Protocol 3: Iron-Catalyzed Cross-Coupling of an Aryl Halide with a Grignard Reagent [15]

This protocol describes a general procedure for the iron-catalyzed cross-coupling of an aryl halide with a Grignard reagent.

Materials:

  • Aryl halide (e.g., chlorobenzene) (1 equiv)

  • Grignard reagent (e.g., ethylmagnesium bromide) (1.2 equiv)

  • Fe(acac)3 (5 mol%)

  • Anhydrous THF

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a solution of the aryl halide in a mixture of THF and NMP at room temperature, add Fe(acac)3 (5 mol%).

  • Slowly add the Grignard reagent (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for the required time (monitor by GC or TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The transition away from palladium in aryl bromide coupling is not merely a matter of cost-saving but a necessary step towards a more sustainable chemical industry. Nickel, copper, and iron catalysts each present a unique set of advantages and challenges. Nickel offers a combination of high reactivity and a broad substrate scope, making it a versatile palladium replacement. Copper, with its low cost and toxicity, is an excellent choice for specific transformations, particularly as ligand design continues to improve. Iron stands out as the most environmentally benign and economical option, with its application in cross-coupling with Grignard reagents being particularly noteworthy.

As a Senior Application Scientist, I encourage the research community to not only adopt these greener alternatives but also to contribute to their advancement. Further research into ligand design, mechanistic elucidation, and process optimization will undoubtedly expand the utility of these earth-abundant metal catalysts. By embracing these sustainable technologies, we can continue to innovate in the synthesis of vital molecules while minimizing our environmental impact.

References

A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of 1-Bromo-4-octylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of molecular design. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose. This guide provides an in-depth, objective comparison of two prominent methods, the Suzuki-Miyaura coupling and the Stille coupling, specifically focusing on their application to the versatile building block, 1-bromo-4-octylbenzene. This substrate, with its combination of an aryl bromide handle for coupling and a long alkyl chain, is a common motif in liquid crystals, organic electronics, and pharmaceutical compounds.

This analysis moves beyond a simple recitation of protocols to explore the underlying mechanistic principles, practical considerations, and expected outcomes, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Mechanistic Heart of the Matter: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille couplings are orchestrated by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The fundamental steps are analogous: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent—an organoboron species in the Suzuki reaction versus an organotin compound in the Stille reaction—introduces critical differences, particularly in the transmetalation step.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling typically requires a base to activate the organoboron compound (e.g., a boronic acid), forming a more nucleophilic "ate" complex. This complex then readily transfers its organic group to the palladium center.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Product R¹-R² PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide R¹-X (this compound) Organoboron R²-B(OR)₂ + Base

Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Catalytic Cycle

In contrast, the Stille coupling generally proceeds under neutral conditions as organostannanes are typically reactive enough to transmetalate without the need for a base. This can be a significant advantage when working with base-sensitive functional groups.

Stille_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Product R¹-R² PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide R¹-X (this compound) Organostannane R²-Sn(Alkyl)₃

Catalytic cycle of the Stille coupling.

Head-to-Head Comparison: Suzuki vs. Stille for this compound

The choice between these two powerful reactions hinges on a variety of factors, from the availability and toxicity of reagents to reaction conditions and functional group tolerance. The following table provides a direct comparison based on literature precedents for substrates analogous to this compound.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters)Organotin compounds (organostannanes)
Toxicity of Reagents Boronic acids and their byproducts are generally of low toxicity.[1][2][3]Organotin compounds are highly toxic and require careful handling and disposal.[4][5][6]
Reagent Stability Boronic acids can be prone to decomposition (protodeboronation), while boronate esters offer greater stability.Organostannanes are generally stable to air and moisture.[5]
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) for activation.[7][8]Often proceeds under neutral conditions, although additives like LiCl or Cu(I) salts can be beneficial.[9]
Functional Group Tolerance Broad tolerance, but can be limited by base-sensitive groups.Excellent tolerance for a wide range of functional groups.[10][11]
Byproduct Removal Boron byproducts are typically water-soluble and easily removed by aqueous workup.[2][3]Tin byproducts can be challenging to remove completely and may require specific workup procedures (e.g., washing with aqueous KF).
Typical Yields Generally good to excellent, with yields for similar substrates reported in the 87-95% range.Moderate to excellent yields, often in the 76-99% range for aryl bromides.
Catalyst Loading Typically 1-5 mol% of a palladium catalyst.Can sometimes require higher catalyst loadings (e.g., 5-10 mol%).
Steric Hindrance Can be more sensitive to sterically hindered substrates compared to Stille coupling.Often performs well with sterically demanding substrates.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for performing Suzuki and Stille couplings with this compound. These are generalized procedures based on established literature and should be optimized for specific coupling partners.

Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is adapted from successful couplings of similar aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and any additional ligands.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling of this compound with an Arylstannane

This protocol is a generalized procedure based on common practices for Stille couplings of aryl bromides.[9] Safety Note: Organotin reagents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Materials:

  • This compound

  • Arylstannane (e.g., Aryl-SnBu₃, 1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)

  • Optional additive (e.g., LiCl, CuI)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the arylstannane via syringe.

  • If using, add any additives at this stage.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, followed by water and brine.

  • Filter the mixture through a pad of Celite to remove the precipitated tin salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Concluding Remarks for the Practicing Scientist

Both the Suzuki and Stille couplings are formidable reactions for the synthesis of derivatives of this compound. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts, making it particularly well-suited for applications in pharmaceutical development and larger-scale synthesis.

However, the Stille coupling remains an invaluable tool, especially in cases where the substrate bears base-sensitive functional groups or when steric hindrance poses a significant challenge. Its broad functional group tolerance is a distinct advantage. The primary considerations for the Stille reaction are the diligent handling of the toxic organotin reagents and the implementation of a robust purification strategy to ensure the complete removal of tin residues from the final product.

Ultimately, the selection between these two powerful methodologies should be guided by a careful evaluation of the specific synthetic target, the presence of sensitive functionalities, scalability requirements, and safety considerations.

References

Safety Operating Guide

Mastering Safety: A Guide to Personal Protective Equipment for 1-Bromo-4-octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of personal protective equipment (PPE) when working with 1-Bromo-4-octylbenzene, a halogenated aromatic compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind these safety protocols, ensuring both personal and collective security within the laboratory.

Understanding the Hazard: Why Specific PPE is Crucial

This compound presents several potential hazards that necessitate a meticulous approach to personal protection. According to available safety data, this compound is known to cause skin irritation, and serious eye irritation, and may cause respiratory irritation. The presence of a bromine atom on an aromatic ring is a key structural feature influencing its reactivity and toxicological profile. Therefore, preventing direct contact and inhalation is the primary objective of our PPE strategy.

Core Protective Measures: Your First Line of Defense

A foundational understanding of appropriate PPE is critical before commencing any work with this compound. The following sections detail the essential equipment and the rationale for its use.

Eye and Face Protection: Shielding Against Splashes and Vapors

Direct contact with this compound can cause serious eye irritation. Therefore, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are the minimum requirement for eye protection. They should fit snugly against the face to provide a seal against splashes from all angles.

  • Face Shield: When handling larger quantities of the chemical or when there is a heightened risk of splashing (e.g., during transfers or reactions under pressure), a face shield must be worn in addition to chemical splash goggles. The face shield provides a broader area of protection for the entire face.

Causality: The primary risk to the eyes is from accidental splashes of the liquid. Goggles provide a direct barrier, while a face shield offers a secondary, more extensive layer of protection, particularly for the face and neck.

Hand Protection: Selecting the Right Gloves

Choosing the correct gloves is arguably one of the most critical decisions in handling this chemical. The effectiveness of a glove is determined by its material's resistance to the specific chemical, measured by its breakthrough time (the time it takes for the chemical to permeate the glove material).

For extended handling or immersion, a more robust glove material is required. Butyl rubber is a suitable alternative for protection against a wide variety of chemicals, though it may not perform as well with aromatic hydrocarbons.[2] Viton® gloves have demonstrated excellent resistance to chlorinated aromatic compounds, with no permeation detected after four hours of exposure.[1]

Recommendations:

  • For Incidental Contact (e.g., handling sealed containers, small-scale transfers in a fume hood):

    • Double-gloving with nitrile gloves (minimum 4-mil thickness) is a practical approach. The outer glove is removed and disposed of immediately upon any suspected contact, while the inner glove provides a secondary layer of protection.

  • For Extended Use or Immersion (e.g., large-scale reactions, cleaning spills):

    • Viton® or heavy-duty butyl rubber gloves are recommended. Always consult the manufacturer's specific chemical resistance data for the gloves you intend to use.

Procedural Guidance:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent skin contact with a contaminated glove, follow a strict removal procedure. Pinch the outside of one glove at the wrist without touching your skin. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide your ungloved fingers under the wrist of the remaining glove and peel it off, again turning it inside out and creating a "bag" for both gloves.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.

Body Protection: A Barrier for Your Skin and Clothing

To prevent skin contact from spills or splashes, appropriate body protection is essential.

  • Laboratory Coat: A clean, buttoned laboratory coat made of a chemically resistant material should be worn at all times.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Protection: In the event of a large-scale operation or a significant spill, a chemical-resistant suit may be necessary.

Rationale: The lab coat protects your personal clothing and skin from minor drips and spills. An apron provides a waterproof barrier for the torso, which is more likely to be exposed during benchtop work.

Respiratory Protection: A Precautionary Measure

While this compound has low volatility, it may cause respiratory irritation. All work with this chemical should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

In situations where a fume hood is not available or in the event of a large spill, respiratory protection may be required. A NIOSH-approved respirator with an organic vapor cartridge is the appropriate choice. The use of respirators is subject to your institution's respiratory protection program, which includes fit-testing and training.

Summary of PPE Recommendations

Task/Hazard Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Risk / Incidental Contact Chemical Splash GogglesDouble-gloved Nitrile (min. 4-mil)Laboratory CoatWork in a Chemical Fume Hood
Moderate Risk / Potential for Splashing Chemical Splash Goggles & Face ShieldDouble-gloved Nitrile or Butyl RubberLaboratory Coat & Chemical-Resistant ApronWork in a Chemical Fume Hood
High Risk / Extended Use / Spill Cleanup Chemical Splash Goggles & Face ShieldViton® or Heavy-Duty Butyl RubberChemical-Resistant SuitNIOSH-approved respirator with organic vapor cartridge (if fume hood is not available or insufficient)

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_use Operational Phase cluster_disposal Disposal Phase start Start: Task Involving This compound review_sds Review Safety Data Sheet (SDS) start->review_sds assess_risk Assess Task-Specific Risks (Quantity, Splash Potential) review_sds->assess_risk select_eye Select Eye/Face Protection assess_risk->select_eye Based on splash risk select_gloves Select Hand Protection assess_risk->select_gloves Based on contact duration select_body Select Body Protection assess_risk->select_body Based on exposure potential select_resp Confirm Respiratory Protection assess_risk->select_resp Based on ventilation don_ppe Inspect and Don PPE Correctly select_eye->don_ppe select_gloves->don_ppe select_body->don_ppe select_resp->don_ppe perform_task Perform Task in Designated Area don_ppe->perform_task doff_ppe Doff PPE Safely perform_task->doff_ppe dispose_waste Dispose of Contaminated PPE in Hazardous Waste doff_ppe->dispose_waste end End dispose_waste->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-octylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-octylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.